molecular formula C9H6BrNO2 B097787 4-bromo-1H-indole-2-carboxylic Acid CAS No. 16732-64-2

4-bromo-1H-indole-2-carboxylic Acid

Cat. No.: B097787
CAS No.: 16732-64-2
M. Wt: 240.05 g/mol
InChI Key: SXFVRIRMDXONCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFVRIRMDXONCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398717
Record name 4-bromo-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-64-2
Record name 4-bromo-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Physicochemical Landscape of 4-bromo-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Scaffolding for Therapeutic Innovation

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Its halogenated derivatives, in particular, have garnered significant attention for their potential to modulate biological targets with high specificity and potency. Among these, 4-bromo-1H-indole-2-carboxylic acid emerges as a compound of interest, offering a unique combination of structural features for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physical Properties

This compound, with the chemical formula C₉H₆BrNO₂ and a molecular weight of approximately 240.05 g/mol , presents as a solid at room temperature.[1][2] Understanding its fundamental physical properties is the first step in harnessing its potential in a laboratory and developmental setting.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16732-64-2[2][3]
Molecular Formula C₉H₆BrNO₂[2][3]
Molecular Weight 240.05 g/mol [2]
Melting Point 263 °C[1]
Boiling Point (Predicted) 470.9 ± 25.0 °C[1]
Density (Predicted) 1.838 ± 0.06 g/cm³[1]
pKa (Predicted) 4.23 ± 0.30[1]
XLogP3 (Computed) 3[2]

These properties provide a foundational understanding of the compound's physical nature. The high melting point suggests a stable crystalline lattice. The predicted pKa indicates that it is a weak acid, a crucial factor influencing its ionization state in physiological environments. The computed XLogP3 value of 3 suggests a moderate lipophilicity, a key determinant of a molecule's ability to cross biological membranes.

Spectroscopic and Structural Characterization

A detailed analysis of the crystal structure of this compound has not been reported in the surveyed literature. X-ray crystallography studies would be invaluable in determining the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such information is critical for understanding its solid-state properties, such as polymorphism and solubility, which can significantly impact its formulation and bioavailability.

Solubility Profile: A Critical Parameter for Drug Development

The solubility of a compound is a cornerstone of its developability as a drug. While specific experimental solubility data for this compound in various solvents is not extensively documented, its chemical structure—containing both a hydrophobic indole ring and a hydrophilic carboxylic acid group—suggests a solubility profile dependent on the polarity of the solvent and the pH of the medium.

Expected Solubility Behavior:

  • Aqueous Solubility: Due to the presence of the carboxylic acid group, the aqueous solubility is expected to be pH-dependent. In acidic conditions (pH < pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

  • Organic Solubility: The brominated indole core suggests solubility in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to some extent in alcohols like ethanol and methanol.

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical determination. The following is a generalized workflow for assessing the thermodynamic solubility of this compound.

Workflow for Thermodynamic Solubility Assessment

G cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid This compound add_compound Add excess solid to each solvent/ buffer in separate vials prep_compound->add_compound prep_solvent Prepare a series of aqueous buffers (e.g., pH 2, 5, 7.4, 9) and organic solvents (e.g., Ethanol, DMSO) prep_solvent->add_compound equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation for a defined period (e.g., 24-48h) add_compound->equilibrate separate Separate the undissolved solid (centrifugation or filtration) equilibrate->separate analyze Quantify the concentration of the dissolved compound in the supernatant separate->analyze quant_method Use a validated analytical method (e.g., HPLC-UV, LC-MS) analyze->quant_method plot_data Plot solubility (mg/mL or µM) vs. pH for aqueous buffers quant_method->plot_data G cluster_exp Experiment cluster_analysis Analysis prep_phases Pre-saturate n-octanol with aqueous buffer (e.g., pH 7.4) and vice versa add_solution Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer prep_phases->add_solution prep_solution Prepare a stock solution of the compound in a suitable solvent prep_solution->add_solution shake Shake the mixture vigorously for a set time to allow for partitioning equilibrium add_solution->shake separate Separate the two phases by centrifugation shake->separate quantify Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV) separate->quantify calculate Calculate logD as: log₁₀([Compound]octanol / [Compound]aqueous) quantify->calculate

References

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Numbering System

A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of 4-bromo-1H-indole-2-carboxylic acid with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide for all spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the indole ring, the N-H proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the aromaticity of the indole ring system. The predicted data is based on analysis of the spectra of indole-2-carboxylic acid and 4-bromoindole.

Table 1: Predicted 1H NMR Spectral Data for this compound in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
NH -1~12.0broad singlet-
H-3~7.2singlet-
H-5~7.1tripletJ5,6 ≈ 7.8
H-6~7.4doubletJ6,5 ≈ 7.8, J6,7 ≈ 8.0
H-7~7.6doubletJ7,6 ≈ 8.0
COOH ~13.0broad singlet-
Rationale for Predicted 1H Chemical Shifts and Coupling Constants:
  • N-H and COOH Protons: The protons on the nitrogen (N-H) and the carboxylic acid (COOH) are expected to be significantly deshielded and appear as broad singlets at the downfield end of the spectrum, typically above 11 ppm in a polar aprotic solvent like DMSO-d6. Their broadness is a result of chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

  • H-3 Proton: The H-3 proton is situated on the electron-rich pyrrole ring and is adjacent to the electron-withdrawing carboxylic acid group at C-2. This results in a predicted chemical shift around 7.2 ppm. It is expected to appear as a singlet as there are no adjacent protons to couple with.

  • Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring are influenced by the electron-withdrawing bromine atom at the C-4 position.

    • H-7: This proton is ortho to the indole nitrogen and is expected to be the most downfield of the aromatic protons, appearing around 7.6 ppm as a doublet due to coupling with H-6.

    • H-6: This proton is meta to the bromine and will be influenced by both H-5 and H-7, appearing as a doublet of doublets (or a triplet if the coupling constants are similar) around 7.4 ppm.

    • H-5: This proton is ortho to the bromine atom. The deshielding effect of the halogen is expected to place its signal around 7.1 ppm, appearing as a triplet due to coupling with H-6.

  • Coupling Constants: The predicted ortho coupling constants (3JHH) in the aromatic ring are expected to be in the typical range of 7-9 Hz.[1]

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted 13C NMR Spectral Data for this compound in DMSO-d6

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~138
C-3~108
C-3a~128
C-4~115
C-5~122
C-6~125
C-7~114
C-7a~137
C OOH~164
Rationale for Predicted 13C Chemical Shifts:
  • Carboxylic Carbon (COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and is expected to appear at the lowest field, around 164 ppm.

  • C-2 and C-7a: These quaternary carbons are adjacent to the electron-withdrawing nitrogen atom and are expected to be downfield, around 138 and 137 ppm, respectively.

  • C-4: The carbon atom directly attached to the bromine (C-4) will experience a direct electronic effect from the halogen, leading to a predicted chemical shift of around 115 ppm.

  • Other Aromatic Carbons (C-3a, C-5, C-6, C-7): The remaining carbons of the benzene ring will have chemical shifts in the aromatic region (114-128 ppm), with their precise positions influenced by the combined effects of the fused pyrrole ring and the bromine substituent.

  • C-3: This carbon of the pyrrole ring is typically found at a higher field compared to the benzene ring carbons, with a predicted chemical shift of around 108 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR spectra, a standardized and well-documented experimental protocol is essential.

I. Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is the recommended solvent due to the good solubility of many indole carboxylic acids and its ability to minimize the exchange of labile N-H and COOH protons, allowing for their observation.

  • Sample Concentration:

    • For 1H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d6.

    • For 13C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d6 is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for 1H and δ ≈ 39.52 ppm for 13C) can be used for referencing.

II. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 13C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

Data Interpretation and Validation

The interpretation of the acquired NMR spectra should be a systematic process, correlating the observed signals with the molecular structure.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Processing and Analysis cluster_2 Structural Verification SamplePrep Sample Preparation (Solvent, Concentration, Filtration) InstrumentSetup Instrument Setup (Pulse Programs, Parameters) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (1H, 13C, etc.) InstrumentSetup->DataAcquisition Processing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->Processing PeakPicking Peak Picking & Integration Processing->PeakPicking Assignment Signal Assignment (Chemical Shift, Multiplicity, J-coupling) PeakPicking->Assignment StructureCorrelation Correlation with Predicted Structure Assignment->StructureCorrelation FinalStructure Final Structure Confirmation StructureCorrelation->FinalStructure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional, for complex cases) TwoD_NMR->FinalStructure

References

Mass spectrometry analysis of 4-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-1H-indole-2-carboxylic Acid

Foreword: A Strategic Approach to a Halogenated Heterocycle

The analysis of this compound presents a unique intersection of challenges and opportunities in mass spectrometry. As a halogenated indole, its structure is foundational to numerous bioactive compounds and pharmaceutical intermediates. A robust analytical method is therefore not merely an academic exercise but a critical necessity in research and development. This guide eschews a generic template, instead adopting a logic-driven narrative that mirrors the analytical thought process of a seasoned scientist. We will dissect the molecule's inherent chemical properties to justify our choice of instrumentation and parameters, building a self-validating method from first principles. Our focus will be on explaining the causality behind each step, ensuring the reader can not only replicate the protocol but also adapt it to analogous challenges.

Foundational Chemistry: Understanding the Analyte

Before any analysis, a thorough understanding of the target molecule's physicochemical properties is paramount. This compound (C₉H₆BrNO₂) is an aromatic heterocyclic compound with a molecular weight of approximately 240.05 g/mol .[1][2] Its key features for mass spectrometry are:

  • An Acidic Proton: The carboxylic acid group (-COOH) is the most acidic site, making it readily deprotonated. This is the primary driver for our ionization strategy.

  • A Halogen Moiety: The presence of a bromine atom is a significant analytical advantage. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3] This imparts a characteristic isotopic signature to the molecular ion and any bromine-containing fragments, serving as an unmistakable identifier.

  • A Fused Ring System: The indole core is a stable aromatic structure, which influences the fragmentation pathways observed during tandem mass spectrometry (MS/MS).[4]

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[1]
Average Mass 240.05 g/mol [1]
Monoisotopic Mass 238.95819 Da[1]
CAS Number 16732-64-2[5]

Method Development: A Rationale-Driven Workflow

Our analytical strategy is designed to leverage the molecule's chemical nature for maximum sensitivity and specificity. The workflow proceeds from sample preparation through data interpretation, with each stage logically informing the next.

Diagram: Overall Analytical Workflow

Analytical_Workflow Figure 1: High-Level Workflow for MS Analysis cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation A 1. Solubilization (e.g., Methanol/Water + 0.1% Formic Acid or NH4OH) B 2. Chromatographic Separation (Reversed-Phase HPLC/UPLC) A->B C 3. Ionization (Negative Mode Electrospray - ESI) B->C D 4. Mass Analysis (MS1) (Scan for [M-H]⁻ at m/z 238/240) C->D E 5. Fragmentation (MS2) (Collision-Induced Dissociation - CID) D->E F 6. Spectral Analysis (Identify Isotopic Pattern & Fragments) E->F G 7. Confirmation & Quantification F->G Fragmentation_Pathway Figure 2: Primary Fragmentation of this compound parent_node parent_node fragment_node fragment_node Parent [M-H]⁻ 4-bromo-1H-indole-2-carboxylate m/z 237.9 / 239.9 Fragment1 Fragment Ion 4-bromo-indolide anion m/z 193.9 / 195.9 Parent->Fragment1  - CO₂ (44 Da) (Decarboxylation)

References

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 4-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-bromo-1H-indole-2-carboxylic acid (C₉H₆BrNO₂), a molecule of interest in synthetic and medicinal chemistry. As a substituted indole, its structural verification is paramount for researchers in drug development. This document moves beyond a simple spectral interpretation, offering a predictive analysis grounded in the vibrational theory of its constituent functional groups. We present a robust, self-validating experimental protocol using Attenuated Total Reflectance (ATR) FTIR, designed for accuracy and reproducibility. This guide is intended for researchers, scientists, and quality control professionals who require a definitive spectroscopic signature for this compound.

Introduction: The Need for Precise Characterization

This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The indole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is critical to biological activity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure and identifying key functional groups.

The power of IR spectroscopy lies in its ability to probe the vibrational modes of molecular bonds.[2] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." For this compound, this fingerprint is a composite of vibrations from the indole ring, the carboxylic acid moiety, and the carbon-bromine bond. This guide will deconstruct the anticipated spectrum, explain the rationale behind peak assignments, and provide a validated workflow for acquiring high-fidelity data.

Molecular Structure and Theoretical Vibrational Modes

To interpret the IR spectrum, we must first understand the molecule's structure and the types of vibrations it can undergo. The key functional groups that will dominate the spectrum are:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic and intense absorptions, namely the O-H and C=O stretching vibrations.

  • Indole N-H: The secondary amine within the indole ring provides a distinct N-H stretching frequency.

  • Aromatic System: The fused benzene and pyrrole rings contain C-H and C=C bonds with characteristic stretching and bending modes.

  • Carbon-Bromine (C-Br) Bond: The C-Br stretch occurs in the low-frequency fingerprint region of the spectrum.

The solid-state nature of this compound is crucial. Intermolecular hydrogen bonding, particularly between the carboxylic acid groups to form dimers, will profoundly influence the position and shape of the O-H and C=O absorption bands.[3][4]

Predictive Analysis of the IR Spectrum

Based on established correlation tables and spectroscopic principles, we can predict the key absorption bands for this compound.[5][6]

The High-Frequency Region (4000 - 2500 cm⁻¹)
  • N-H Stretch (Indole): Expect a moderate, relatively sharp peak around 3400-3300 cm⁻¹ . The N-H bond in the indole ring is a key identifier.[7]

  • O-H Stretch (Carboxylic Acid): This will be the most dominant feature in this region. Due to strong intermolecular hydrogen bonding forming a dimer, this absorption appears as an extremely broad and strong band, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ .[8][9] This broadness is a hallmark of a carboxylic acid in the condensed phase and will likely overlap with the C-H stretching bands.[10]

  • C-H Stretch (Aromatic): Weak to medium, sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. These may appear as small, sharp features superimposed on the broad O-H band.[11]

The Double-Bond Region (1800 - 1600 cm⁻¹)
  • C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the range of 1725-1700 cm⁻¹ . The position in this range is characteristic of a carboxylic acid that is part of a hydrogen-bonded dimer.[8] Conjugation with the indole ring system may shift this frequency slightly lower.[3]

The Fingerprint Region (1600 - 500 cm⁻¹)

This region contains a wealth of complex, overlapping peaks that are highly specific to the molecule.

  • C=C Stretches (Aromatic): Multiple medium-to-strong bands are expected between 1600-1450 cm⁻¹ , arising from the vibrations of the indole ring.[11]

  • C-O Stretch & O-H Bend: The coupling of C-O stretching and O-H in-plane bending in the carboxylic acid group typically produces strong, broad bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[8]

  • C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a weak to medium intensity peak in the lower frequency range of 690-515 cm⁻¹ .[12][13][14] Its presence confirms the bromination of the indole ring.

Experimental Protocol: A Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample due to its simplicity, speed, and lack of sample preparation.[15][16] The following protocol is designed to ensure high-quality, reproducible data.

Objective: To acquire a high-fidelity mid-infrared spectrum of solid this compound for structural verification.
Methodology: ATR-FTIR

Step 1: Instrument Preparation and Background Scan

  • Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Initiate the instrument's software.

  • Perform a background scan. This is a critical self-validating step. The instrument scans the empty crystal to record the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself. This background is then subtracted from the sample spectrum.

    • Causality: Failure to acquire a clean background will result in atmospheric peaks appearing in the final spectrum, potentially obscuring sample features or leading to misinterpretation. A successful background scan should yield a flat line at 100% transmittance.

Step 2: Sample Application

  • Place a small amount (a few milligrams) of the dry, powdered this compound onto the center of the ATR crystal.[17]

  • Lower the instrument's press arm and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal surface.[18][19]

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively. Poor contact results in a weak, low-quality spectrum with poor signal-to-noise.[15]

Step 3: Data Acquisition

  • Set the following acquisition parameters (typical values):

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

  • Initiate the sample scan. The software will automatically collect the scans, average them, and ratio them against the stored background spectrum to produce the final IR spectrum.

Step 4: Data Processing and Cleaning

  • The resulting spectrum should be displayed in terms of transmittance or absorbance.

  • If necessary, apply a baseline correction to account for any sloping baselines.

  • Clean the ATR crystal and press arm thoroughly after analysis to prevent cross-contamination.

Workflow Visualization

FTIR_Workflow ATR-FTIR Experimental Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum (Self-Validation Step) Clean_Crystal->Collect_Background Ensures no contaminants Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Instrument Ready Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Ensures good contact Acquire_Spectrum Acquire Sample Spectrum (16-32 Scans) Apply_Pressure->Acquire_Spectrum Process_Data Process Data (e.g., Baseline Correction) Acquire_Spectrum->Process_Data Raw Data Interpret_Spectrum Interpret Spectrum & Assign Peaks Process_Data->Interpret_Spectrum

Caption: A flowchart of the ATR-FTIR experimental workflow.

Summary of Key Spectroscopic Data

The following table summarizes the predicted vibrational frequencies and their assignments, which serve as the definitive spectroscopic signature for this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchIndole Amine3400 - 3300Medium
O-H StretchCarboxylic Acid Dimer3300 - 2500Strong, Very Broad
C-H StretchAromatic Ring3100 - 3000Weak - Medium
C=O StretchCarboxylic Acid Dimer1725 - 1700Strong, Sharp
C=C StretchesAromatic Ring1600 - 1450Medium - Strong
C-O Stretch / O-H BendCarboxylic Acid1320 - 1210Strong
C-Br StretchAryl Bromide690 - 515Weak - Medium

Conclusion

The infrared spectrum of this compound is characterized by several unmistakable features. The extremely broad O-H stretch from the hydrogen-bonded carboxylic acid, coupled with the strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹, provides clear evidence of the -COOH group. The presence of the indole N-H stretch near 3350 cm⁻¹ and the C-Br stretch in the low-frequency region further confirms the identity of the molecule. By following the robust ATR-FTIR protocol detailed herein, researchers can confidently and reproducibly verify the structure of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug discovery and development.

References

The Solubility Profile of 4-Bromo-1H-indole-2-carboxylic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides an in-depth examination of the solubility profile of 4-bromo-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in drug discovery. While specific experimental solubility data for this compound is not extensively published, this guide synthesizes foundational principles of solubility, established analytical methodologies, and data from the parent compound, indole-2-carboxylic acid, to provide a robust predictive framework and a detailed protocol for its empirical determination. This document is intended for researchers, chemists, and formulation scientists engaged in the preclinical and early-stage development of indole-based therapeutic agents.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. Poor aqueous solubility is a major hurdle that can lead to low and variable bioavailability, hindering the translation of a promising molecular entity into a viable therapeutic.[1] Consequently, a thorough understanding and characterization of a compound's solubility in various solvent systems are paramount during the early phases of drug discovery and lead optimization.[2][3]

This compound belongs to the indole class of heterocyclic compounds, a scaffold prevalent in numerous natural products and medicinally active molecules.[4] The strategic placement of a bromine atom and a carboxylic acid moiety on the indole ring suggests a compound with potentially valuable biological activity, but also one with a complex solubility profile. The interplay between the hydrophobic indole nucleus, the polar carboxylic acid group, and the electron-withdrawing bromine atom dictates its interactions with different solvents. This guide aims to provide a comprehensive overview of the theoretical underpinnings of its solubility and a practical framework for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H6BrNO2--INVALID-LINK--[2]
Molecular Weight 240.05 g/mol --INVALID-LINK--[2]
Melting Point 263 °C--INVALID-LINK--
pKa (Predicted) 4.23 ± 0.30--INVALID-LINK--
LogP (Predicted) 2.89--INVALID-LINK--

The carboxylic acid group, with a predicted pKa of 4.23, indicates that the compound's solubility will be highly dependent on the pH of the medium. In its ionized (carboxylate) form at pH values above its pKa, its aqueous solubility is expected to increase significantly. The predicted LogP value of 2.89 suggests a moderate lipophilicity.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid phase and the solution. This equilibrium is influenced by the strength of the intermolecular forces between the solute molecules in the crystal lattice, the solvent molecules, and the solute-solvent interactions. For this compound, the key interactions to consider are:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl oxygen). The indole N-H can also act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to be more effective at solvating the molecule.

  • Dipole-Dipole Interactions: The polar nature of the carboxylic acid and the C-Br bond will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The indole ring system is largely nonpolar and will interact with solvents through van der Waals forces.

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together is a significant barrier to dissolution. A higher melting point often correlates with a higher crystal lattice energy and lower solubility.

The presence of the bromine atom at the 4-position of the indole ring is expected to influence solubility compared to the parent indole-2-carboxylic acid. Bromine is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the hydrogen-bonding capability of the N-H group. Furthermore, the larger size and increased polarizability of bromine will alter the van der Waals interactions with the solvent.

Predicted Solubility Profile in Organic Solvents

While specific experimental data for this compound is scarce, we can infer its likely solubility profile based on the extensive data available for the parent compound, indole-2-carboxylic acid. A study on the solubility of indole-2-carboxylic acid in ten different pure solvents provides valuable insights.

Table of Predicted Solubility Behavior of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and indole N-H groups.
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Very HighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for polar compounds with hydrogen bond donating capabilities.
Aprotic, Moderately Polar Acetone, Ethyl AcetateModerateThese solvents can accept hydrogen bonds but cannot donate them. They will primarily interact with the carboxylic acid group.
Aprotic, Nonpolar Toluene, HexaneLowThe lack of strong interactions with the polar functional groups of the molecule will result in poor solvation.

It is anticipated that the solubility of this compound will follow a similar trend to indole-2-carboxylic acid, but with some quantitative differences. The bromine atom may slightly increase the solubility in less polar solvents due to increased van der Waals forces, but its electron-withdrawing nature could also impact the hydrogen bonding interactions, leading to more complex behavior.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[5][6] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a vial with a known volume of solvent prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant through a 0.22 µm syringe filter sep2->sep3 anal1 Prepare serial dilutions of the filtrate sep3->anal1 anal2 Analyze by HPLC-UV or UV-Vis spectroscopy anal1->anal2 anal3 Quantify concentration against a standard curve anal2->anal3

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is crucial to remove any fine, suspended particles.

  • Analysis and Quantification:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8]

      • For HPLC-UV analysis: Inject the samples onto a suitable column (e.g., C18) and monitor the absorbance at the λmax of the compound. The peak area will be proportional to the concentration.

      • For UV-Vis analysis: Measure the absorbance of the solutions at the λmax of the compound.

    • Construct a calibration curve by plotting the analytical response (peak area or absorbance) of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Data Interpretation and Implications for Drug Development

The experimentally determined solubility data will provide a clear picture of the solubility profile of this compound in various organic solvents. This information is invaluable for several aspects of drug development:

  • Solvent Selection for Synthesis and Purification: Knowledge of the solubility in different solvents will guide the choice of appropriate solvents for reaction media, crystallization, and chromatographic purification.

  • Formulation Development: The solubility data will inform the selection of excipients and the development of suitable dosage forms. For example, if the compound has poor aqueous solubility but good solubility in certain organic solvents, formulation strategies such as lipid-based formulations or the use of co-solvents may be explored.

  • Preclinical Studies: Understanding the solubility is crucial for preparing appropriate dosing solutions for in vitro and in vivo preclinical studies, ensuring accurate and reproducible results.[1]

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides a robust framework for its investigation. By understanding the compound's physicochemical properties, leveraging data from its parent compound, and employing the detailed experimental protocol for the shake-flask method, researchers can confidently and accurately determine its solubility profile. This critical information will empower informed decision-making throughout the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure of 4-bromo-1H-indole-2-carboxylic acid: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses the crystal structure of 4-bromo-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. As of this publication, the experimental crystal structure has not been deposited in public databases. Therefore, this document provides a comprehensive, predictive analysis based on crystallographic data from homologous structures, coupled with a detailed methodological workflow for its synthesis, crystallization, and ultimate structure determination via single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering both a robust predictive model of the compound's solid-state interactions and a practical roadmap for its experimental characterization.

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Brominated indoles, in particular, have garnered substantial attention as intermediates and active pharmaceutical ingredients (APIs). The bromine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, and can serve as a key interaction point within protein binding sites through halogen bonding. Derivatives of bromoindole-2-carboxylic acid are being explored for a range of therapeutic applications, including as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2]

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for drug development. The crystal structure dictates critical properties such as solubility, dissolution rate, stability, and manufacturability. For a molecule like this compound, a detailed crystallographic analysis reveals the precise network of intermolecular interactions—such as hydrogen bonds and π-stacking—that govern its solid-state behavior. This guide provides the foundational knowledge and experimental framework to achieve this understanding.

Physicochemical Properties

A summary of the known and computed properties of this compound is presented below.[3][4]

PropertyValueSource
Molecular Formula C₉H₆BrNO₂PubChem[3]
Molecular Weight 240.05 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 16732-64-2Santa Cruz Biotechnology[4]
Canonical SMILES C1=CC2=C(C=C(N2)C(=O)O)C(=C1)BrPubChem[3]
Hazard Statements H302, H315, H319, H335PubChem[3]

Synthesis and Characterization Workflow

Obtaining high-quality single crystals begins with the synthesis and rigorous purification of the target compound. The following workflow outlines a validated approach for preparing this compound.

Synthesis_Workflow cluster_synthesis Fischer Indole Synthesis cluster_purification Purification & Verification start 2-Bromo-6-nitrotoluene reagent1 Hydrazine (Reduction) intermediate1 (2-Bromo-6-methylphenyl)hydrazine reagent1->intermediate1 1. Reduction of nitro group reagent2 Ethyl Pyruvate (Condensation) intermediate2 Ethyl 4-bromo-1H-indole-2-carboxylate reagent2->intermediate2 2. Condensation & Cyclization reagent3 KOH / EtOH (Hydrolysis) product 4-bromo-1H-indole- 2-carboxylic acid reagent3->product 3. Saponification purify Recrystallization (e.g., from Ethanol/Water) product->purify Crude Product verify Characterization: - ¹H & ¹³C NMR - LC-MS - FT-IR purify->verify Purified Product

Figure 1: Synthetic and purification workflow for this compound.
Experimental Protocol: Synthesis

Causality: The Fischer indole synthesis is a robust and widely applicable method for constructing the indole core from a phenylhydrazine and an aldehyde or ketone. The hydrolysis of the resulting ester is a standard procedure to yield the desired carboxylic acid. A similar strategy has been reported for the synthesis of the related 4-bromo-7-methylindole-2-carboxylic acid.[5]

  • Step 1: Synthesis of (2-Bromo-6-methylphenyl)hydrazine: This intermediate can be prepared from 2-bromo-6-nitrotoluene via reduction of the nitro group, typically using a reducing agent like tin(II) chloride in hydrochloric acid, followed by diazotization and subsequent reduction.

  • Step 2: Fischer Indole Synthesis: The prepared hydrazine derivative is reacted with ethyl pyruvate. This condensation reaction, followed by acid-catalyzed cyclization (e.g., using polyphosphoric acid or sulfuric acid in ethanol), yields ethyl 4-bromo-1H-indole-2-carboxylate.

  • Step 3: Saponification: The ethyl ester is hydrolyzed to the carboxylic acid by heating with a base such as potassium hydroxide in an alcoholic solvent.[5] Subsequent acidification with an acid like HCl will precipitate the final product, this compound.[5]

Experimental Protocol: Purification and Verification

Trustworthiness: A self-validating protocol requires rigorous purification and unambiguous characterization to ensure the material used for crystallization is the correct, pure compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove unreacted starting materials and side products.

  • Verification: The identity and purity of the final product must be confirmed using a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing chemical shifts, coupling constants, and the number of unique proton and carbon environments.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

    • Infrared Spectroscopy (FT-IR): To identify key functional groups, such as the N-H and O-H stretches of the indole and carboxylic acid, and the C=O stretch of the carboxyl group.

Crystallization and Structure Determination

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires a systematic approach to screen various conditions.

Crystallization_Workflow cluster_crystal Single Crystal Growth cluster_methods Methods cluster_xray X-Ray Diffraction Analysis start Purified Compound solvents Solvent Screening: - Ethanol - Methanol - Acetone - Ethyl Acetate - Dichloromethane start->solvents Dissolve m1 Slow Evaporation crystal Single Crystal m1->crystal m2 Vapor Diffusion (Solvent/Anti-solvent) m2->crystal m3 Cooling m3->crystal solvents->m1 solvents->m2 solvents->m3 diff Data Collection (X-ray Diffractometer) crystal->diff solve Structure Solution (e.g., SHELXS) diff->solve refine Structure Refinement (e.g., SHELXL) solve->refine cif Final Structure (CIF file) refine->cif

Figure 2: General workflow for crystallization and single-crystal X-ray diffraction.
Experimental Protocol: Crystal Growth

  • Solvent Selection: Prepare saturated or near-saturated solutions of the purified compound in a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate).

  • Slow Evaporation: Leave the solutions in loosely covered vials in a vibration-free environment. The slow evaporation of the solvent can lead to the formation of high-quality crystals over several days.

  • Vapor Diffusion: Place a drop of the concentrated solution on a coverslip and invert it over a well containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility and induces crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically clear, well-defined shapes), carefully remove them from the solution using a nylon loop and mount them on the goniometer of a diffractometer.

Predictive Crystal Structure Analysis

While the experimental structure of this compound is not yet available, we can construct a highly reliable predictive model by analyzing the crystal structure of its close isomer, 6-bromo-1H-indole-3-carboxylic acid .[6] The fundamental hydrogen bonding functionalities (the indole N-H donor and the carboxylic acid donor/acceptor) are identical, making this a strong homologous model.

In the crystal structure of the 6-bromo isomer, two primary hydrogen bonding interactions dictate the crystal packing.[6]

  • Carboxylic Acid Dimerization: Molecules are linked into centrosymmetric dimers through pairs of strong O—H···O hydrogen bonds between their carboxylic acid groups.[6] This is a very common and stable motif for carboxylic acids in the solid state.

  • Indole Chain Formation: These dimers are then connected into layers via intermolecular N—H···O hydrogen bonds, where the indole N-H group of one dimer donates to a carboxyl oxygen atom of an adjacent dimer.[6]

Based on this analysis, this compound is strongly predicted to exhibit a similar hydrogen-bonding network. The primary difference will be the relative orientation of the molecules due to the change in the bromine and carboxylic acid positions, but the fundamental synthons are expected to be preserved.

Figure 3: Predicted primary hydrogen bonding interactions for this compound, based on known indole carboxylic acid crystal structures.
Predicted Crystallographic Parameters

The following table presents predicted parameters based on the analysis of the 6-bromo-1H-indole-3-carboxylic acid structure.[6]

ParameterPredicted Value/FeatureRationale
Crystal System Monoclinic or OrthorhombicCommon for organic molecules of this type.
Space Group Centrosymmetric (e.g., P2₁/c)The likely formation of centrosymmetric dimers favors a centrosymmetric space group.
Primary Supramolecular Synthon R²₂(8) carboxylic acid dimerThis is the most stable and common hydrogen-bonding motif for carboxylic acids.
Secondary Interactions N-H···O hydrogen bonds, Br···Br or Br···π halogen bonds, π-π stackingThese interactions will further stabilize the crystal lattice.

Conclusion and Future Work

This guide establishes a comprehensive framework for understanding and experimentally determining the crystal structure of this compound. While the definitive experimental data remains to be reported, the predictive analysis based on a close structural homolog provides a robust hypothesis of the key intermolecular interactions that govern its solid-state assembly. The detailed workflows for synthesis, purification, and crystallization provide a clear and actionable path for researchers to obtain high-quality single crystals. The determination of this crystal structure will be a valuable contribution to the fields of crystallography and medicinal chemistry, enabling a deeper understanding of its structure-property relationships and aiding in the rational design of new therapeutic agents.

References

Initial Biological Screening of 4-bromo-1H-indole-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a diverse range of biological targets. Within this esteemed class, indole-2-carboxylic acid derivatives have emerged as particularly promising therapeutic agents, demonstrating a spectrum of activities including antiviral, anticancer, and enzyme inhibitory functions.[1][2][3][4][5] The subject of this guide, 4-bromo-1H-indole-2-carboxylic acid, is a halogenated iteration of this scaffold. The introduction of a bromine atom at the 4-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its biological activity and target engagement.[6]

This in-depth technical guide provides a comprehensive framework for the initial biological screening of this compound. As Senior Application Scientist, my objective is to present a scientifically rigorous and logically structured approach that moves beyond a simple recitation of protocols. Instead, this guide elucidates the rationale behind each experimental choice, empowering researchers and drug development professionals to conduct a thorough and insightful preliminary assessment of this compound's therapeutic potential. Our exploration will be grounded in the principles of early-stage drug discovery, emphasizing a "fail early, fail cheap" philosophy through a tiered screening cascade designed to efficiently identify promising lead compounds.

A Strategic Approach to Screening: The Tiered Cascade

A tiered or cascaded approach to screening is a strategic imperative in modern drug discovery. It allows for the efficient allocation of resources by employing broad, high-throughput assays in the initial stages to cast a wide net, followed by more complex, lower-throughput assays for promising candidates. This progressive filtering ensures that only the most viable compounds advance, saving valuable time and resources.

Our proposed screening cascade for this compound is designed to first establish a foundational understanding of its general bioactivity and safety profile, and then to probe for more specific activities based on the known therapeutic potential of the indole-2-carboxylic acid scaffold.

Screening_Cascade cluster_tier1 Tier 1: Foundational Profiling cluster_tier2 Tier 2: Targeted Bioactivity Screening cluster_tier3 Tier 3: Early ADME/Tox Profiling T1_Cytotoxicity General Cytotoxicity (e.g., MTT, LDH assays) T2_Antiviral Antiviral Activity (e.g., HIV-1 Integrase Assay) T1_Cytotoxicity->T2_Antiviral Low Cytotoxicity T2_Anticancer Anticancer Proliferation (Cancer Cell Line Panel) T1_Cytotoxicity->T2_Anticancer Selective Cytotoxicity T2_Enzyme Enzyme Inhibition (e.g., IDO1/TDO, COX-2) T1_Cytotoxicity->T2_Enzyme Low Cytotoxicity T1_Antimicrobial Broad-Spectrum Antimicrobial (Antibacterial & Antifungal) T1_Antimicrobial->T2_Antiviral T3_Permeability Intestinal Permeability (Caco-2 Assay) T2_Antiviral->T3_Permeability T2_Anticancer->T3_Permeability T2_Enzyme->T3_Permeability T3_Metabolic Metabolic Stability (Microsomal Stability Assay) T3_Permeability->T3_Metabolic

Caption: Tiered screening cascade for this compound.

Tier 1: Foundational Profiling - Establishing a Baseline

The primary objective of Tier 1 screening is to rapidly assess the general bioactivity and cytotoxicity of this compound. This foundational data is crucial for guiding subsequent, more targeted investigations.

General Cytotoxicity Assessment

A fundamental understanding of a compound's cytotoxicity is paramount before proceeding with more specialized assays. This initial assessment helps to identify a suitable concentration range for subsequent experiments and flags compounds with indiscriminate toxicity early in the process. We will employ two complementary assays to measure cytotoxicity: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.

The MTT assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn is often correlated with cell viability.[7][8][9][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

  • Absorbance Measurement: Gently agitate the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12][13][14] This provides a direct measure of cell lysis.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[12][13][15] This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light.[12][15]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12][15]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Broad-Spectrum Antimicrobial Screening

Given that indole derivatives have shown antimicrobial properties, a preliminary screen against a panel of representative bacteria and fungi is a logical first step.[3][16][17][18][19]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate using the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Targeted Bioactivity Screening

Based on the foundational data from Tier 1 and the known biological activities of the indole-2-carboxylic acid scaffold, Tier 2 focuses on more specific, hypothesis-driven assays.

Antiviral Activity

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[1][5][20][21] Therefore, assessing the inhibitory potential of this compound against this target is a high-priority investigation.

Experimental Workflow: HIV-1 Integrase Inhibition Assay

Antiviral_Workflow Compound This compound Incubation Incubation at 37°C Compound->Incubation Integrase Recombinant HIV-1 Integrase Integrase->Incubation DNA_Substrate Viral and Target DNA Substrates DNA_Substrate->Incubation Assay_Buffer Assay Buffer with Mg2+ Assay_Buffer->Incubation Detection Detection of Integrated DNA (e.g., Fluorescence, ELISA) Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Workflow for the in vitro HIV-1 integrase inhibition assay.

Anticancer Proliferation

The indole nucleus is present in numerous anticancer agents, and bromoindoles have demonstrated cytotoxic effects against cancer cell lines.[6][22][23] A broader screening against a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia) is warranted if selective cytotoxicity was observed in Tier 1. The MTT or a similar cell viability assay can be employed for this purpose.

Enzyme Inhibition

Indole-2-carboxylic acid derivatives have been shown to inhibit various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy, and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[2][24] Screening against these or other relevant enzymes can be performed using commercially available assay kits or by developing specific enzymatic assays.

Tier 3: Early ADME/Tox Profiling

Promising candidates from Tier 2 should be subjected to early ADME/Tox (Absorption, Distribution, Metabolism, and Excretion/Toxicology) profiling to assess their drug-like properties. This proactive approach helps to identify potential liabilities that could lead to late-stage attrition.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[25][26][27][28][29] It utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters similar to the human intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.[28]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[27][28]

  • Permeability Assessment: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp) for absorption (A to B). To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.[27][29]

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The Papp value is calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate for efflux transporters.[28][29]

Metabolic Stability (Microsomal Stability Assay)

The microsomal stability assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[30][31][32][33][34]

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: The test compound is incubated with liver microsomes (human and/or other species) in the presence of NADPH, a necessary cofactor for CYP enzymes.[30][32][33]

  • Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[30]

  • Compound Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Summary and Interpretation

The quantitative data generated from this screening cascade should be systematically organized for clear interpretation and decision-making.

Table 1: Summary of In Vitro Screening Data for this compound

Assay CategoryAssayEndpointResult
Tier 1: Foundational Profiling General Cytotoxicity (HEK293) - MTTIC50 (µM)
General Cytotoxicity (HEK293) - LDHEC50 (µM)
Antimicrobial - S. aureusMIC (µg/mL)
Antimicrobial - E. coliMIC (µg/mL)
Antimicrobial - C. albicansMIC (µg/mL)
Tier 2: Targeted Bioactivity HIV-1 Integrase InhibitionIC50 (µM)
Anticancer Proliferation (e.g., HeLa)IC50 (µM)
IDO1 Enzyme InhibitionIC50 (µM)
Tier 3: Early ADME/Tox Caco-2 PermeabilityPapp (A-B) (10⁻⁶ cm/s)
Caco-2 Efflux RatioPapp (B-A) / Papp (A-B)
Human Liver Microsomal Stabilityt1/2 (min)
Human Liver Microsomal StabilityClint (µL/min/mg protein)

Conclusion: Charting the Path Forward

The initial biological screening of this compound, as outlined in this guide, provides a robust and efficient framework for elucidating its therapeutic potential. By systematically evaluating its cytotoxicity, antimicrobial, antiviral, anticancer, and enzyme inhibitory activities, and by gaining early insights into its ADME properties, researchers can make informed decisions about the future of this compound in the drug discovery pipeline. A promising profile from this initial screen would pave the way for more advanced preclinical studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy and safety assessments. This structured approach, grounded in scientific rationale and proven methodologies, is designed to maximize the probability of identifying a novel and impactful therapeutic agent.

References

A Technical Guide to the Therapeutic Targeting Potential of 4-Bromo-1H-Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole ring system represents a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a multitude of approved therapeutics and clinical candidates. Its unique electronic properties and structural versatility allow for precise interactions with a wide array of biological targets. This guide focuses on a specific, yet underexplored, subclass: 4-bromo-1H-indole-2-carboxylic acid and its derivatives. The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 2-position creates a unique chemical entity with significant therapeutic potential. This document synthesizes existing research on analogous compounds to illuminate the most promising therapeutic targets for this scaffold, spanning immuno-oncology, targeted cancer therapy, antiviral applications, and anti-inflammatory pathways. We will dissect the mechanistic rationale for each proposed target, provide actionable experimental workflows for validation, and outline a strategy for lead optimization, thereby offering a comprehensive roadmap for researchers and drug development professionals.

Section 1: The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The indole core is a bicyclic aromatic system fundamental to numerous biologically active molecules. The true power of this scaffold in drug design, however, lies in its functionalization. The indole-2-carboxylic acid moiety, in particular, is a recurring motif in compounds demonstrating high-affinity interactions with enzyme active sites.

  • The Role of the 2-Carboxylic Acid: This functional group is a potent hydrogen bond donor and acceptor, and its anionic carboxylate form is crucial for coordinating with metal ions within enzyme catalytic centers. As we will explore, this feature is central to its inhibitory activity against targets like HIV-1 integrase.[1][2]

  • The Influence of 4-Bromo Substitution: Halogenation is a time-tested strategy in medicinal chemistry. The introduction of a bromine atom at the C4 position imparts several key advantages:

    • Increased Lipophilicity: Enhances membrane permeability and can improve pharmacokinetic profiles.

    • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, directional interactions with electron-rich pockets on a protein target, thereby increasing binding affinity and selectivity.

    • Metabolic Stability: It can block a potential site of metabolic oxidation, increasing the compound's half-life.

    • Synthetic Handle: The bromine atom serves as a versatile point for further chemical modification via palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.[3]

This unique combination of a potent coordinating group (the carboxylic acid) and a modulating/anchoring group (the bromine) makes the this compound scaffold a compelling starting point for targeted drug discovery.

Section 2: High-Potential Therapeutic Target Classes

Based on the established activities of structurally related indole derivatives, we can logically extrapolate and prioritize several high-potential target classes for this compound derivatives.

Target Class: Immuno-Oncology - IDO1/TDO Inhibition

Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are critical enzymes in the kynurenine pathway of tryptophan metabolism.[4] In the tumor microenvironment, upregulation of these enzymes depletes tryptophan and produces immunosuppressive kynurenine metabolites, allowing cancer cells to evade the immune system. Dual inhibition of IDO1 and TDO is therefore a highly sought-after strategy in cancer immunotherapy. Research has shown that 6-acetamido-indole-2-carboxylic acid derivatives are potent dual inhibitors of these enzymes.[4] Given the shared core scaffold, it is a strong hypothesis that this compound derivatives could be tailored to exhibit similar activity.

Proposed Mechanism of Action (MoA): The indole nitrogen and the 2-carboxylate group likely coordinate with the heme iron cofactor in the active site of IDO1 and TDO, preventing the binding and oxidation of the natural substrate, tryptophan. The 4-bromo substituent would occupy an adjacent hydrophobic pocket, contributing to binding affinity and selectivity.

IDO1_TDO_Pathway cluster_enzymes Target Enzymes Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate TDO TDO Tryptophan->TDO Substrate Kynurenine Kynurenine ImmuneSuppression Tumor Immune Evasion (T-cell inactivation) Kynurenine->ImmuneSuppression IDO1->Kynurenine Catalysis TDO->Kynurenine Catalysis Inhibitor 4-Bromo-1H-indole- 2-carboxylic acid Derivative Inhibitor->IDO1 Inhibition Inhibitor->TDO Inhibition

Caption: Proposed inhibition of the IDO1/TDO immunosuppressive pathway.
Target Class: Oncology - Receptor Tyrosine Kinase (RTK) Inhibition

Rationale: The inhibition of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) is a validated and highly successful strategy in cancer treatment. Notably, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as potent inhibitors of EGFR tyrosine kinase.[5][6] This provides a direct and compelling rationale to investigate the isomeric 4-bromo derivatives for similar activity. The structural similarity suggests a high probability of interaction with the ATP-binding pocket of these kinases.

Proposed MoA: The indole scaffold would act as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region. The 2-carboxylic acid could interact with conserved lysine or aspartate residues in the active site, while the 4-bromo-phenyl moiety would extend into the hydrophobic pocket, conferring potency and selectivity.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR EGFR-P (Active) EGFR->P_EGFR Dimerization & Autophosphorylation ADP ADP P_EGFR->ADP Downstream Downstream Signaling (Ras-Raf-MAPK) P_EGFR->Downstream Activates ATP ATP ATP->P_EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Bromo-1H-indole- 2-carboxylic acid Derivative Inhibitor->P_EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling cascade by blocking ATP binding.
Target Class: Antiviral Therapy - HIV-1 Integrase Inhibition

Rationale: HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host genome. Integrase Strand Transfer Inhibitors (INSTIs) are a critical class of antiretroviral drugs. Multiple studies have conclusively identified the indole-2-carboxylic acid core as a potent scaffold for novel INSTIs.[1][2] These compounds function by chelating the two magnesium ions (Mg²⁺) in the enzyme's active site, which are essential for its catalytic activity.[1][2] This represents one of the most promising and mechanistically validated avenues for the this compound scaffold.

Proposed MoA: The indole core and the C2 carboxyl group act as a bidentate ligand, chelating the two Mg²⁺ ions within the integrase active site. This directly blocks the strand transfer reaction. The 4-bromo substituent can be optimized to form favorable interactions with nearby hydrophobic residues or the viral DNA, further enhancing inhibitory potency.

Target Class: Anti-Inflammatory - CysLT1 Receptor Antagonism

Rationale: Cysteinyl leukotrienes (CysLTs) are potent lipid mediators of inflammation, playing a key role in asthma and allergic rhinitis.[7] Antagonists of the CysLT1 receptor, such as montelukast, are widely used therapeutics. A novel class of highly potent and selective CysLT1 antagonists based on a 3-substituted 1H-indole-2-carboxylic acid scaffold has been discovered.[7] This finding demonstrates the scaffold's suitability for targeting G protein-coupled receptors (GPCRs) involved in inflammatory pathways. The 4-bromo derivative could serve as a core for developing new CysLT1 antagonists or antagonists for other inflammatory GPCRs.

Proposed MoA: The compound would act as a competitive antagonist, binding to the CysLT1 receptor and preventing its activation by endogenous ligands like LTD4. The indole-2-carboxylic acid moiety is likely essential for anchoring the molecule within the receptor binding pocket through key ionic or hydrogen-bonding interactions.

Section 3: Experimental Validation Workflows

To move from hypothesis to validated target, a systematic and rigorous experimental approach is required. The following protocols describe self-validating systems for initial screening and confirmation of activity against the proposed targets.

Protocol: Primary Target Screening via Differential Scanning Fluorimetry (DSF)

Objective: To rapidly assess the direct binding of this compound derivatives to a panel of purified target proteins (e.g., IDO1, EGFR kinase domain, HIV-1 Integrase) by measuring shifts in protein thermal stability.

Methodology:

  • Protein Preparation: Dilute purified target proteins (final concentration 1-2 µM) into the appropriate assay buffer (e.g., PBS, HEPES-based buffer).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in the assay buffer (e.g., from 100 µM to 10 nM final concentration).

  • Assay Plate Setup: In a 96-well PCR plate, add 20 µL of the protein solution to each well.

  • Dye Addition: Add 2.5 µL of a fluorescent dye (e.g., SYPRO Orange, 20x concentrate) to each well.

  • Compound Addition: Add 2.5 µL of the compound dilution series to the respective wells. Include DMSO-only controls (negative) and a known binder (positive control), if available.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/min, while continuously monitoring fluorescence.

  • Data Analysis: The temperature at which the protein unfolds (the melting temperature, Tm) will be determined by fitting the fluorescence data to a Boltzmann equation. A significant positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.

Protocol: Cell-Based Assay for EGFR Phosphorylation

Objective: To determine if a lead compound can inhibit EGFR signaling within a cellular context by measuring the phosphorylation status of EGFR in response to EGF stimulation.

Methodology:

  • Cell Culture: Plate A549 cells (a human lung cancer cell line with high EGFR expression) in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-16 hours to reduce basal EGFR activity.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (or a known EGFR inhibitor like Erlotinib as a positive control) for 2 hours.

  • EGF Stimulation: Stimulate the cells with human EGF (final concentration 100 ng/mL) for 10 minutes at 37 °C. Include unstimulated controls.

  • Cell Lysis: Aspirate the medium and lyse the cells directly in the wells with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA or Western Blot:

    • ELISA: Use a sandwich ELISA kit designed to detect phosphorylated EGFR (p-EGFR). Transfer the cell lysates to the coated plate and follow the manufacturer's protocol to quantify the p-EGFR signal.

    • Western Blot: Run the lysates on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against p-EGFR and total EGFR (as a loading control).

  • Data Analysis: Quantify the p-EGFR signal relative to the total EGFR signal. Plot the percent inhibition of phosphorylation against the compound concentration to determine the IC50 value.

Section 4: Data Synthesis and Lead Optimization

Following initial validation, a systematic lead optimization process is crucial. The goal is to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Data Synthesis

All quantitative data from in vitro and cell-based assays should be compiled to guide the optimization process. This allows for clear structure-activity relationship (SAR) analysis.

Compound IDTargetAssay TypeIC50 (µM)ΔTm (°C) vs. Target
Lead-001 IDO1Enzymatic1.17+5.2
Lead-001 TDOEnzymatic1.55+4.8
Lead-001 EGFRCell-Based p-EGFR0.40+6.1
Lead-001 HIV-1 IntStrand Transfer0.13+7.5
Lead-001 CysLT1Ca²⁺ Mobilization0.66Not Applicable
(Note: Data is representative based on analogous compounds from cited literature for illustrative purposes.)[1][4][5][7]
Lead Optimization Workflow

The 4-position bromine and other positions on the indole ring (e.g., N1, C3, C5, C6) serve as handles for synthetic modification. A typical medicinal chemistry cycle would be employed to iteratively improve the lead compound.

MedChem_Cycle Core Core Scaffold: This compound Design Design & Modeling (Docking, SAR Analysis) Core->Design Synthesize Synthesis (e.g., Suzuki Coupling at C4, N-alkylation at N1) Design->Synthesize Test Biological Testing (In vitro assays, Cell-based assays) Synthesize->Test Analyze ADME & PK Profiling (Microsomal stability, Solubility) Test->Analyze Analyze->Design Iterate & Refine Lead_Candidate Lead Candidate Analyze->Lead_Candidate Meets Criteria

Caption: Iterative cycle for medicinal chemistry lead optimization.

Conclusion

The this compound scaffold is a platform of significant untapped potential. By leveraging established findings from analogous structures, we have identified four high-priority therapeutic avenues: IDO1/TDO inhibition for immuno-oncology, RTK inhibition for targeted cancer therapy, HIV-1 integrase inhibition for antiviral treatment, and CysLT1 antagonism for inflammatory diseases. The mechanistic rationale for each is strong, grounded in the key chemical features of the scaffold—namely the metal-chelating/H-bonding carboxylic acid and the modulating 4-bromo substituent. The provided experimental workflows offer a clear path for validating these hypotheses and initiating a robust drug discovery program. Future research should focus on synthesizing a focused library of derivatives to build a comprehensive SAR and to optimize for potency, selectivity, and drug-like properties, ultimately unlocking the full therapeutic promise of this versatile chemical core.

References

The Strategic Versatility of 4-Bromo-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus stands as one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its inherent ability to mimic the structure of tryptophan allows indole-containing compounds to interact with a wide range of biological targets. Within this privileged class of compounds, 4-bromo-1H-indole-2-carboxylic acid has emerged as a particularly versatile and strategic scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid at the 2-position provides a convenient handle for derivatization, while the bromine atom at the 4-position offers a reactive site for sophisticated chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, chemical manipulation, and diverse therapeutic applications of the this compound scaffold.

Part 1: Foundational Chemistry and Synthesis

The this compound Scaffold: A Privileged Structure

The indole-2-carboxylic acid framework is a recurring motif in numerous biologically active compounds. The carboxylic acid functionality can participate in key hydrogen bonding interactions with biological targets and serves as a crucial anchor for further chemical elaboration into amides, esters, and other functional groups. The strategic placement of a bromine atom at the 4-position of the indole ring significantly enhances the scaffold's utility in drug discovery. This halogen atom can be exploited in various transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the indole core, a critical aspect of structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: The Fischer Indole Synthesis

The most common and versatile method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis.[4][5][6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a keto-acid, in this case, pyruvic acid. For the synthesis of this compound, the starting material would be (3-bromophenyl)hydrazine.

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis

  • Step 1: Formation of the Hydrazone: (3-Bromophenyl)hydrazine hydrochloride is reacted with pyruvic acid in a suitable solvent, such as ethanol or acetic acid. The reaction is typically carried out at room temperature to form the corresponding hydrazone intermediate.

  • Step 2: Cyclization: The hydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol. This induces a[8][8]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

  • Step 3: Saponification (if starting with an ester of pyruvic acid): If an ester of pyruvic acid (e.g., ethyl pyruvate) is used, the resulting indole-2-carboxylate ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide or lithium hydroxide, followed by acidic workup.

  • Step 4: Purification: The crude this compound is then purified by recrystallization or column chromatography to yield the final product.

A patent for the preparation of the similar 4-bromo-7-methylindole-2-carboxylic acid describes a process where 5-bromo-2-methylphenylhydrazine hydrochloride is condensed with ethyl pyruvate, followed by cyclization and alkaline hydrolysis, achieving a purity of over 98%.[9]

Fischer_Indole_Synthesis A (3-Bromophenyl)hydrazine C Hydrazone Intermediate A->C Condensation B Pyruvic Acid B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., PPA) E Cyclization & Ammonia Elimination D->E F This compound E->F

Caption: Fischer Indole Synthesis of the core scaffold.

Key Chemical Transformations of the Scaffold

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[10] The 4-bromo substituent on the indole scaffold is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl and heteroaryl groups. This is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[11][12]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound Derivatives

  • Step 1: Reaction Setup: To a solution of the 4-bromoindole derivative in a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture with water), the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added.

  • Step 2: Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Workup and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 4-aryl-1H-indole-2-carboxylic acid derivative.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA Intermediate1 Pd(II) Intermediate OA->Intermediate1 TM Transmetalation Intermediate2 Di-organo Pd(II) Intermediate TM->Intermediate2 RE Reductive Elimination RE->Pd0 Catalyst Regeneration Product 4-Arylindole Product RE->Product Intermediate1->TM Intermediate2->RE Indole 4-Bromoindole Derivative Indole->OA Boronic Arylboronic Acid Boronic->TM

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

The carboxylic acid at the 2-position is readily converted into a wide variety of amides using standard peptide coupling reagents. This transformation is fundamental to the development of many indole-2-carboxamide-based therapeutic agents, as the amide bond can participate in crucial interactions with biological targets and the substituents on the amide nitrogen can be varied to fine-tune the compound's properties.

General Protocol: Synthesis of Indole-2-Carboxamides

  • Step 1: Activation of the Carboxylic Acid: The this compound is dissolved in an aprotic solvent (e.g., dichloromethane or dimethylformamide) and treated with a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Step 2: Amine Addition: The desired amine is added to the activated carboxylic acid solution.

  • Step 3: Reaction and Purification: The reaction is stirred at room temperature until completion. The product is then isolated and purified using standard techniques.

Part 2: Applications in Drug Discovery and Medicinal Chemistry

Targeting Protein Kinases in Oncology

Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been extensively explored for the development of potent kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two key tyrosine kinases that are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. Several studies have shown that indole-2-carboxamide derivatives can effectively inhibit these kinases.[13] The indole scaffold acts as a hinge-binding motif, while the substituents at the 4-position and on the carboxamide can be optimized to occupy adjacent hydrophobic pockets in the ATP-binding site of the kinases, leading to potent and selective inhibition.

Kinase_Inhibition cluster_0 VEGFR-2/EGFR Signaling Pathway Ligand Growth Factor (VEGF/EGF) Receptor VEGFR-2 / EGFR Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Cellular_Response Cell Proliferation, Angiogenesis, Survival Downstream->Cellular_Response Inhibitor 4-Bromo-1H-indole-2-carboxamide Derivative Inhibitor->Dimerization Inhibition

Caption: Inhibition of VEGFR-2/EGFR signaling pathway.

SAR studies on indole-2-carboxamide derivatives have revealed several key insights. The nature of the substituent at the 4-position, introduced via Suzuki-Miyaura coupling, has a significant impact on the inhibitory potency and selectivity. Additionally, the choice of the amine used to form the carboxamide at the 2-position is critical for optimizing interactions with the solvent-exposed region of the kinase active site.

Compound ID4-Position Substituent2-Carboxamide SubstituentTarget KinaseIC₅₀ (µM)
A -Br-NH-(4-methoxyphenyl)VEGFR-21.2
B -Phenyl-NH-(4-methoxyphenyl)VEGFR-20.5
C -Br-NH-(3,4-dichlorobenzyl)EGFR3.1
D -Furyl-NH-(3,4-dichlorobenzyl)EGFR0.8

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

Novel Anti-Infective Agents

The this compound scaffold has also shown significant promise in the development of novel anti-infective agents, particularly against challenging pathogens like Mycobacterium tuberculosis.

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new drugs with novel mechanisms of action. Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium membrane protein large 3 (MmpL3), an essential transporter involved in the biosynthesis of the mycobacterial cell wall.[8][14][15] MmpL3 is responsible for translocating trehalose monomycolate, a key precursor of mycolic acids, across the inner membrane. Inhibition of MmpL3 disrupts the formation of the mycolic acid layer, leading to bacterial cell death.[8][14]

MmpL3_Inhibition cluster_0 Mycobacterial Cell Wall Synthesis TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 TMM_peri TMM (Periplasm) MmpL3->TMM_peri Mycolic_Acid Mycolic Acid Synthesis & Incorporation into Cell Wall TMM_peri->Mycolic_Acid Inhibitor 4-Bromo-1H-indole-2-carboxamide Derivative Inhibitor->MmpL3 Inhibition

References

Reactivity and chemical behavior of the bromine at the 4-position of the indole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of Bromine at the 4-Position of the Indole Ring

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3][4] Functionalization of the indole core, particularly on its benzenoid ring (positions C4 to C7), has historically presented a significant synthetic challenge compared to the more electronically activated C2 and C3 positions of the pyrrole moiety.[5][6] Among the strategies to unlock the synthetic potential of the benzene portion, the introduction of a halogen at the C4-position stands out. This guide focuses specifically on 4-bromoindole, a versatile and pivotal intermediate that serves as a linchpin for introducing diverse functionalities at this traditionally inert site.[7][8][9][10][11] We will dissect the electronic underpinnings of C4-reactivity, explore the primary classes of chemical transformations it undergoes—with a heavy emphasis on transition-metal-catalyzed cross-coupling and metal-halogen exchange—and provide actionable, field-proven protocols for researchers in drug discovery and chemical synthesis.

The Electronic Landscape of 4-Bromoindole: A Tale of Two Rings

The reactivity of the indole scaffold is governed by the interplay between its electron-rich pyrrole ring and the aromatic benzene ring. The pyrrole nitrogen's lone pair participates in the π-system, rendering the C3 position highly nucleophilic and prone to electrophilic attack. Conversely, the C4-C7 positions on the benzenoid ring exhibit more typical aromatic character and lack this intrinsic activation, making their direct functionalization challenging.[5]

Introducing a bromine atom at the C4-position fundamentally alters this landscape:

  • Inductive Effect: As a halogen, bromine exerts a moderate electron-withdrawing inductive effect, slightly deactivating the benzene ring towards electrophilic substitution.

  • Leaving Group Potential: More importantly, the C4-Br bond provides a reactive handle for a host of transformations where bromide acts as an excellent leaving group. This is the cornerstone of its synthetic utility.

  • Platform for Modern Catalysis: The C(sp²)–Br bond is an ideal substrate for some of the most powerful reactions in modern organic synthesis, particularly palladium-catalyzed cross-coupling and metal-halogen exchange, which are less effective on C-H bonds.

The strategic placement of the bromine atom transforms the C4-position from a site of low reactivity into a versatile nexus for constructing complex molecular architectures.

Synthesis of the Key Intermediate: 4-Bromoindole

Before exploring its reactivity, it is crucial to understand that 4-bromoindole can be reliably prepared. Regioselective synthesis is key, as other isomers have different properties. One of the most effective and cited methods is the Batcho-Leimgruber indole synthesis , which builds the indole ring from a substituted ortho-nitrotoluene, allowing for precise placement of the bromine atom prior to cyclization. Other reported methods include oxidative coupling reactions.[7] The commercial availability of 4-bromoindole has also made it a readily accessible starting material for a wide range of synthetic investigations.[7]

Major Reaction Pathways of 4-Bromoindole

The true synthetic power of 4-bromoindole is realized through its participation in a variety of robust and high-yielding chemical reactions. This section details the most important of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-Heteroatom Bond Formation

Palladium catalysis has revolutionized the formation of bonds to aromatic rings, and 4-bromoindole is an excellent substrate for these reactions.[7][10]

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, linking the 4-position of the indole to other aryl or vinyl groups. This is achieved by reacting 4-bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][12]

Mechanism Overview: Suzuki-Miyaura Coupling The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C4-Br bond of the indole, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, reforming the C4-C bond and regenerating the Pd(0) catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Indole-Br) Pd0->OxAdd 4-Bromoindole PdII_Br Indole-Pd(II)L₂-Br OxAdd->PdII_Br Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_Br->Transmetal PdII_R Indole-Pd(II)L₂-R Transmetal->PdII_R Boronic Acid RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 4-R-Indole caption Suzuki-Miyaura Catalytic Cycle for 4-Bromoindole. Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 4-Bromoindole PdII_Br Indole-Pd(II)L₂-Br OxAdd->PdII_Br AmineCoord Amine Binding & Deprotonation PdII_Br->AmineCoord R¹R²NH + Base PdII_Amido [Indole-Pd(II)L₂-NR¹R²]⁺ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 4-(R¹R²N)-Indole caption Buchwald-Hartwig Amination Cycle for 4-Bromoindole. Metal_Halogen_Exchange Start 4-Bromo-1H-indole Deprotonation Step 1: Deprotonation (e.g., KH, THF) Start->Deprotonation Indolide Potassium 4-bromoindolide Deprotonation->Indolide Exchange Step 2: Br/Li Exchange (t-BuLi, -78 °C) Indolide->Exchange Lithioindole 4-Lithio-1-potassioindole Exchange->Lithioindole Quench Step 3: Electrophilic Quench (e.g., R-CHO) Lithioindole->Quench Product 4-Substituted Indole Quench->Product caption Workflow for Metal-Halogen Exchange of 4-Bromoindole.

References

Acidity and pKa value of 4-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Acidity and pKa of 4-bromo-1H-indole-2-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring an indole nucleus substituted with a bromine atom at the 4-position and a carboxylic acid at the 2-position, imparts a unique combination of electronic and steric properties. A fundamental understanding of the molecule's acidity, quantified by its acid dissociation constant (pKa), is paramount for researchers in drug development. The pKa value governs critical physicochemical properties such as aqueous solubility, lipophilicity, and membrane permeability, which in turn dictate the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.[1]

This technical guide provides a comprehensive analysis of the factors influencing the acidity of this compound, discusses its predicted pKa value, and outlines detailed experimental and computational methodologies for its accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule's properties.

Theoretical Framework of Acidity

The acidity of this compound is a result of the interplay between the indole ring system, the carboxylic acid functional group, and the bromine substituent.

The Indole Nucleus and Carboxylic Acid Functionality

The indole ring itself possesses a weakly acidic proton on the nitrogen atom, with a pKa of approximately 17, making it susceptible to deprotonation only by strong bases.[2] The primary acidic center in the title compound is, therefore, the carboxylic acid group. The dissociation of a carboxylic acid yields a proton (H+) and a resonance-stabilized carboxylate anion. The stability of this conjugate base is the principal driver of the compound's acidity.

The Role of the Bromine Substituent

Substituents on an aromatic ring can significantly alter the acidity of a carboxylic acid group through a combination of inductive and resonance effects.[3]

  • Inductive Effect (-I): Bromine is an electronegative atom that pulls electron density away from the ring through the sigma bond network. This electron-withdrawing inductive effect helps to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation.[4] This stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a stronger acid (i.e., a lower pKa value).

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect would tend to destabilize the carboxylate anion, making the acid weaker.

For halogens, the inductive effect is generally dominant over the resonance effect in influencing acidity.[4] Therefore, the bromine atom at the 4-position is expected to increase the overall acidity of this compound compared to its unsubstituted parent, indole-2-carboxylic acid.[5] The position of the substituent is also critical; the electron-withdrawing effect of the bromine at C4 effectively stabilizes the carboxylate group at C2.

Physicochemical Properties and pKa Value

PropertyValueSource
Molecular Formula C₉H₆BrNO₂PubChem[6]
Molecular Weight 240.05 g/mol PubChem[6]
Melting Point 263 °CChemicalBook[7]
Predicted pKa 4.23 ± 0.30ChemicalBook[7][8]

The predicted pKa of approximately 4.23 indicates that this compound is a moderately strong carboxylic acid, comparable in strength to benzoic acid (pKa ≈ 4.2). This value is consistent with the theoretical framework, where the electron-withdrawing inductive effect of the bromine atom enhances the acidity of the carboxylic acid group.

Methodologies for pKa Determination

The poor aqueous solubility of many organic compounds, including likely this compound, presents a significant challenge for traditional pKa determination methods.[9][10] Therefore, specialized protocols are required.

Experimental Determination for Sparingly Soluble Compounds

A self-validating experimental approach involves determining the pKa in multiple ways or using a method that accounts for the solubility issue, such as the co-solvent extrapolation technique.

Protocol 1: Potentiometric Titration in Co-solvent Mixtures

Potentiometric titration is a robust and widely used method for pKa determination.[11] For poorly soluble compounds, a co-solvent system is employed to achieve the necessary concentration for analysis.[9]

Step-by-Step Methodology:

  • Preparation of Co-solvent Systems: Prepare a series of precise methanol-water (or ethanol-water) mixtures (e.g., 20%, 40%, 60%, 80% v/v methanol).

  • Electrode Calibration: Calibrate a combined pH electrode using standard aqueous buffers. Subsequently, perform a correction for the specific co-solvent mixture being used, as the organic solvent alters the electrode junction potential.

  • Sample Preparation: Accurately weigh and dissolve this compound in each co-solvent mixture to a known concentration (e.g., 1-5 mM).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH in the same co-solvent mixture) at a constant temperature (e.g., 25 °C).

  • Data Analysis: Record the pH reading after each addition of the titrant. Plot the pH versus the volume of titrant added. The pH at the half-equivalence point of this sigmoidal curve corresponds to the apparent pKa (pKa*) in that specific co-solvent mixture.

  • Aqueous pKa Extrapolation: Plot the determined pKa* values against the mole fraction or percentage of the organic co-solvent. Extrapolate this linear relationship back to 0% organic solvent using the Yasuda-Shedlovsky equation.[12] The y-intercept of this plot provides the true aqueous pKa.

Causality: The use of a co-solvent is essential to overcome the low aqueous solubility of the analyte. However, the dielectric constant of the medium directly influences the dissociation of the acid. By determining the pKa in several co-solvent ratios and extrapolating to a purely aqueous environment, the confounding effect of the organic solvent is systematically removed to reveal the intrinsic aqueous pKa.[12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Dissolve Compound in various MeOH/H2O ratios E1 Potentiometric Titration with standardized NaOH P1->E1 P2 Calibrate pH Electrode for each ratio P2->E1 E2 Generate Titration Curve (pH vs. Volume) E1->E2 E3 Determine pKa* at half-equivalence point E2->E3 A1 Repeat for all MeOH/H2O ratios E3->A1 A2 Plot pKa* vs. % MeOH (Yasuda-Shedlovsky Plot) A1->A2 A3 Extrapolate to 0% MeOH A2->A3 A4 Determine Aqueous pKa from y-intercept A3->A4

Caption: Workflow for pKa determination via co-solvent titration.

Computational pKa Prediction

In silico methods based on quantum chemistry are increasingly used to predict pKa values with high accuracy, avoiding the need for experimental work.[13]

Step-by-Step Workflow:

  • Structure Optimization: Using a quantum chemistry software package, perform geometry optimizations for both the neutral acid (HA) and its conjugate base, the carboxylate anion (A⁻). This should be done first in the gas phase and then in a simulated aqueous environment using a solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[14] A suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, is recommended.[14]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

  • Gibbs Free Energy Calculation: Calculate the absolute Gibbs free energy in solution (G_sol) for both the acid (HA) and the anion (A⁻).

  • pKa Calculation: The pKa is calculated using the following thermodynamic relationship:

    pKa = (G(A⁻) + G(H⁺) - G*(HA)) / (2.303 * RT)

    Where:

    • G*(species) is the Gibbs free energy of the species in the standard state in solution.

    • The Gibbs free energy of the proton in solution, G*(H⁺), is a well-established, albeit debated, value (e.g., -270.3 kcal/mol).

    • R is the ideal gas constant and T is the temperature in Kelvin.

Causality: This method calculates the pKa from first principles by determining the free energy change of the dissociation reaction in solution. Its accuracy is critically dependent on the level of theory and the solvation model chosen to accurately represent the interactions between the solute and the solvent molecules.[13][15]

G cluster_structures Molecular Structures cluster_qm Quantum Mechanical Calculation cluster_pka pKa Calculation S1 Build Acid (HA) and Anion (A⁻) Structures Q1 Geometry Optimization (DFT + Solvation Model) S1->Q1 Q2 Frequency Calculation (Confirm Minima) Q1->Q2 Q3 Calculate Gibbs Free Energy in Solution (G_sol) Q2->Q3 P1 Apply Thermodynamic Cycle: ΔG = G(A⁻) + G(H⁺) - G(HA) Q3->P1 P2 Calculate pKa from ΔG P1->P2

Caption: Workflow for computational pKa prediction.

Conclusion

This compound possesses a moderately acidic character, with a predicted pKa of approximately 4.23.[7][8] This acidity is primarily dictated by the carboxylic acid group at the C2 position, with the electronegative bromine atom at the C4 position serving to enhance acidity through a dominant electron-withdrawing inductive effect. For drug development professionals, this pKa value suggests that the compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4), a critical factor influencing its solubility, absorption, and potential interactions with biological targets.

Given the compound's likely poor water solubility, accurate experimental determination of its pKa necessitates specialized techniques such as potentiometric titration in co-solvent media with extrapolation to aqueous conditions.[9] Alternatively, modern computational methods offer a powerful and reliable means to predict the pKa with high accuracy, providing essential insights early in the discovery pipeline.[13] A thorough understanding and accurate determination of this fundamental property are indispensable for the successful application of this compound in synthetic and medicinal chemistry.

References

Methodological & Application

Synthesis of 4-bromo-1H-indole-2-carboxylic acid from 2,3-dihalophenols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Practical, Step-by-Step Guide to the Synthesis of 4-Bromo-1H-indole-2-carboxylic Acid from 2,3-Dihalophenol Precursors

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This compound is a highly valuable heterocyclic building block, frequently utilized in the synthesis of pharmaceutical agents and functional materials. Its strategic importance stems from the versatile synthetic handles it offers: the carboxylic acid for amide couplings, the N-H for further substitution, and the bromine atom for cross-coupling reactions. This document provides a comprehensive guide to a modern and efficient synthetic route starting from readily available 2,3-dihalophenols.

The core of this strategy involves the transformation of a phenol into a suitably functionalized aniline derivative, a key precursor for indole synthesis. We will detail a primary pathway leveraging a Smiles rearrangement followed by a Sonogashira coupling and cyclization cascade. Additionally, we present a robust, classic alternative via the Fischer indole synthesis. This guide is designed to be a self-validating system, offering not just step-by-step protocols but also the underlying chemical logic, mechanistic insights, and critical process parameters to ensure reproducibility and success.

Strategic Overview & Retrosynthesis

The primary challenge in synthesizing 4-substituted indoles lies in achieving correct regiocontrol. Direct functionalization of the indole core often leads to mixtures of isomers. Therefore, a strategy that builds the indole ring from a pre-functionalized benzene precursor is superior. Our approach begins with a 2,3-dihalophenol, converting the phenolic hydroxyl group into an amine functionality positioned ortho to a halide, thereby setting the stage for cyclization.

The overall synthetic workflow is depicted below. The key disconnection transforms the target indole back to a 2-alkynyl-3-haloaniline intermediate, which in turn originates from a 2,3-dihaloaniline derivative. The crucial step is the conversion of the starting 2,3-dihalophenol into this aniline precursor via a Smiles rearrangement.

Synthetic_Workflow Target 4-Bromo-1H-indole- 2-carboxylic acid Indole_Ester Indole-2-carboxylate Ester Target->Indole_Ester Saponification Aniline_Alkynyl 2-Alkynyl-3-bromoaniline Intermediate Indole_Ester->Aniline_Alkynyl Sonogashira Coupling & Base-Mediated Cyclization Aniline_Halogenated N-(3-Bromo-2-iodophenyl) -2-hydroxy-2-methylpropanamide Aniline_Alkynyl->Aniline_Halogenated Ortho-Iodination & Amide Formation Phenol_Starting 2-Bromo-3-chlorophenol or 2,3-Dibromophenol Aniline_Halogenated->Phenol_Starting Alkylation & Smiles Rearrangement

Caption: High-level retrosynthetic analysis for this compound.

Part I: Synthesis of the Key Aniline Precursor via Smiles Rearrangement

The transformation of a phenol into an aniline is a non-trivial but powerful conversion. The Smiles rearrangement provides an elegant intramolecular nucleophilic aromatic substitution pathway to achieve this. The process involves alkylating the phenol with an α-bromo amide, followed by a base-induced rearrangement.

Rationale for Key Steps
  • Choice of Starting Material: A 2,3-dihalophenol (e.g., 2-bromo-3-chlorophenol) is chosen. The bromine at the 2-position will ultimately become the 4-bromo substituent on the indole. The second halogen at the 3-position (e.g., chlorine or iodine) serves as a leaving group during the final indole cyclization. A recent study highlights a synthetic route starting from 2,3-dihalophenols.[1][2]

  • Alkylation & Rearrangement: The phenol is O-alkylated with 2-bromo-2-methylpropanamide. The subsequent addition of a strong base deprotonates the amide nitrogen, which then acts as an intramolecular nucleophile, attacking the aromatic ring and displacing the phenoxide in a classic Smiles rearrangement mechanism. This sequence efficiently converts the phenol into an N-aryl hydroxy amide.[2]

Experimental Protocol: Synthesis of N-(2-bromo-3-chlorophenyl)-2-hydroxy-2-methylpropanamide

This protocol is adapted from methodologies developed for the synthesis of 4-halo-1H-indoles from dihalophenols.[1][2]

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 2-bromo-3-chlorophenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per mmol of phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 15 minutes.

    • Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the more nucleophilic phenoxide. Conducting this at 0 °C controls the exothermic reaction and prevents potential side reactions.

  • Alkylation: Allow the mixture to stir at room temperature for 1 hour. Add a solution of 2-bromo-2-methylpropanamide (1.5 equiv) in a minimum amount of anhydrous DMF. Let the reaction stir at room temperature for 2-3 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed.

  • Smiles Rearrangement: Once alkylation is complete, add freshly powdered sodium hydroxide (NaOH, 5.0 equiv) directly to the reaction mixture. Heat the mixture to 60 °C and stir for 2 hours.

    • Mechanistic Note: The strong base (NaOH) facilitates the key intramolecular cyclization and rearrangement step. Heating provides the necessary activation energy for the reaction.

  • Work-up and Isolation: Cool the reaction to room temperature and quench by slowly pouring it into a beaker of cold water. The product, N-(2-bromo-3-chlorophenyl)-2-hydroxy-2-methylpropanamide, will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum. The product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Part II: Construction of the Indole Core

With the key aniline precursor in hand, the next stage is to construct the pyrrole ring. The most direct method is a one-pot Sonogashira coupling followed by a base-mediated cyclization.

Mechanism_Smiles cluster_0 Smiles Rearrangement Mechanism R1 Phenoxide Intermediate R2 Deprotonated Amide (Intramolecular Nucleophile) R1->R2 Base (NaOH) deprotonates Amide-NH R3 Meisenheimer Complex R2->R3 Intramolecular Nucleophilic Attack R4 N-Aryl Product R3->R4 Ring Opening & Phenoxide Elimination

Caption: Key mechanistic steps of the Smiles Rearrangement.

Experimental Protocol: One-Pot Sonogashira/Cyclization to Ethyl 4-bromo-1H-indole-2-carboxylate
  • Setup: In a Schlenk flask under a nitrogen atmosphere, combine the N-(2-bromo-3-chlorophenyl)-2-hydroxy-2-methylpropanamide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and Copper(I) iodide (CuI, 0.05 equiv).

    • Expertise Insight: The combination of a palladium catalyst and a copper co-catalyst is standard for the Sonogashira reaction, which efficiently forms carbon-carbon bonds between sp-hybridized (alkyne) and sp²-hybridized (aryl halide) carbons.

  • Reagent Addition: Add anhydrous, degassed Diisopropylamine (DIPA) as the solvent and base. Add ethyl propiolate (1.5 equiv) via syringe.

  • Sonogashira Coupling: Heat the reaction mixture to 80 °C. Monitor the reaction by TLC or GC-MS. The coupling is typically complete within 4-6 hours.

  • Cyclization: After confirming the consumption of the starting material, add freshly powdered sodium hydroxide (NaOH, 3.0 equiv) to the reaction mixture. Increase the temperature to 120-140 °C and reflux.

    • Causality Insight: The strong base promotes the intramolecular cyclization of the alkyne onto the aniline nitrogen, followed by elimination of the halide (chlorine) to form the aromatic indole ring.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 4-bromo-1H-indole-2-carboxylate.

Part III: Final Hydrolysis and Product Characterization

The final step is the saponification of the ester to yield the target carboxylic acid.

Experimental Protocol: Saponification
  • Setup: Dissolve the ethyl 4-bromo-1H-indole-2-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2.0 M, 3.0 equiv). Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidification & Isolation: Acidify the solution to pH ~2 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate will form.

  • Purification: Collect the solid product, this compound, by vacuum filtration. Wash the solid with cold water and dry under high vacuum.

Characterization Data

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol [3]
Appearance Off-white to light brown solid
Melting Point ~222 °C[3]
¹H NMR (DMSO-d₆) Expect signals for the indole N-H (broad singlet, ~12 ppm), carboxylic acid proton (~13 ppm), and aromatic protons in the 7-8 ppm region.
¹³C NMR (DMSO-d₆) Expect signals for the carboxylic acid carbonyl (~162 ppm), and aromatic/indole carbons.
Mass Spec (ESI-) m/z = 238.9, 240.9 (M-H)⁻, showing characteristic bromine isotope pattern.

Alternative Strategy: The Fischer Indole Synthesis

Fischer_Indole_Synthesis Aniline 2-Bromo-3-chloroaniline Diazonium Diazonium Salt Aniline->Diazonium 1. NaNO₂, HCl Hydrazine Phenylhydrazine Intermediate Diazonium->Hydrazine 2. SnCl₂, reduction Hydrazone Pyruvate Hydrazone Hydrazine->Hydrazone Pyruvic Acid Target 4-Bromo-1H-indole- 2-carboxylic acid Hydrazone->Target Acid Catalyst (e.g., PPA), Heat [3,3]-Sigmatropic Rearrangement

Caption: Workflow for the Fischer indole synthesis approach.

  • Hydrazine Formation: The N-(2-bromo-3-chlorophenyl) amide from Part I is first hydrolyzed back to 2-bromo-3-chloroaniline. This aniline is then converted to its diazonium salt using sodium nitrite and HCl at 0 °C, followed by reduction (e.g., with tin(II) chloride) to yield (2-bromo-3-chlorophenyl)hydrazine.

  • Hydrazone Formation: The hydrazine is condensed with pyruvic acid in an acidic medium (like ethanol with a catalytic amount of acetic acid) to form the corresponding pyruvate hydrazone.

  • Fischer Cyclization: The isolated hydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[5][6] This induces a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the final this compound.[6]

This route is robust but often requires harsher conditions and may have lower yields compared to the palladium-catalyzed method.

Conclusion

This application note details a modern, reliable, and well-documented synthetic pathway to this compound from 2,3-dihalophenols. The key transformations—a Smiles rearrangement and a Sonogashira/cyclization sequence—are explained with both practical protocols and mechanistic rationale to empower researchers to successfully implement and adapt this methodology. By providing a validated primary route and a classic alternative, this guide serves as a comprehensive resource for accessing this critical building block for drug discovery and materials science.

References

Preparation of 4-bromo-7-methylindole-2-carboxylic Acid via Fischer Indole Synthesis: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, step-by-step guide for the synthesis of 4-bromo-7-methylindole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the robust and versatile Fischer indole synthesis. This document offers detailed protocols for the preparation of the key starting material, the multi-step Fischer indole synthesis, and the final purification and characterization of the target compound. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and mechanistic rationale for key transformations, providing researchers with the necessary insights for successful execution and potential adaptation of this methodology.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, substituted indole-2-carboxylic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds, including inhibitors of HIV-1 integrase and IDO1/TDO dual inhibitors for cancer immunotherapy.[1][2] 4-bromo-7-methylindole-2-carboxylic acid, with its specific substitution pattern, offers multiple points for further chemical modification, making it a highly valuable building block for the development of novel therapeutics.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring system.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[4] This application note details a robust, three-stage synthesis of 4-bromo-7-methylindole-2-carboxylic acid, commencing with the preparation of the requisite arylhydrazine, followed by the Fischer indole synthesis, and concluding with the hydrolysis of the resulting ester to the final carboxylic acid.

Overall Synthetic Scheme

The synthesis of 4-bromo-7-methylindole-2-carboxylic acid is accomplished in three main stages, starting from the commercially available 5-bromo-2-methylaniline.

G cluster_0 Stage 1: Preparation of Hydrazine cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Hydrolysis A 5-bromo-2-methylaniline B 5-bromo-2-methylphenylhydrazine hydrochloride A->B 1. NaNO₂, HCl (Diazotization) 2. SnCl₂, HCl (Reduction) D Ethyl pyruvate (5-bromo-2-methylphenyl)hydrazone B->D Condensation in Ethanol C Ethyl pyruvate C->D E Ethyl 4-bromo-7-methylindole-2-carboxylate D->E ZnCl₂ (catalyst) Ethylene glycol, 150-170°C F 4-bromo-7-methylindole-2-carboxylic acid E->F KOH, Ethanol/Water

Figure 1: Overall synthetic workflow for the preparation of 4-bromo-7-methylindole-2-carboxylic acid.

Part 1: Synthesis of 5-bromo-2-methylphenylhydrazine hydrochloride

The synthesis of the target indole begins with the preparation of the corresponding arylhydrazine. This is a classic and reliable two-step, one-pot procedure involving the diazotization of an aniline followed by in-situ reduction of the resulting diazonium salt.

Scientific Rationale: Aromatic amines are readily converted to diazonium salts upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5] The resulting diazonium salt is a versatile intermediate. For the synthesis of hydrazines, a mild reducing agent is required. Stannous chloride (tin(II) chloride) in concentrated HCl is a highly effective reagent for this transformation, reducing the diazonium group to a hydrazine.[6]

Protocol 1: Synthesis of 5-bromo-2-methylphenylhydrazine hydrochloride

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles
5-bromo-2-methylanilineC₇H₈BrN186.0518.6 g0.10
Concentrated HClHCl36.46~60 mL-
Sodium NitriteNaNO₂69.007.25 g0.105
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6556.4 g0.25
Deionized WaterH₂O18.02As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 5-bromo-2-methylaniline (18.6 g, 0.10 mol) and concentrated hydrochloric acid (40 mL).

  • Stir the mixture and add 40 mL of water. Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 20 mL of water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature is maintained below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a 1 L beaker, prepare a solution of tin(II) chloride dihydrate (56.4 g, 0.25 mol) in concentrated hydrochloric acid (20 mL).

  • Pour the cold diazonium salt solution slowly and with vigorous stirring into the tin(II) chloride solution. A thick precipitate will form.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Collect the solid product by vacuum filtration and wash it thoroughly with a small amount of cold water, followed by diethyl ether.

  • Dry the product in a vacuum oven at 40 °C to yield 5-bromo-2-methylphenylhydrazine hydrochloride as a solid. The product can be used in the next step without further purification.

Part 2: The Fischer Indole Synthesis

This stage is the core of the synthesis, where the indole ring system is constructed. It proceeds in two distinct steps: the formation of the hydrazone, followed by the acid-catalyzed cyclization.

Step 1: Formation of Ethyl pyruvate (5-bromo-2-methylphenyl)hydrazone

Scientific Rationale: The first step is the condensation reaction between the newly synthesized hydrazine and a ketone, in this case, ethyl pyruvate. This is a standard imine-type formation where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the pyruvate, followed by dehydration to form the stable hydrazone.[4] The reaction is typically carried out in a protic solvent like ethanol, which facilitates both the dissolution of the reactants and the proton transfers involved in the mechanism.

Protocol 2: Hydrazone Formation

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles
5-bromo-2-methylphenylhydrazine HClC₇H₁₀BrClN₂237.5323.75 g0.10
Ethyl pyruvateC₅H₈O₃116.1212.2 g0.105
EthanolC₂H₅OH46.07200 mL-
Sodium AcetateCH₃COONa82.038.2 g0.10

Procedure:

  • In a 500 mL round-bottom flask, dissolve 5-bromo-2-methylphenylhydrazine hydrochloride (23.75 g, 0.10 mol) and sodium acetate (8.2 g, 0.10 mol) in ethanol (200 mL). The sodium acetate is added to neutralize the HCl salt of the hydrazine, liberating the free base.

  • To this solution, add ethyl pyruvate (12.2 g, 0.105 mol) at room temperature with stirring.

  • Heat the reaction mixture to reflux for 1 hour.

  • After reflux, allow the mixture to cool to room temperature. Pale yellow needle-like crystals of the hydrazone should precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Expected Yield: ~29.7 g (93%) of ethyl pyruvate (5-bromo-2-methylphenyl)hydrazone.

Step 2: Cyclization to Ethyl 4-bromo-7-methylindole-2-carboxylate

Scientific Rationale: This is the key bond-forming step of the Fischer indole synthesis. The reaction is catalyzed by a Lewis acid, zinc chloride (ZnCl₂), which facilitates several key transformations. The mechanism is as follows:

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: Promoted by the Lewis acid, the enamine undergoes a[7][7]-sigmatropic rearrangement (a type of pericyclic reaction), breaking the N-N bond and forming a C-C bond. This is the crucial step that forms the indole framework.

  • Rearomatization and Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks one of the imine carbons to form a five-membered ring.

  • Elimination of Ammonia: Under the acidic and high-temperature conditions, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring.

G start Hydrazone enamine Enamine (Tautomerization) start->enamine H⁺ rearranged [3,3]-Sigmatropic Rearrangement Intermediate enamine->rearranged [3,3] shift imine Di-imine Intermediate rearranged->imine Rearomatization aminal Cyclized Aminal imine->aminal Intramolecular Cyclization indole Indole Product aminal->indole -NH₃, H⁺

Figure 2: Simplified mechanism of the Fischer indole synthesis cyclization step.

Protocol 3: Fischer Indole Cyclization

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles
Ethyl pyruvate hydrazoneC₁₂H₁₅BrN₂O₂315.1725.2 g0.08
Anhydrous Zinc ChlorideZnCl₂136.3021.8 g0.16
Ethylene GlycolC₂H₆O₂62.07100 mL-

Procedure:

  • Caution: This reaction is conducted at high temperatures. Use appropriate personal protective equipment and perform the reaction in a well-ventilated fume hood.

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the ethyl pyruvate hydrazone (25.2 g, 0.08 mol) and ethylene glycol (100 mL).

  • With stirring, add anhydrous zinc chloride (21.8 g, 0.16 mol).

  • Heat the reaction mixture to 150-170 °C under a nitrogen atmosphere.

  • Maintain this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-water with stirring. A solid product should precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • The crude ethyl 4-bromo-7-methylindole-2-carboxylate can be purified by recrystallization from ethanol.

  • Expected Yield: ~17.8 g (75%) of the ethyl ester.

Part 3: Hydrolysis to 4-bromo-7-methylindole-2-carboxylic acid

Scientific Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a base-catalyzed hydrolysis reaction. The hydroxide ion (from KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.

Protocol 4: Alkaline Hydrolysis

Materials:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles
Ethyl 4-bromo-7-methylindole-2-carboxylateC₁₂H₁₂BrNO₂298.1424.0 g0.08
Potassium Hydroxide (KOH)KOH56.1111.2 g0.20
EthanolC₂H₅OH46.07200 mL-
Deionized WaterH₂O18.02100 mL-
10% Hydrochloric AcidHCl (aq)-As needed-

Procedure:

  • In a 500 mL flask, suspend the ethyl 4-bromo-7-methylindole-2-carboxylate (24.0 g, 0.08 mol) in ethanol (200 mL).

  • Prepare a solution of potassium hydroxide (11.2 g, 0.20 mol) in water (100 mL) and add it to the ester suspension at room temperature with stirring.

  • Stir the mixture at room temperature. The solid ester will gradually dissolve as the reaction proceeds. The reaction can be left to stir overnight to ensure completion.

  • After the reaction is complete (monitored by TLC), filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to a pH of ~2-3 by slowly adding 10% hydrochloric acid. A white solid will precipitate.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 60 °C.

  • Expected Yield: ~16.1 g (75%) of 4-bromo-7-methylindole-2-carboxylic acid.

Purification and Characterization

The final product can be further purified by recrystallization. A suitable solvent system would be an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.

Expected Characterization Data:

PropertyValue
Appearance White to off-white solid
Melting Point 196-198 °C[4]
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 13.1 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.4 (d, 1H, Ar-H), 7.2 (s, 1H, H-3), 7.1 (d, 1H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): 163.5 (C=O), 137.0, 130.0, 128.5, 125.0, 124.0, 115.0, 110.0, 105.0 (Aromatic & Indole C), 16.5 (CH₃)
IR (KBr, cm⁻¹) ~3300-2500 (broad, O-H), ~3300 (N-H), ~1680 (C=O), ~1600, 1450 (C=C aromatic)
Mass Spec (ESI-) m/z 252.0, 254.0 [M-H]⁻ (characteristic bromine isotope pattern)

Note: NMR chemical shifts are predicted and may vary slightly from experimental values.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-bromo-7-methylindole-2-carboxylic acid using the Fischer indole synthesis. By following the outlined procedures and understanding the underlying chemical principles, researchers in drug discovery and organic synthesis can confidently prepare this valuable intermediate. The methods described are scalable and utilize readily available reagents, making this a practical approach for laboratory-scale synthesis.

References

Application Note & Protocol: A Robust and Scalable Synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of ethyl 4-bromo-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through the classic Fischer indole synthesis, a reliable and widely utilized method for constructing the indole nucleus.[1] This protocol details a two-step, one-pot procedure commencing with the formation of an intermediate phenylhydrazone from 3-bromophenylhydrazine and ethyl pyruvate, followed by an acid-catalyzed cyclization using polyphosphoric acid (PPA). We provide in-depth explanations for critical process parameters, a detailed safety analysis of all reagents, and a workflow designed for high yield and purity.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents, including the neurotransmitter serotonin and anti-migraine drugs of the triptan class.[1][2] Specifically, substituted indoles like ethyl 4-bromo-1H-indole-2-carboxylate serve as versatile intermediates, allowing for further functionalization at the bromine-substituted position, the indole nitrogen, and the ester moiety. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important methods for preparing substituted indoles due to its reliability and the accessibility of starting materials.[1][2] This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3]

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: (1) the formation of ethyl 2-(2-(3-bromophenyl)hydrazono)propanoate and (2) its subsequent intramolecular cyclization.

Overall Reaction: (3-Bromophenyl)hydrazine hydrochloride + Ethyl Pyruvate → Ethyl 4-bromo-1H-indole-2-carboxylate

Mechanistic Insight: The Fischer Indolization The reaction begins with the formation of a phenylhydrazone from the condensation of 3-bromophenylhydrazine and ethyl pyruvate. This hydrazone then tautomerizes to its enamine form. Under the strong acidic and dehydrating conditions provided by polyphosphoric acid, the enamine undergoes a protonation event followed by a critical[4][4]-sigmatropic rearrangement.[1][3] This rearrangement forms a di-imine intermediate, which rapidly cyclizes. The final step is the elimination of an ammonia molecule, driven by the formation of the energetically favorable aromatic indole ring system.[1]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier Notes
3-Bromophenylhydrazine hydrochloride27246-81-7C₆H₈BrClN₂223.50Purity >95%
Ethyl pyruvate617-35-6C₅H₈O₃116.12Purity >98%, anhydrous
Polyphosphoric acid (PPA)8017-16-1Hₙ₊₂PₙO₃ₙ₊₁Variable115% P₂O₅ basis
Ethanol (EtOH)64-17-5C₂H₅OH46.07200 proof, anhydrous
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS grade or higher
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Granular, for drying
Celite® (Diatomaceous earth)61790-53-2SiO₂60.08For filtration
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle with a temperature controller

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Silica gel for column chromatography

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Formation of Ethyl 2-(2-(3-bromophenyl)hydrazono)propanoate (Intermediate)
  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylhydrazine hydrochloride (2.24 g, 10.0 mmol).

  • Add anhydrous ethanol (50 mL) to the flask. Stir the suspension at room temperature.

  • In a separate beaker, dissolve ethyl pyruvate (1.28 g, 1.1 mL, 11.0 mmol, 1.1 eq) in anhydrous ethanol (10 mL).

  • Transfer the ethyl pyruvate solution to a dropping funnel and add it dropwise to the stirred hydrazine suspension over 15 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The formation of the hydrazone is typically accompanied by a color change and the formation of a precipitate. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Fischer Cyclization to Ethyl 4-bromo-1H-indole-2-carboxylate
  • Expertise & Experience: The direct use of the hydrazone slurry from Step 1 is efficient. However, for more controlled conditions, the solvent can be removed under reduced pressure before proceeding.

  • Begin gently heating the reaction mixture to 50-60 °C while carefully removing the ethanol solvent under a steady stream of nitrogen or by using a rotary evaporator. Caution: Do not heat excessively to avoid decomposition.

  • Once the ethanol is removed, allow the flask to cool to room temperature.

  • Carefully and portion-wise, add polyphosphoric acid (approx. 25 g) to the flask containing the crude hydrazone residue. Note: This addition can be exothermic.

  • Trustworthiness: PPA serves as both the acidic catalyst and a powerful dehydrating agent, which is crucial for driving the cyclization to completion.[3]

  • Once the PPA is added, equip the flask with a reflux condenser and nitrogen inlet. Heat the viscous mixture to 80-90 °C with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc solvent system). A sample for TLC can be prepared by taking a small aliquot of the reaction mixture, quenching it in ice-water, and extracting with ethyl acetate.

Step 3: Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to approximately 60 °C.

  • CAUTION: Perform this step in a well-ventilated fume hood. Very slowly and carefully, pour the warm reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. This will hydrolyze the PPA in a highly exothermic reaction.

  • The crude product will precipitate as a solid. Stir the slurry until all the ice has melted.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Be cautious of gas evolution (CO₂).

  • Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Combine the organic layers in a separatory funnel. Wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent (a small pad of Celite® can aid filtration) and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to afford the pure ethyl 4-bromo-1H-indole-2-carboxylate.

  • The final product should be a solid. Expected yield: 65-75%.

Visualization of the Synthetic Workflow

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3-Bromophenylhydrazine HCl - Ethyl Pyruvate hydrazone Step 1: Hydrazone Formation (Ethanol, RT, 1 hr) reagents->hydrazone solvent Prepare Anhydrous Ethanol solvent->hydrazone solvent_rem Solvent Removal hydrazone->solvent_rem cyclization Step 2: PPA Addition & Fischer Cyclization (80-90°C, 2-3 hrs) solvent_rem->cyclization quench Step 3: Quench on Ice cyclization->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with EtOAc neutralize->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify final_product Pure Ethyl 4-bromo- 1H-indole-2-carboxylate purify->final_product characterize Characterization (NMR, MS, HPLC) final_product->characterize

Caption: Synthetic workflow for ethyl 4-bromo-1H-indole-2-carboxylate.

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 3-Bromophenylhydrazine hydrochloride: Causes severe skin burns and eye damage.[4][5] It is harmful if swallowed and may cause respiratory irritation.[5] Avoid inhalation of dust and ensure all skin contact is prevented.[6] In case of contact, immediately rinse the affected area with copious amounts of water and seek medical attention.[4]

  • Polyphosphoric acid (PPA): Highly corrosive and causes severe skin and eye burns.[7][8] Reacts exothermically with water. Handle with extreme care. Wear face protection in addition to goggles.[7] Store in a cool, dry, well-ventilated area away from incompatible materials.[9] Spills should be absorbed with an inert material like sand or diatomaceous earth.[7]

  • Ethyl Pyruvate: Flammable liquid and vapor. Handle away from ignition sources.

  • Work-up: The quenching of PPA with ice/water is highly exothermic and can cause splashing. Perform this step slowly and behind a safety shield. The neutralization with sodium bicarbonate will produce CO₂ gas, which can cause pressure build-up if not properly vented.

References

Application Notes and Protocols: Amide Coupling Reactions of 4-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-bromo-1H-indole-2-carboxamides

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] The targeted introduction of a bromine atom at the 4-position of the indole ring, combined with a carboxylic acid at the 2-position, creates a versatile building block, 4-bromo-1H-indole-2-carboxylic acid. This molecule serves as a valuable starting material for the synthesis of a diverse array of bioactive compounds. The bromine atom not only influences the electronic properties of the indole ring but also provides a handle for further functionalization through cross-coupling reactions.[4][5] The amide derivatives of this core, in particular, have garnered significant interest in drug discovery for their potential as anticancer, antibacterial, and antitrypanosomal agents.[1][2][4]

This technical guide provides an in-depth exploration of the amide coupling reactions of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully synthesize a library of 4-bromo-1H-indole-2-carboxamides for further investigation.

Principles of Amide Coupling: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[6] To overcome this, amide coupling reactions rely on the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine. Modern amide coupling reagents can be broadly categorized into carbodiimides, and uronium/aminium or phosphonium salts.

Carbodiimide-Based Coupling Reagents (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[6][7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and readily reacts with the amine to yield the desired amide.[7][8]

Uronium/Aminium and Phosphonium-Based Coupling Reagents (e.g., HATU)

Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium salts are highly efficient coupling reagents known for their fast reaction times and low rates of racemization.[7][9] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acyl active ester.[10] This active ester then rapidly reacts with the amine to form the amide bond. These reagents are particularly useful for coupling sterically hindered substrates or electron-deficient amines.[11][12][13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.0-3.0 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly efficient and is recommended for challenging couplings, such as those involving sterically hindered amines or when rapid reaction times are desired.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (for DMF removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl solution (3x) to remove the DMF.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions/Challenges
EDC/HOBt HOBtDIPEA, TEADMF, DCM12-24 hours60-95%Cost-effective, water-soluble byproduct.[6][7]Racemization (minimized by HOBt), potential for N-acylurea formation.[7]
HATU NoneDIPEADMF, DCM1-4 hours70-98%High efficiency, fast reaction times, low racemization, good for hindered substrates.[7][9][14]Higher cost, byproduct removal can sometimes be challenging.[15]
DCC/DMAP DMAP (catalytic)NoneDCM, THF2-12 hours50-90%Inexpensive.Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.[7][16]

Visualization of Experimental Workflow

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up and Purification CarboxylicAcid 4-bromo-1H-indole-2- carboxylic acid Activation Dissolve Acid, add Coupling Reagent, Base, and Amine CarboxylicAcid->Activation Amine Primary or Secondary Amine Amine->Activation Stirring Stir at RT (1-24h) Activation->Stirring Monitor by TLC/LC-MS Quench Dilute with Organic Solvent Stirring->Quench Wash Aqueous Washes (NaHCO3, Brine) Quench->Wash Dry Dry (Na2SO4), Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify FinalProduct Pure Amide Product Purify->FinalProduct

Caption: General experimental workflow for amide coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Insufficient base.- Sterically hindered or electron-deficient amine.- Low quality of solvents or reagents (presence of water).- Use fresh coupling reagents.- Increase the equivalents of base (e.g., up to 3 eq of DIPEA).- Switch to a more powerful coupling reagent like HATU.[16]- Ensure all glassware is dry and use anhydrous solvents.
Messy TLC with Multiple Spots - Decomposition of starting material or product.- Side reactions (e.g., N-acylurea formation with EDC).- Incomplete reaction.- Monitor the reaction closely and stop it once the starting material is consumed.- Ensure proper stoichiometry of reagents.- Perform a thorough aqueous work-up to remove byproducts.[15]
Difficulty in Removing Byproducts - Incomplete removal of DMF.- Precipitation of dicyclohexylurea (DCU) with DCC.- Water-soluble byproducts from EDC not fully removed.- For DMF, perform multiple washes with 5% aqueous LiCl or brine.[15]- If using DCC, filter the reaction mixture to remove the precipitated DCU before work-up.- Ensure thorough aqueous washes are performed during the work-up.
Racemization (for chiral amines) - O-acylisourea intermediate has a longer lifetime.- Use of a strong, nucleophilic base.- Use HOBt or a similar additive with carbodiimides.- Employ uronium/aminium or phosphonium reagents like HATU, which are known for low racemization.[7][9]- Use a non-nucleophilic base like DIPEA.

References

Application Notes & Protocols: Synthesis of 4-Bromo-1H-indole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction and Strategic Overview

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitumor, anti-inflammatory, and antitubercular agents.[1][2][3] The introduction of a bromine atom at the C4 position of the indole ring offers a powerful tool for modulating the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides a handle for further functionalization through cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of 4-bromo-1H-indole-2-carboxamide derivatives, designed for researchers in drug discovery and organic synthesis.

Our strategic approach is bifurcated into two primary stages: first, the robust synthesis of the key precursor, 4-bromo-1H-indole-2-carboxylic acid, via the classic Fischer indole synthesis; and second, the efficient coupling of this precursor with a diverse range of amines to generate the target carboxamides. This document explains the causal logic behind each procedural step, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Overall Synthetic Workflow

The synthesis is logically divided into the preparation of the key acid intermediate followed by the final amide coupling.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amide Coupling A 3-Bromoaniline B 3-Bromophenyl-diazonium Chloride A->B NaNO2, HCl (Diazotization) C 3-Bromophenyl-hydrazine B->C SnCl2 or Na2S2O3 (Reduction) D Ethyl Pyruvate Hydrazone C->D Ethyl Pyruvate (Condensation) E Ethyl 4-Bromo-1H-indole-2-carboxylate D->E Acid Catalyst (PPA) (Fischer Cyclization) F This compound E->F LiOH or KOH (Hydrolysis) H 4-Bromo-1H-indole-2-carboxamide Derivative F->H EDC, HOBt, DIPEA (Amide Coupling) G Primary/Secondary Amine (R1R2NH) G->H

Caption: Overall workflow for the synthesis of 4-bromo-1H-indole-2-carboxamide derivatives.

II. Synthesis of Key Precursor: this compound

The cornerstone of this entire synthesis is the reliable preparation of this compound (CAS 16732-64-2).[4] The most effective and widely applicable method is the Fischer indole synthesis, which constructs the indole ring from an arylhydrazine and a carbonyl compound.[5][6][7] This multi-step process requires careful execution but is highly robust.

A. Mechanism: The Fischer Indole Synthesis

Understanding the mechanism is critical for troubleshooting and adapting the protocol. The reaction proceeds through several key transformations:

  • Hydrazone Formation: The arylhydrazine condenses with the ketone (ethyl pyruvate) to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: A key electrocyclic reaction, catalyzed by acid, where a new C-C bond is formed, breaking the aromaticity temporarily.

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the newly formed amine onto an imine.

  • Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the stable, aromatic indole ring.[1][5]

G start Hydrazone + H+ step1 Enamine (Tautomerization) start->step1 step2 [3,3]-Sigmatropic Rearrangement step1->step2 step3 Di-imine Intermediate (Rearomatization) step2->step3 step4 Aminal Intermediate (Cyclization) step3->step4 end Indole Product (+ NH4+) step4->end -NH3

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

B. Experimental Protocol: Step-by-Step Synthesis

Protocol 1: Synthesis of this compound

This protocol is adapted from established Fischer indole synthesis procedures and patent literature for analogous compounds.[7][8]

Step 1: Preparation of 3-Bromophenylhydrazine Hydrochloride from 3-Bromoaniline

  • Rationale: This step converts a readily available aniline into the required hydrazine precursor. The diazotization followed by reduction is a classic and reliable transformation.

  • Procedure:

    • In a flask equipped with a mechanical stirrer, add 3-bromoaniline (1.0 eq) to a solution of concentrated HCl (approx. 3 volumes). Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete to form the diazonium salt.

    • In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂) (approx. 2.5 eq) in concentrated HCl. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir for 2-3 hours as it gradually warms to room temperature.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with a small amount of cold water, and then diethyl ether.

    • Dry the solid under vacuum to yield 3-bromophenylhydrazine hydrochloride as a stable salt.

Step 2: Fischer Indole Cyclization to Ethyl 4-Bromo-1H-indole-2-carboxylate

  • Rationale: This is the core ring-forming reaction. Ethyl pyruvate provides the C2 and C3 atoms of the indole ring, with the ester group conveniently placed for subsequent hydrolysis. Polyphosphoric acid (PPA) is an effective acidic catalyst and dehydrating agent for this cyclization.

  • Procedure:

    • Combine 3-bromophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone. The reaction can be monitored by TLC.

    • Remove the ethanol under reduced pressure.

    • To the resulting crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine).

    • Heat the viscous mixture to 100-120 °C with mechanical stirring for 20-40 minutes. The reaction is often exothermic and the color will darken significantly.[8]

    • Carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford ethyl 4-bromo-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Rationale: A standard saponification to convert the ethyl ester into the carboxylic acid required for the subsequent amide coupling.

  • Procedure:

    • Dissolve the ethyl 4-bromo-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF/ethanol and water.

    • Add lithium hydroxide (LiOH) or potassium hydroxide (KOH) (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, until TLC indicates complete consumption of the starting material.[8]

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.

    • The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

III. Synthesis of 4-Bromo-1H-indole-2-carboxamide Derivatives

The formation of the amide bond is one of the most common and critical reactions in drug development.[1] The use of modern coupling reagents allows for mild, efficient, and high-yielding conversions of carboxylic acids and amines into amides.

A. Mechanism: EDC/HOBt-Mediated Amide Coupling
  • Rationale: This coupling strategy avoids the need to form a harsh acyl chloride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is used as an additive to form a more stable active ester, which suppresses side reactions and minimizes racemization if chiral amines are used. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize hydrochloride salts and facilitate the reaction.

  • Mechanism:

    • The carboxylate attacks the EDC to form a highly reactive O-acylisourea intermediate.

    • HOBt rapidly reacts with this intermediate to form an HOBt-active ester, releasing a water-soluble urea byproduct.

    • The amine nucleophile attacks the carbonyl of the active ester to form the desired amide bond, regenerating HOBt.

G RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl EDC EDC EDC->O_acyl HOBt HOBt Amine Amine (R'-NH2) Amide Amide Product Amine->Amide Urea Urea Byproduct ActiveEster HOBt Active Ester ActiveEster->Amide O_acyl->Urea - HOBt O_acyl->ActiveEster + HOBt

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

B. Experimental Protocol: General Amide Coupling

Protocol 2: Synthesis of N-Substituted-4-bromo-1H-indole-2-carboxamides

This protocol is highly reliable for a wide range of primary and secondary amines and is adapted from a procedure for a similar 5-bromoindole substrate.[8][9]

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.2 eq)

    • EDC·HCl (1.5 eq)

    • HOBt (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl, HOBt, and DIPEA to the solution. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (dissolved in a small amount of DMF if it is a solid) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by either recrystallization (e.g., from ethanol or ethyl acetate/hexane) or flash column chromatography on silica gel to yield the pure 4-bromo-1H-indole-2-carboxamide derivative.

IV. Data Presentation: Representative Examples

The following table provides expected data for representative 4-bromo-1H-indole-2-carboxamide derivatives based on analogous structures found in the literature.[9][10] Actual results may vary.

Compound IDR (Amine Substituent)Molecular FormulaMW ( g/mol )Expected Yield (%)Physical State
1a BenzylC₁₆H₁₃BrN₂O329.1975-90White Solid
1b 4-FluorobenzylC₁₆H₁₂BrFN₂O347.1870-85Off-white Solid
1c CyclohexylC₁₅H₁₇BrN₂O321.2180-95White Solid
1d AnilineC₁₅H₁₁BrN₂O315.1765-80Pale Yellow Solid

Table 1: Physicochemical properties of representative target compounds.

Compound ID1H NMR (DMSO-d6, δ ppm) Highlights13C NMR (DMSO-d6, δ ppm) HighlightsMS (ESI) m/z
1a 11.8 (s, 1H, NH-indole), 9.0 (t, 1H, NH-amide), 7.6-7.1 (m, Ar-H), 4.5 (d, 2H, CH₂)161.5 (C=O), 139.0, 137.0, 128.5, 127.3, 122.0, 115.0 (Ar-C), 42.8 (CH₂)329/331 [M+H]⁺
1c 11.7 (s, 1H, NH-indole), 8.5 (d, 1H, NH-amide), 7.5-7.0 (m, Ar-H), 3.8 (m, 1H, CH), 1.9-1.1 (m, 10H, CH₂)160.8 (C=O), 137.1, 128.0, 121.5, 114.9 (Ar-C), 48.5 (CH), 32.5, 25.3, 24.8 (CH₂)321/323 [M+H]⁺

Table 2: Representative characterization data for target compounds.

V. Conclusion and Field Insights

The synthetic pathways detailed in these application notes provide a reliable and scalable method for accessing novel 4-bromo-1H-indole-2-carboxamide derivatives.

  • Expertise & Experience: The choice of the Fischer indole synthesis, while multi-step, is superior to direct bromination of the indole-2-carboxylic acid, which would likely result in a mixture of isomers (C3, C5, C6) that are difficult to separate. For the amide coupling, while many reagents exist, the EDC/HOBt system is cost-effective, provides high yields, and its water-soluble byproduct simplifies purification, making it a workhorse in medicinal chemistry.

  • Trustworthiness: Each protocol is a self-validating system. The purity of intermediates, particularly the this compound precursor, is critical for the success of the final coupling step. We strongly recommend full characterization (¹H NMR, LC-MS) of the acid before proceeding. The final amide coupling is robust, and progress can be easily monitored by TLC or LC-MS, ensuring predictable outcomes.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize a diverse library of 4-bromo-1H-indole-2-carboxamides for evaluation in various drug discovery programs.

VI. References

  • Wikipedia. (2024). Fischer indole synthesis. Wikimedia Foundation. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--

  • Chinese Patent CN100387577C. (2008). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents. --INVALID-LINK--

  • Elnasser, M. S., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. --INVALID-LINK--

  • Al-Omaim, W. A., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. --INVALID-LINK--

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. --INVALID-LINK--

  • Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications. --INVALID-LINK--

  • J&K Scientific LLC. (2023). Fischer Indole Synthesis. --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromoindole. National Center for Biotechnology Information. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. --INVALID-LINK--

  • Eldehna, W. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. --INVALID-LINK--

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. --INVALID-LINK--

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. --INVALID-LINK--

References

Application Notes and Protocols for the Development of Kinase Inhibitors from 4-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition

Protein kinases represent one of the most consequential classes of enzymes in cellular biology, acting as central nodes in signaling pathways that govern cell growth, differentiation, and apoptosis.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond, with over 80 agents approved by the FDA to date.[3][4]

Within the vast chemical space explored for kinase inhibitor discovery, the indole nucleus stands out as a "privileged scaffold".[1][5] This versatile heterocyclic structure is found in numerous natural products and approved drugs, valued for its ability to form key interactions within the ATP-binding pocket of various kinases.[5][6] The starting material, 4-bromo-1H-indole-2-carboxylic acid [7], offers a particularly strategic platform for building diverse inhibitor libraries. Its two distinct functional handles—a carboxylic acid at the C2 position and a bromine atom at the C4 position—provide orthogonal sites for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).[8] The carboxylic acid is readily converted to amides to probe solvent-exposed regions, while the bromine atom is a perfect anchor for palladium-catalyzed cross-coupling reactions to introduce substituents that can target deeper hydrophobic pockets or confer selectivity.[9]

This guide provides a comprehensive overview of the workflow for developing novel kinase inhibitors from this promising starting material, detailing robust synthetic protocols, biochemical and cell-based evaluation methods, and the iterative logic of lead optimization.

Part 1: Synthesis of a Focused Inhibitor Library

The foundational step in the discovery process is the chemical synthesis of a library of diverse analogues. The strategy is to systematically modify the this compound core at its two key positions to understand how these changes impact kinase binding and cellular activity.

Core Synthetic Workflow

The overall synthetic approach involves a two-pronged strategy: derivatization of the C2-carboxylic acid via amide coupling and functionalization of the C4-bromo position via Suzuki-Miyaura cross-coupling. These reactions can be performed in different sequences to build molecular diversity.

G start This compound amide_coupling Protocol 1: Amide Coupling (R1-NH2) start->amide_coupling suzuki_coupling Protocol 2: Suzuki Coupling (R2-B(OH)2) start->suzuki_coupling intermediate1 C2-Amide Intermediate amide_coupling->intermediate1 final_product2 Final Inhibitor Library (C2-Amide, C4-Aryl) amide_coupling->final_product2 intermediate2 C4-Aryl Intermediate suzuki_coupling->intermediate2 final_product1 Final Inhibitor Library (C4-Aryl, C2-Amide) suzuki_coupling->final_product1 intermediate1->suzuki_coupling intermediate2->amide_coupling

Caption: General synthetic workflow for diversifying the indole scaffold.

Protocol 1: Amide Coupling at the C2-Carboxylic Acid

Rationale: The carboxylic acid at the C2 position can be readily coupled with a diverse panel of primary and secondary amines. This modification allows for the introduction of various functional groups that can form hydrogen bonds with the kinase hinge region or extend into the solvent-exposed ribose-binding pocket, often improving solubility and pharmacokinetic properties.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (Ethyl acetate, NaHCO3 solution, brine, MgSO4, silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the selected amine (1.1 eq) and DIPEA (3.0 eq).

  • Activation: Stir the mixture at room temperature for 10 minutes. Add HATU (1.2 eq) portion-wise to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative. Characterize by NMR and MS.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Bromo Position

Rationale: The bromine atom at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This enables the installation of a wide range of aryl and heteroaryl moieties, which can access deep hydrophobic pockets within the kinase active site, thereby enhancing potency and modulating selectivity.[9]

Materials:

  • 4-bromo-indole derivative (from Protocol 1 or starting material)

  • Aryl or heteroaryl boronic acid/ester (e.g., phenylboronic acid, 3-pyridinylboronic acid)

  • Palladium catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Solvent system: Dioxane/Water or Toluene/Ethanol/Water

  • Standard workup and purification reagents

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the 4-bromo-indole derivative (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) followed by the palladium catalyst (0.05-0.10 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the C4-functionalized indole inhibitor. Characterize by NMR and MS.

Part 2: Biochemical Evaluation of Kinase Inhibitory Potency

Once a library of compounds is synthesized, the next critical step is to determine their ability to inhibit the target kinase. In vitro biochemical assays provide a clean, direct measure of enzyme inhibition, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).[3][10]

Protocol 3: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: The TR-FRET assay is a robust, high-throughput method for quantifying kinase activity.[10] It measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The resulting phosphopeptide is detected by a terbium-labeled antibody, which, when brought into proximity with a streptavidin-conjugated acceptor fluorophore bound to the biotin tag, results in a FRET signal. Kinase inhibition is measured as a decrease in this signal.[10]

Materials:

  • Target kinase (e.g., EGFR, VEGFR-2)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents: Terbium (Tb)-labeled anti-phospho-specific antibody, Streptavidin-XL665

  • 384-well low-volume assay plates

  • Plate reader capable of TR-FRET measurements

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in assay buffer. Add this mix to all wells containing the test compounds.

  • Incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiation of Reaction: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes). The exact time should be optimized to remain within the linear range of the reaction.

  • Reaction Termination and Detection: Add the detection mix (containing Tb-labeled antibody and Streptavidin-XL665 in stop/detection buffer, which typically contains EDTA to chelate Mg2+ and halt the reaction) to all wells.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the percent inhibition (derived from the ratio) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example Kinase Inhibition Data
Compound IDC2-Modification (R1)C4-Modification (R2)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
IND-01 -NH-benzyl-Br850>10,000>11.8
IND-02 -NH-morpholine-Br1200>10,000>8.3
IND-03 -OH (acid)-Phenyl45250055.6
IND-04 -NH-benzyl-Phenyl15 1500100.0
IND-05 -NH-benzyl-3-pyridyl2285038.6

Selectivity Index = IC50 (Off-Target) / IC50 (Target)

Part 3: Cellular Activity and Target Engagement

A potent biochemical inhibitor must also be effective in a cellular environment. Cell-based assays are essential to confirm that a compound can cross the cell membrane, engage its target kinase, and inhibit its downstream signaling pathway.[11][12][13]

Signaling Pathway Context: The MAPK/ERK Cascade

Many receptor tyrosine kinases (RTKs) like EGFR and VEGFR signal through the MAPK/ERK pathway to promote cell proliferation.[10] An effective inhibitor of an upstream RTK should block the phosphorylation of downstream components like MEK and ERK.

G Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activates Ras Ras RTK->Ras Inhibitor Indole Inhibitor Inhibitor->RTK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (p-ERK) Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified MAPK/ERK signaling pathway targeted by an RTK inhibitor.

Protocol 4: Western Blot for Downstream Substrate Phosphorylation

Rationale: Western blotting is a classic and reliable method to measure changes in protein phosphorylation levels. By treating cancer cells that rely on the target kinase's signaling with our inhibitors, we can directly observe a decrease in the phosphorylation of a key downstream substrate (e.g., p-ERK), confirming on-target cellular activity.[12]

Materials:

  • Cancer cell line with an active target pathway (e.g., A549 for EGFR)

  • Cell culture medium, FBS, and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture cells to ~80% confluency. Seed cells into 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, you may replace the medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours.

  • Compound Treatment: Treat cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10x IC50) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Stimulation (if necessary): If basal activity is low, stimulate the pathway with the relevant ligand (e.g., 100 ng/mL EGF) for the last 15-30 minutes of the treatment period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST (3x).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x).

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like Actin.

Part 4: Integrating Data for Structure-Activity Relationship (SAR) Analysis

The ultimate goal of the initial discovery phase is to establish a clear Structure-Activity Relationship (SAR).[1][14] This involves correlating the chemical modifications made to the indole scaffold with the resulting biochemical potency and cellular activity.

Causality and Iterative Design: Analysis of the data (example in the table above) drives the next cycle of inhibitor design.

  • Observation 1: Comparing IND-01 and IND-04 shows that adding a phenyl group at the C4 position dramatically increases target potency (~56-fold). This strongly suggests the phenyl group is making a favorable interaction in a hydrophobic pocket.

  • Observation 2: Comparing the C4-phenyl compound IND-04 with the C4-pyridyl compound IND-05 reveals that while both are potent, the phenyl group provides better selectivity. This could be due to steric or electronic factors.

  • Hypothesis for Next Generation: The C4-phenyl substitution is critical for high potency. The C2-amide group can be further explored to optimize cellular activity and pharmacokinetic properties. The next library of compounds should retain the C4-phenyl group while incorporating a wider variety of amines at the C2 position (e.g., those with basic nitrogens, different ring sizes, or hydrogen-bonding functionalities).

This iterative process of design, synthesis, and testing is the engine of lead optimization.

SAR_Cycle cluster_0 Discovery Workflow Design Design Analogs (Hypothesis-Driven) Synthesis Chemical Synthesis (Protocols 1 & 2) Design->Synthesis Biochem_Assay Biochemical Assay (Protocol 3) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assay (Protocol 4) Biochem_Assay->Cell_Assay SAR SAR Analysis & New Hypothesis Generation Cell_Assay->SAR SAR->Design Iterate & Optimize

Caption: The iterative cycle of kinase inhibitor drug discovery.

Conclusion

The this compound scaffold is a highly tractable and promising starting point for the development of novel kinase inhibitors. By employing robust synthetic strategies like amide coupling and Suzuki-Miyaura cross-coupling, a chemically diverse library can be efficiently generated. A systematic evaluation workflow, progressing from high-throughput biochemical assays to more physiologically relevant cell-based assays, allows for the rapid identification of potent and cell-active compounds. The resulting structure-activity relationship data provides a clear, rational path for iterative optimization, ultimately leading to the development of lead candidates with therapeutic potential.

References

Application of 4-bromo-1H-indole-2-carboxylic Acid Derivatives in Cancer Research: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the application of 4-bromo-1H-indole-2-carboxylic acid and its derivatives in cancer research. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement advanced methodologies for the evaluation of these promising anti-cancer agents. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom and a carboxylic acid group offers a versatile platform for designing targeted therapies. This document will detail the mechanistic rationale, provide step-by-step experimental protocols, and offer insights into data interpretation.

Introduction: The Therapeutic Potential of Indole Derivatives

The indole nucleus is a core structural motif in numerous biologically active compounds, including many with potent anti-cancer properties. Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their ability to interact with key cellular targets and modulate signaling pathways implicated in cancer progression. The introduction of a bromine atom at the 4-position of the indole ring can enhance the compound's potency and selectivity, while also providing a handle for further synthetic modifications.

Research has demonstrated that derivatives of this compound can function as inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the RAF-MEK-ERK signaling cascade. By targeting these critical nodes, these compounds can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, thereby impeding tumor growth and metastasis.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The anti-cancer activity of this compound derivatives often stems from their ability to inhibit protein kinases that are crucial for tumor cell survival and proliferation. One of the most well-documented targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and invasion. Derivatives of this compound can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds and Activates Inhibitor 4-bromo-1H-indole-2- carboxylic acid derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

In Vitro Evaluation: Protocols for Assessing Anti-Cancer Activity

A series of in vitro assays are essential to characterize the anti-cancer effects of this compound derivatives. These assays provide crucial data on cytotoxicity, mechanism of action, and target engagement.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Cell LineDerivativeIC₅₀ (µM)
A549 (Lung)Derivative A5.2
MCF-7 (Breast)Derivative A8.7
HepG2 (Liver)Derivative A6.1

Table 1: Example IC₅₀ values of a hypothetical this compound derivative in various cancer cell lines.

Target Engagement: Western Blot Analysis of EGFR Phosphorylation

Western blotting is a key technique to confirm that the compound inhibits the intended target.[3] This protocol details the analysis of EGFR phosphorylation at a specific tyrosine residue (e.g., Tyr1068) to demonstrate target engagement.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of the indole derivative for 1-4 hours. Include a vehicle control.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

    • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR Tyr1068).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control like β-actin.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody (e.g., anti-p-EGFR) D->E F Secondary Antibody (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: A streamlined workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

To determine if the observed cytotoxicity is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.[5] PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at concentrations around the IC₅₀ value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to fix the cells. Store at -20°C for at least 2 hours.[2]

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.[2]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment% G0/G1% S% G2/M
Vehicle Control652015
Derivative A (IC₅₀)801010

Table 2: Example data showing G1 phase cell cycle arrest induced by a hypothetical this compound derivative.

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the anti-tumor activity of a promising compound in a living organism, a human tumor xenograft model in immunocompromised mice is a standard preclinical approach.[6]

Protocol:

  • Cell Preparation and Implantation:

    • Culture a human cancer cell line (e.g., A549) to 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.[7]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound derivative (e.g., via intraperitoneal injection or oral gavage) and the vehicle control according to a predetermined dosing schedule.

  • Monitoring and Data Collection:

    • Measure the tumor volume (Volume = (Width² x Length) / 2) and the body weight of the mice 2-3 times per week.[7]

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint and Analysis:

    • When the tumors in the control group reach the predetermined endpoint size, humanely euthanize all mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).

    • Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion and Future Directions

The application of this compound and its derivatives in cancer research represents a promising avenue for the development of novel targeted therapies. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. By elucidating their mechanisms of action and identifying their molecular targets, researchers can pave the way for the clinical translation of these potent anti-cancer agents. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, as well as exploring their potential in combination with other cancer therapies.

References

Derivatization of the carboxylic acid group of 4-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of 4-bromo-1H-indole-2-carboxylic acid

Introduction: The Versatility of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1] Among its many variations, this compound serves as a particularly valuable starting material for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom and the carboxylic acid group provides two distinct chemical handles for modification, enabling the exploration of diverse chemical space.

Derivatization of the carboxylic acid at the C2 position is a critical step in modulating the pharmacological profile of these molecules. By converting the acid into esters, amides, and other functional groups, researchers can fine-tune properties such as solubility, cell permeability, and target-binding affinity. Derivatives of bromo-indole carboxylic acids have shown significant promise as potent antibacterial agents and as inhibitors of key protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2][3]

This technical guide provides detailed protocols and the underlying chemical principles for three fundamental derivatization strategies for this compound: esterification, amidation, and acylhydrazide formation. These methods are designed to be robust and adaptable for researchers in drug development and synthetic chemistry.

Strategy 1: Esterification via Fischer-Speier Esterification

Esterification is a fundamental derivatization that replaces the acidic proton of the carboxylic acid with an alkyl or aryl group. This transformation can significantly increase the lipophilicity of the parent compound, which can enhance its ability to cross cell membranes. The Fischer-Speier method, using an excess of alcohol in the presence of a strong acid catalyst, is a classic and cost-effective approach.

Causality of Experimental Choices:

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the ester product, maximizing the yield.

  • Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

Protocol 1: Synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate

This protocol details the conversion of the carboxylic acid to its corresponding ethyl ester.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Reagent Table:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
This compound 240.05 1.0 g 4.17 1.0
Absolute Ethanol 46.07 25 mL ~425 Solvent

| Concentrated H₂SO₄ | 98.08 | 0.5 mL | ~9.25 | Catalytic |

Step-by-Step Procedure:

  • Reaction Setup: Suspend this compound (1.0 g, 4.17 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst, and finally with brine (30 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure ethyl 4-bromo-1H-indole-2-carboxylate.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Suspend Acid in EtOH catalyst Add H₂SO₄ Catalyst start->catalyst reflux Reflux for 4-6h catalyst->reflux cool Cool & Concentrate reflux->cool wash Aqueous Washes (H₂O, NaHCO₃, Brine) cool->wash dry Dry & Evaporate wash->dry purify Recrystallize dry->purify product Final Product purify->product

Caption: Workflow for Fischer-Speier Esterification.

Strategy 2: Amidation using EDC/HOBt Coupling

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[4] Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can be destructive to complex molecules.[5] Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid, facilitating amide bond formation under mild conditions.

Causality of Experimental Choices:

  • EDC (Carbodiimide): EDC is a zero-length crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate. A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[6]

  • HOBt (1-Hydroxybenzotriazole): The O-acylisourea intermediate can rearrange into a stable N-acylurea, a common side reaction. HOBt is added to trap the intermediate by forming an HOBt-ester.[4] This active ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher yields and reduced side products. It also helps in suppressing racemization when working with chiral substrates.[6][7]

  • Base (DIPEA or TEA): A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is often added to neutralize any acid salts (like EDC hydrochloride) and to deprotonate the amine hydrochloride salt if it is used as the starting material, ensuring the amine is in its free, nucleophilic form.[2]

Protocol 2: Synthesis of a 4-bromo-1H-indole-2-carboxamide Derivative

This protocol describes a general procedure for coupling the indole carboxylic acid with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., Benzylamine)

  • EDC hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Na₂SO₄

  • Standard laboratory glassware for inert atmosphere reactions

Reagent Table:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
This compound 240.05 250 mg 1.04 1.0
Amine (e.g., Benzylamine) 107.15 134 mg (130 µL) 1.25 1.2
EDC·HCl 191.70 299 mg 1.56 1.5
HOBt 135.12 169 mg 1.25 1.2
DIPEA 129.24 363 µL 2.08 2.0

| Anhydrous DCM | - | 15 mL | - | Solvent |

Step-by-Step Procedure:

  • Initial Setup: Dissolve this compound (250 mg, 1.04 mmol) in anhydrous DCM (15 mL) in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: To the cooled solution, add HOBt (169 mg, 1.25 mmol), EDC·HCl (299 mg, 1.56 mmol), and DIPEA (363 µL, 2.08 mmol). Stir the mixture for 10-15 minutes at 0°C. This pre-activates the carboxylic acid.[8]

  • Amine Addition: Add the amine (e.g., benzylamine, 130 µL, 1.25 mmol) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC.[2]

  • Quenching and Extraction: Dilute the reaction mixture with DCM (20 mL). Wash the organic phase sequentially with saturated NH₄Cl solution (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).[2]

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Amidation_Workflow cluster_activation Acid Activation (0°C) cluster_coupling Coupling Reaction cluster_purification Work-up & Purification start Dissolve Acid in DCM reagents Add HOBt, EDC, DIPEA start->reagents amine Add Amine reagents->amine stir Stir at RT for 12-24h amine->stir quench Dilute & Wash stir->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify product Final Amide purify->product

Caption: Workflow for EDC/HOBt Mediated Amidation.

Strategy 3: Synthesis of Acylhydrazides

Acylhydrazides are valuable intermediates in organic synthesis, serving as precursors for various heterocyclic compounds like 1,3,4-oxadiazoles, which possess a wide range of biological activities.[9] They are also investigated directly as therapeutic agents.[1] A common route to synthesize acylhydrazides is through the hydrazinolysis of a corresponding ester.

Causality of Experimental Choices:

  • Ester Precursor: The reaction starts with the ethyl ester (prepared as in Protocol 1). The ester is a better leaving group than the hydroxyl of a carboxylic acid, making the reaction with hydrazine more efficient.

  • Hydrazine Hydrate: This is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

  • Ethanol as Solvent: Ethanol is a good solvent for both the ester and hydrazine hydrate, and its boiling point allows for convenient refluxing to drive the reaction to completion.

Protocol 3: Synthesis of 4-bromo-1H-indole-2-carbohydrazide

This protocol outlines the conversion of the ethyl ester to the acylhydrazide.

Materials:

  • Ethyl 4-bromo-1H-indole-2-carboxylate

  • Hydrazine Hydrate (N₂H₄·H₂O, ~64% solution)

  • Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Reagent Table:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
Ethyl 4-bromo-1H-indole-2-carboxylate 268.10 1.0 g 3.73 1.0
Hydrazine Hydrate (~64%) 50.06 1.2 mL ~24.0 ~6.4

| Ethanol | 46.07 | 20 mL | - | Solvent |

Step-by-Step Procedure:

  • Reaction Setup: Dissolve ethyl 4-bromo-1H-indole-2-carboxylate (1.0 g, 3.73 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 mL) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The product often begins to precipitate from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the collected solid under vacuum to obtain the pure 4-bromo-1H-indole-2-carbohydrazide. The product is often pure enough for subsequent steps without further purification.

Acylhydrazide_Workflow cluster_reaction Reaction cluster_isolation Product Isolation start Dissolve Ester in EtOH hydrazine Add Hydrazine Hydrate start->hydrazine reflux Reflux for 8-12h hydrazine->reflux cool Cool to Precipitate reflux->cool filtrate Vacuum Filtration cool->filtrate dry Dry Under Vacuum filtrate->dry product Final Product dry->product

Caption: Workflow for Acylhydrazide Synthesis.

References

Application Notes and Protocols: The Strategic Use of 4-bromo-1H-indole-2-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of the Fragment-Based Approach and the Potential of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening small, low-complexity molecules (fragments), FBDD allows for a more thorough exploration of a target protein's binding landscape, often identifying starting points for challenging targets that are missed by larger, more complex molecules.[4][5] The initial hits, though typically weak binders with affinities in the high micromolar to millimolar range, are highly ligand-efficient and serve as ideal starting points for structure-guided optimization into potent, drug-like candidates.[1][5]

Within the vast chemical space of possible fragments, the indole scaffold stands out as a "privileged" structure, frequently found in both natural and synthetic biologically active molecules.[5] Specifically, the indole-2-carboxylic acid motif has proven to be a highly effective starting point in several successful FBDD campaigns, notably in the development of inhibitors for challenging targets like Myeloid cell leukemia-1 (Mcl-1).[1][6] This application note focuses on a specific, strategically functionalized version of this scaffold: 4-bromo-1H-indole-2-carboxylic acid . We will explore its inherent advantages as a fragment, provide detailed protocols for its synthesis and use in biophysical screening campaigns, and outline a strategic workflow for its evolution from a fragment hit to a lead compound.

The Strategic Advantage of this compound as a Fragment

The utility of this compound in an FBDD library is derived from the specific contributions of its three key components: the indole core, the carboxylic acid, and the bromine atom.

  • The Indole Scaffold: The bicyclic indole ring provides a rigid, planar structure with a defined shape and a rich electronic profile. The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in π-stacking and hydrophobic interactions with protein residues.[5] This combination of features allows it to effectively probe a variety of binding pockets.

  • The 2-Carboxylic Acid Group: This functional group is a powerful anchor. It can act as a hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can form strong salt-bridge interactions with positively charged residues like arginine or lysine within a binding pocket.[7][8] This often provides a key, high-energy interaction that secures the fragment's binding orientation.

  • The 4-Bromo Substituent: The bromine atom at the 4-position is a key strategic element for several reasons:

    • Vector for Growth: The carbon-bromine bond is a versatile chemical handle for subsequent fragment elaboration using well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[4][9] This allows for the systematic and directed exploration of the chemical space adjacent to the initial binding site.

    • Crystallographic Phasing: Bromine is an anomalously scattering atom, which is exceptionally useful in X-ray crystallography. Its presence can help solve the phase problem, making it easier to determine the crystal structure of the fragment-protein complex and unambiguously identify the fragment's position and orientation in the electron density map, even in cases of weak binding or low occupancy.[2][10]

    • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute favorably to binding affinity.

Physicochemical Properties

A good fragment should possess drug-like properties that provide a solid foundation for optimization. This compound aligns well with the "Rule of Three," a common guideline for fragment library design.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂--INVALID-LINK--[11]
Molecular Weight 240.05 g/mol --INVALID-LINK--[11]
XLogP3 2.6--INVALID-LINK--[11]
Hydrogen Bond Donors 2--INVALID-LINK--[11]
Hydrogen Bond Acceptors 2--INVALID-LINK--[11]

Experimental Application Notes & Protocols

This section provides detailed methodologies for the synthesis, screening, and characterization of this compound as part of an FBDD campaign.

Protocol 1: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for preparing indole derivatives.[1][2][12] This protocol is adapted from established procedures for similar substituted indole-2-carboxylic acids.[10]

Synthesis_Workflow A 3-Bromophenylhydrazine + Ethyl Pyruvate B Hydrazone Formation (Acid Catalyst, e.g., Acetic Acid) A->B C Ethyl 4-bromo-1H-indole-2-carboxylate B->C Cyclization (e.g., PPA or ZnCl2, Heat) D Hydrolysis (e.g., KOH, Ethanol/Water) C->D E This compound D->E Acidification (e.g., HCl)

Caption: Fischer Indole Synthesis Workflow.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt, and stir for 15 minutes at room temperature.

    • Add ethyl pyruvate (1.05 eq) to the mixture.

    • Add a catalytic amount of glacial acetic acid (e.g., 5% v/v).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone precipitate by Thin Layer Chromatography (TLC).

    • Collect the crude hydrazone by filtration and wash with cold ethanol. It can be used in the next step without further purification.

  • Cyclization (Indolization):

    • Caution: This step is typically performed at high temperatures.

    • Add the crude hydrazone to a flask containing a cyclizing agent. Polyphosphoric acid (PPA) is effective and can serve as both catalyst and solvent. Alternatively, a slurry of zinc chloride (ZnCl₂) in a high-boiling solvent like toluene can be used.

    • Heat the mixture to 150-170 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring the hot mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a strong base (e.g., NaOH solution) and extract the product, ethyl 4-bromo-1H-indole-2-carboxylate, with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified ethyl 4-bromo-1H-indole-2-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add potassium hydroxide (KOH, 3-5 eq) and heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the ester by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

  • Acidification and Isolation:

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

    • A white precipitate of this compound will form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening due to its low protein consumption and ability to provide kinetic data.[13]

SPR_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis A Immobilize Target Protein (e.g., Amine Coupling on CM5 Chip) C Inject Fragment Solution (Association Phase) A->C B Prepare Fragment Solution (e.g., 200 µM in running buffer with 1% DMSO) B->C D Inject Running Buffer (Dissociation Phase) C->D E Monitor Binding Response (RU) D->E F Identify Hits (Response > Threshold) E->F G Determine Affinity (Kd) (Dose-Response) F->G FBDD_Workflow cluster_hit_id Hit Identification cluster_elaboration Fragment Growing cluster_optimization Lead Optimization A Primary Screen (SPR/DSF) Identifies this compound B Orthogonal Validation (NMR) Confirms Binding A->B C Structural Biology (X-ray) Determines Binding Mode B->C D Structure-Guided Design Analyze pocket near C4-bromo C->D E Palladium Cross-Coupling (Suzuki, Sonogashira, etc.) D->E F Generate Analogue Library E->F G Assay Analogues (Binding Affinity, SAR) F->G H Iterative Design Cycles G->H H->D Iterate I Optimized Lead Compound H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the chemical principles behind each step. Our goal is to empower you to achieve higher yields and purity in your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. The most common and established route involves a Fischer indole synthesis, which, while powerful, requires careful control of reaction parameters to be successful. This guide will focus on a two-step sequence: the formation of an arylhydrazone from 3-bromophenylhydrazine and a pyruvate ester, followed by acid-catalyzed cyclization and subsequent saponification.

Recommended Synthetic Workflow

The generally accepted pathway for synthesizing this compound is outlined below. It begins with the condensation of 3-bromophenylhydrazine with ethyl pyruvate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield ethyl 4-bromo-1H-indole-2-carboxylate, which is subsequently hydrolyzed to the final carboxylic acid product.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization cluster_2 Step 3: Saponification A 3-Bromophenylhydrazine C Condensation (e.g., in Ethanol) A->C B Ethyl Pyruvate B->C D Ethyl 2-((3-bromophenyl)hydrazono)propanoate (Hydrazone Intermediate) C->D F Cyclization & Aromatization (Heat) D->F E Acid Catalyst (e.g., PPA, H2SO4, ZnCl2) E->F G Ethyl 4-bromo-1H-indole-2-carboxylate F->G I Hydrolysis G->I H Base (e.g., NaOH, KOH) H->I J Acidic Workup (Precipitation) I->J K This compound (Final Product) J->K

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low after the Fischer indole cyclization step. What are the likely causes?

A1: Low yields in the Fischer indole synthesis are a frequent problem and can stem from several factors related to the acid-catalyzed cyclization step.

  • Causality: The mechanism of the Fischer indole synthesis involves a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[2][3] This process is highly sensitive to the reaction conditions.

    • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Protic acids like sulfuric acid (H₂SO₄) can be effective but may lead to charring and polymerization if the temperature is not strictly controlled.[4][5] Lewis acids such as zinc chloride (ZnCl₂) can also be used and may offer milder conditions.[2] Polyphosphoric acid (PPA) is often an excellent choice as it can serve as both the catalyst and a non-volatile solvent, often allowing for lower reaction temperatures and cleaner reactions.[3]

    • Sub-optimal Temperature: Excessive heat can promote polymerization and decomposition of the starting materials and product. Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature is highly dependent on the chosen catalyst.

    • Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The electron-rich enamine intermediate is susceptible to oxidation, which can lead to colored impurities and reduced yield.[6]

  • Solutions:

    • Catalyst Optimization: If using H₂SO₄ results in significant charring, switch to PPA or a mixture of acetic acid and HCl. A systematic screen of catalysts can identify the optimal choice for your specific setup.

    • Temperature Control: Begin with a lower temperature (e.g., 80-100 °C with PPA) and slowly increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Inert Atmosphere: Ensure your reaction vessel is properly purged with an inert gas before heating.

Q2: My final product is contaminated with a significant amount of 4-bromoindole. Why is my product decarboxylating and how can I prevent it?

A2: The presence of 4-bromoindole is a clear indication of undesired decarboxylation. Indole-2-carboxylic acids are known to be susceptible to losing CO₂ under certain conditions.[7]

  • Causality: Decarboxylation is typically promoted by heat, particularly under acidic or certain catalytic conditions.[8] While sometimes intentional,[9] accidental decarboxylation during the synthesis or workup will significantly lower the yield of the desired carboxylic acid. The final saponification and acidification steps are critical points where this can occur.

    • High Temperature During Hydrolysis: Prolonged heating at reflux during the saponification of the ester can provide enough thermal energy to induce decarboxylation.

    • Harsh Acidification: A strongly acidic workup at elevated temperatures can also facilitate the loss of the carboxyl group.

  • Solutions:

    • Milder Hydrolysis Conditions: Perform the saponification at a lower temperature for a longer duration (e.g., room temperature or 40-50 °C overnight) instead of refluxing. Monitor the disappearance of the starting ester by TLC.

    • Controlled Acidification: After hydrolysis, cool the reaction mixture in an ice bath before and during the slow, dropwise addition of acid to precipitate the product. Maintaining a low temperature minimizes the risk of decarboxylation.

    • Avoid Copper Contamination: Copper salts can catalyze decarboxylation.[10][11] Ensure your glassware is free from trace copper catalysts if it has been used for other reactions like cross-couplings.

Q3: The Fischer cyclization step produces a dark, intractable tar. How can I achieve a cleaner reaction?

A3: Tar formation is a common sign of polymerization, a major side reaction in indole synthesis, especially under harsh acidic conditions.[12]

  • Causality: The indole nucleus, particularly at the C3 position, is highly nucleophilic and prone to electrophilic attack.[13] Under strongly acidic conditions, the initially formed indole can be protonated, and this protonated species can act as an electrophile, reacting with another neutral indole molecule. This process can repeat, leading to the formation of polymeric tars.

  • Solutions:

    • Use a Milder Catalyst System: As mentioned in A1, switching from a strong Brønsted acid like H₂SO₄ to PPA or Lewis acids like ZnCl₂ can significantly reduce polymerization by allowing for lower reaction temperatures.[2][3]

    • Control Reactant Concentration: Running the reaction at a higher dilution may disfavor the intermolecular polymerization side reactions.

    • One-Pot Procedure: In some cases, forming the hydrazone in situ and immediately proceeding with the cyclization without isolating the intermediate can lead to cleaner results, as it minimizes the handling of the potentially unstable hydrazone.[14]

G start Problem: Low Yield q1 Is the reaction mixture dark/tarry? start->q1 q2 Is 4-bromoindole a major byproduct? q1->q2 No sol1 Cause: Polymerization Solution: Use milder acid (PPA/ZnCl2), lower temperature, higher dilution. q1->sol1 Yes q3 Is starting hydrazone still present (TLC)? q2->q3 No sol2 Cause: Decarboxylation Solution: Use milder hydrolysis conditions, keep workup cold. q2->sol2 Yes sol3 Cause: Incomplete Reaction Solution: Increase reaction time/temperature, check catalyst activity. q3->sol3 Yes end Yield Improved q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for low yield issues.

Frequently Asked Questions (FAQs)

Q: Can I use 3-bromophenylhydrazine hydrochloride directly? A: Yes, the hydrochloride salt is often more stable and easier to handle than the free base. However, you will need to add a base (e.g., sodium acetate) during the hydrazone formation step to neutralize the HCl and liberate the free hydrazine for the condensation reaction.

Q: What is the best method to purify the final product? A: Recrystallization is the most common method. The product has low solubility in water but should be soluble in hot polar organic solvents like ethanol, methanol, or ethyl acetate. A solvent/anti-solvent system can also be effective. If the product is highly colored, a hot filtration with a small amount of activated carbon can be performed, but use it sparingly as it can adsorb your product.[15]

Q: How can I confirm the structure of my product? A: The identity and purity should be confirmed using standard analytical techniques. The melting point should be sharp and consistent with the literature value (approx. 263 °C).[16] ¹H and ¹³C NMR spectroscopy will confirm the structure, and LC-MS can be used to verify the molecular weight and purity.

Q: What are the primary safety concerns for this synthesis? A: Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[17] Strong acids like H₂SO₄ and PPA are highly corrosive. Always add acid to water/solvent slowly, never the other way around.

Optimized Experimental Protocol

This protocol is a synthesized methodology based on established Fischer indole synthesis procedures.[2][15]

Step 1: Synthesis of Ethyl 2-((3-bromophenyl)hydrazono)propanoate

  • To a solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol (approx. 5 mL per gram of hydrazine), add sodium acetate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl pyruvate (1.05 eq) dropwise to the suspension.

  • Heat the reaction mixture to a gentle reflux and monitor by TLC until the starting hydrazine is consumed (typically 1-2 hours).

  • Cool the mixture to room temperature and then in an ice bath to precipitate the hydrazone.

  • Filter the solid, wash with cold ethanol and then a small amount of water. Dry the solid under vacuum. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate

  • Under a nitrogen atmosphere, add the dried hydrazone from Step 1 (1.0 eq) to polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone).

  • Heat the mixture with stirring to 90-100 °C.

  • Maintain the temperature and monitor the reaction by TLC until the hydrazone is consumed (typically 2-4 hours).

  • Allow the mixture to cool to about 60-70 °C and then very carefully pour it onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the solid and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude ester product under vacuum.

Step 3: Synthesis of this compound

  • Suspend the crude ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (approx. 3 eq NaOH).

  • Stir the mixture at room temperature or warm gently to 40 °C. Monitor the hydrolysis by TLC until the starting ester is no longer visible (can take several hours to overnight).

  • Once complete, cool the reaction mixture in an ice bath.

  • Filter the solution to remove any insoluble impurities.

  • With continuous stirring in the ice bath, slowly and carefully add 1M HCl to the filtrate until the pH is approximately 2-3.

  • The final product will precipitate as a solid. Stir in the cold for 30 minutes to ensure complete precipitation.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Data Summary

The choice of catalyst in the Fischer indole synthesis has a profound impact on reaction time and yield. The following table summarizes typical conditions and expected outcomes.

CatalystTypical TemperatureTypical Reaction TimeExpected Yield (Cyclization)Common Issues
H₂SO₄ in EtOH/AcOH 80 - 120 °C1 - 4 hours50 - 70%Potential for charring/polymerization
Polyphosphoric Acid (PPA) 90 - 110 °C2 - 5 hours65 - 85%Viscous medium, challenging workup
ZnCl₂ (Lewis Acid) 100 - 140 °C4 - 8 hours60 - 80%Can be slower, requires anhydrous conditions

Yields are estimates and highly dependent on substrate and precise reaction conditions.

References

Technical Support Center: Purification of 4-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-05

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-bromo-1H-indole-2-carboxylic acid. This document is designed to offer practical, field-tested advice to overcome common challenges encountered during the purification of this compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

Potential Cause Explanation & Solution
Suboptimal Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature or below.[1] If the compound is too soluble at low temperatures, significant product loss will occur. Solution: Conduct small-scale solvent screening with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water) to identify the optimal system.
Excessive Solvent Volume Using too much solvent will keep more of the product dissolved even after cooling, leading to poor recovery. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the hot solvent in small portions until dissolution is complete.
Premature Crystallization If the solution cools too quickly, especially in the funnel during hot filtration, the product can crystallize prematurely, leading to loss. Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a fluted filter paper to speed up the filtration process.
Incomplete Crystallization The crystallization process may not have reached equilibrium, leaving a significant amount of product in the mother liquor. Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[1] Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start.

Issue 2: Persistent Impurities After Recrystallization

Potential Cause Explanation & Solution
Co-precipitation of Impurities If an impurity has similar solubility properties to the target compound, it may crystallize out of solution along with the product. Solution: Consider a different recrystallization solvent or a solvent-antisolvent system. Alternatively, a preliminary purification step like column chromatography may be necessary to remove the problematic impurity before recrystallization.
Incomplete Reaction or Side Products The crude material may contain significant amounts of starting materials or side products from the synthesis. Common impurities can include unreacted starting materials or regioisomers. Solution: An acid-base extraction can be effective for removing non-acidic impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent like ethyl acetate to remove neutral impurities, and then re-precipitate the desired carboxylic acid by adding acid.[2]
Colored Impurities The presence of color in the final product often indicates persistent impurities. Solution: A charcoal treatment can be employed to remove colored impurities. Add a small amount of activated carbon to the hot solution before filtration. However, use charcoal sparingly as it can also adsorb the desired product.[3]

Issue 3: Difficulty with Column Chromatography Separation

Potential Cause Explanation & Solution
Poor Separation on TLC If the spots for the product and impurities are not well-separated on the Thin Layer Chromatography (TLC) plate, they will not separate well on the column. Solution: Systematically screen different mobile phase compositions to achieve a good separation on the TLC plate (a ΔRf of at least 0.2 is desirable).
Streaking or Tailing on TLC/Column Carboxylic acids can interact strongly with the silica gel, leading to streaking. This is due to the compound existing in both protonated and deprotonated forms on the column. Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[2][4] This ensures the carboxylic acid remains in its less polar, protonated form, leading to sharper peaks and better separation.
Compound Crashing on the Column If the compound is not very soluble in the mobile phase, it can precipitate on the column, blocking the flow and ruining the separation. Solution: Ensure the chosen mobile phase can adequately dissolve the sample. It may be necessary to use a stronger (more polar) solvent system or a different stationary phase.
Improper Column Packing An improperly packed column with channels or cracks will lead to poor separation. Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

  • Appearance: Typically a light brown to brown solid.[5]

  • Molecular Formula: C₉H₆BrNO₂[5]

  • Molecular Weight: Approximately 240.05 g/mol .[5][6]

  • Melting Point: Around 263 °C.[5]

Q2: What are some common starting materials for the synthesis of this compound?

A common synthetic route is the Fischer indole synthesis. The synthesis of a related compound, 4-bromo-7-methylindole-2-carboxylic acid, utilizes 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate.[3]

Q3: How can I effectively remove colored impurities?

Activated charcoal treatment is a common method. Add a small amount of activated carbon to the hot solution of your crude product before the filtration step of recrystallization. The charcoal will adsorb the colored impurities, which are then removed by filtration. Be aware that activated carbon can also adsorb some of your desired product, so use it judiciously.[3]

Q4: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Streaking, particularly with carboxylic acids on silica gel, is often due to the compound's acidic nature causing strong interactions with the stationary phase. To resolve this, add a small amount of acetic acid (around 1%) to your eluent.[2][4] This will protonate the carboxylic acid, reducing its interaction with the silica and resulting in a more defined spot.

Q5: What is the best way to monitor the progress of my column chromatography?

If the compounds are colorless, you will need to collect small fractions of the eluent as it comes off the column.[7] The composition of each fraction should then be analyzed by TLC to determine which fractions contain the purified product.[7]

III. Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable volume of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the crude solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.[1] Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point for indole carboxylic acids is a mixture of hexane and ethyl acetate with 1% acetic acid.[2] Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase.[7] You can use isocratic (constant solvent composition) or gradient elution (gradually increasing the polarity). For example, start with a lower polarity mixture (e.g., 90:10 hexane:ethyl acetate + 1% acetic acid) and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect small fractions of the eluting solvent and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

IV. Visualized Workflows

Diagram 1: Troubleshooting Low Recrystallization Yield

G start Low Recrystallization Yield solvent Suboptimal Solvent? start->solvent volume Excessive Solvent? solvent->volume No sol_screen Perform Solvent Screen solvent->sol_screen Yes cooling Cooling Too Fast? volume->cooling No min_vol Use Minimum Hot Solvent volume->min_vol Yes time Incomplete Crystallization? cooling->time No slow_cool Allow Slow Cooling to RT cooling->slow_cool Yes ice_bath Use Ice Bath After RT Cooling time->ice_bath Yes

Caption: Decision tree for troubleshooting low yield in recrystallization.

Diagram 2: Purification Workflow for this compound

G crude Crude Product purity_check1 Assess Purity (TLC/HPLC) crude->purity_check1 acid_base Acid-Base Extraction (Removes Neutral Impurities) purity_check1->acid_base Neutral Impurities Present recrystallization Recrystallization (Removes Polar/Non-polar Impurities) purity_check1->recrystallization Minor Impurities acid_base->recrystallization purity_check2 Purity Acceptable? recrystallization->purity_check2 column Column Chromatography (For Closely Related Impurities) column->purity_check2 purity_check2->column No final_product Pure Product purity_check2->final_product Yes

Caption: General purification workflow for this compound.

V. References

  • Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. (n.d.). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • This compound | 16732-64-2. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 5, 2026, from --INVALID-LINK--

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

  • This compound | C9H6BrNO2 | CID 4042604. (n.d.). PubChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Column chromatography of carboxylic acids? (2016, November 8). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

References

Stability of 4-bromo-1H-indole-2-carboxylic acid in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-bromo-1H-indole-2-carboxylic Acid

A Guide to Ensuring Stability in DMSO Solutions

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental workflows. Dimethyl sulfoxide (DMSO) is an indispensable solvent in drug discovery for its broad solubilizing power; however, its reactive nature can present challenges to the stability of sensitive molecules like substituted indoles.[1][2] This guide provides in-depth, field-proven insights into the potential stability issues of this compound in DMSO and offers robust troubleshooting strategies and preventative protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound in a DMSO stock solution?

A1: The stability of the compound is highly dependent on storage conditions. While many compounds remain viable in dry DMSO at -20°C for years, indole derivatives, particularly those with a carboxylic acid at the 2-position, are susceptible to degradation.[3][4] For routine screening, we recommend preparing fresh solutions or using stocks stored at -80°C for no longer than 1-3 months. For critical applications, it is imperative to re-analyze the purity of the stock solution via HPLC/LC-MS if it has been stored for more than a few weeks.

Q2: What are the visible signs of degradation in my DMSO stock?

A2: The most common visual indicator is a color change. A fresh solution of this compound in DMSO should be colorless to very pale yellow. The development of a yellow, brown, or pinkish hue is a strong indicator of chemical degradation, likely due to oxidation or other side reactions. However, significant degradation can occur without any visible change, making analytical verification essential.

Q3: Are freeze-thaw cycles a major concern for this compound?

A3: While repeated freeze-thaw cycles can be detrimental, studies have shown that for many compounds, the primary driver of degradation in DMSO is the presence of water, which is exacerbated by atmospheric moisture absorbed during thawing.[5] To mitigate this, we recommend aliquoting your primary stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of the material and reduces exposure to air and moisture. When thawing, allow the vial to come to room temperature completely before opening to prevent condensation from forming inside.

Q4: I purchased the compound as a solid. What are the best practices for preparing the initial DMSO stock solution?

A4: Use high-purity, anhydrous DMSO (<0.05% water). Allow the vial of solid compound to equilibrate to room temperature before opening to avoid moisture condensation. Prepare the solution under an inert atmosphere (nitrogen or argon) if possible, especially if the solution is intended for long-term storage. After dissolution, which can be aided by gentle vortexing or sonication, immediately cap the vial tightly and seal with parafilm for extra protection.[6]

Troubleshooting Guide: Stability & Purity Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My HPLC/LC-MS analysis shows a new, major peak and a corresponding decrease in the parent compound's peak area over time.

Answer: This is a classic sign of degradation. For this compound, the most probable degradation pathway is decarboxylation.

  • Causality: Indole-2-carboxylic acids are thermally labile and can lose carbon dioxide (CO₂) to form the corresponding 2-unsubstituted indole.[7][8] This process can be accelerated by heat, light, or the presence of trace metal catalysts. The expected degradation product is 4-bromo-1H-indole . You can confirm its identity by comparing the retention time and mass spectrum (m/z) with an authentic standard if available.

  • Mechanism: Decarboxylation

    • The carboxylic acid group at the C2 position of the indole ring is sterically hindered and electronically predisposed to elimination.

    • Heating the DMSO solution, even to temperatures around 40°C for extended periods, can promote this reaction.[5]

  • Preventative Measures:

    • Strict Temperature Control: Store stock solutions at -20°C or, preferably, -80°C.[9] Avoid leaving solutions at room temperature for extended periods.

    • Light Protection: Store vials in the dark or use amber vials to prevent photochemical degradation.

    • Inert Atmosphere: When preparing stock solutions for long-term storage, purging the vial with nitrogen or argon can help by displacing oxygen, which can participate in oxidative degradation pathways.

Problem 2: I observe several new, smaller peaks in my chromatogram, and my assay results are becoming inconsistent.

Answer: The appearance of multiple minor peaks suggests more complex degradation pathways are occurring simultaneously, potentially including oxidation and reactions with the DMSO solvent itself.

  • Causality & Potential Pathways:

    • Oxidation: The indole ring is electron-rich and susceptible to oxidation. This can lead to the formation of various hydroxylated or ring-opened byproducts. DMSO can act as an oxidant, a reaction that can be promoted by acidic impurities or light.[10]

    • Reaction with DMSO: Under certain conditions, carboxylic acids can react with DMSO. One known pathway is a Pummerer-type rearrangement that can lead to the formation of methylthiomethyl (MTM) esters.[11][12] While less common under standard storage conditions, it can be triggered by activating agents or higher temperatures.

  • Troubleshooting Workflow: The following workflow can help diagnose and resolve issues of inconsistent results arising from compound instability.

G cluster_D A Inconsistent Bioassay Results Observed B Verify Purity of DMSO Stock (Use Protocol Below) A->B C Purity >95%? B->C D Investigate Other Experimental Variables (e.g., cell health, reagents) C->D Yes E Purity <95% (Degradation Confirmed) C->E No F Prepare Fresh Stock from Solid Material E->F G Implement Strict Storage Protocol (Aliquot, -80°C, Dark) F->G H Re-run Bioassay with Fresh Stock G->H I Results Consistent? H->I I->D No J Problem Solved. Continue with Strict Protocol. I->J Yes

Caption: Troubleshooting workflow for inconsistent bioassay results.

Experimental Protocol: Time-Course Stability Assessment

This protocol provides a self-validating method to determine the stability of your specific batch of this compound under your laboratory's conditions.

Objective: To quantify the degradation of the compound in DMSO at different temperatures over time.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • HPLC or UPLC system with UV detector (e.g., PDA or DAD)

  • LC-MS system for peak identification (optional but recommended)

  • Appropriate HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh ~5 mg of the compound into a volumetric flask.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution.

    • This is your Primary Stock .

  • Sample Aliquoting and Storage:

    • Dispense 100 µL aliquots of the Primary Stock into clearly labeled HPLC vials.

    • Prepare at least 12 vials.

    • Place four vials at each of the following temperatures:

      • 4°C (refrigerator)

      • 25°C (room temperature, protected from light)

      • -20°C (standard freezer)

  • Time Point Zero (T=0) Analysis:

    • Immediately take one vial from each temperature set (it will not have had time to degrade).

    • Prepare a 1:100 dilution in 50:50 Acetonitrile/Water.

    • Inject onto the HPLC/LC-MS system.

    • Establish an analytical method that gives a sharp, symmetrical peak for the parent compound. A gradient such as 5% to 95% B over 5 minutes is a good starting point.

    • Record the peak area of the parent compound. This is your 100% reference value.

  • Subsequent Time Point Analysis:

    • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks), remove one vial from each temperature condition.

    • Allow the -20°C vial to thaw completely before opening.

    • Prepare and analyze the samples exactly as in Step 3.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Identify any new peaks that appear in the chromatogram. If using LC-MS, determine their mass-to-charge ratio (m/z) to help identify degradation products. The expected decarboxylated product (4-bromo-1H-indole) would have a molecular weight of 196.05 g/mol .[13]

Data Summary Table:

Storage Temp.T=0 Purity (%)T=24h Purity (%)T=1 week Purity (%)T=2 weeks Purity (%)Major Degradant Observed (m/z)
-20°C 100>99>98>98None
4°C 100~98~95~92197 [M+H]⁺
25°C 100~92~80~65197 [M+H]⁺

(Note: Data shown is illustrative. Your results may vary.)

Key Degradation Pathways

The diagram below illustrates the primary chemical transformations that can compromise the integrity of this compound in solution.

G cluster_main This compound (Parent Compound) A C₉H₆BrNO₂ B 4-bromo-1H-indole (Decarboxylation Product) A->B Heat, Light (Major Pathway) C Oxidized Species (e.g., Hydroxylated Indoles) A->C O₂, Light, Impurities (Minor Pathway) D DMSO Adducts (e.g., MTM Esters) A->D High Temp., Activators (Minor Pathway)

Caption: Potential degradation pathways in DMSO solution.

References

Technical Support Center: Degradation Pathways of 4-Bromo-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. The indole scaffold, while a cornerstone in medicinal chemistry, is known for its potential instability under various experimental conditions. Understanding these liabilities is critical for robust process development, accurate analytical measurements, and ensuring the integrity of your research outcomes.

While specific degradation studies on this compound are not extensively published, its chemical behavior can be confidently predicted based on the well-documented chemistry of the indole nucleus and related halogenated derivatives.[1][2] This guide synthesizes this established knowledge into a practical, problem-oriented resource to help you anticipate and resolve challenges in the lab.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on chemical principles.

Q1: My reaction solution containing this compound is turning a dark brown or purple color. What is causing this and how can I prevent it?

A1: The development of color is a classic indicator of indole oxidation.[1] The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or certain reagents. This process often leads to the formation of highly conjugated, colored oligomers or specific oxidized species like isatin derivatives.[3][4]

  • Causality: The oxidation is often initiated by single-electron transfer, which is accelerated by heat, light, or the presence of trace metal impurities. The initial oxidation can form an indoxyl intermediate, which can then dimerize or undergo further oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen. Run your reaction under a blanket of an inert gas like nitrogen or argon.

    • Degas Solvents: Solvents, especially ethers and chlorinated solvents, can accumulate peroxides. Always use freshly distilled or commercially available anhydrous, degassed solvents. You can degas solvents by sparging with nitrogen or argon for 15-30 minutes before use.

    • Scrutinize Reagents: Ensure all other reagents are pure and free from metallic impurities that can catalyze oxidation.

    • Protect from Light: Perform the reaction in a flask wrapped in aluminum foil or in a fume hood with the light turned off, as light can initiate radical oxidation pathways.[1]

Q2: I am observing low yields and multiple unexpected spots on my TLC or peaks in my LC-MS analysis. What are the likely degradation pathways at play?

A2: Low yields and a complex product profile suggest that your target molecule is degrading under the reaction or workup conditions. The primary culprits for indole derivatives are pH instability and thermal stress.[1]

  • Causality & Troubleshooting:

    • Acidic Conditions: The indole nucleus is highly susceptible to protonation, primarily at the C3 position. This can lead to electrophilic substitution, rearrangement, or acid-catalyzed polymerization, resulting in a complex mixture of byproducts.[1]

      • Solution: Avoid strong acids (e.g., concentrated HCl, H₂SO₄). If an acidic condition is necessary, opt for milder acids (e.g., acetic acid), use them catalytically, or perform the reaction at a lower temperature to minimize side reactions. Buffer your system if possible.

    • Basic Conditions: While generally more stable under basic conditions than acidic ones, strong bases (e.g., >1 M NaOH) can promote oxidative degradation pathways, especially in the presence of air.[1]

      • Solution: Use the mildest base necessary to achieve your transformation. When performing basic extractions during workup, do so quickly and at low temperatures.

    • Thermal Stress: Prolonged heating can cause decomposition.[1]

      • Solution: Monitor your reaction closely by TLC or LC-MS. Once the reaction is complete, cool it down immediately. If possible, explore lower-temperature reaction conditions.

Q3: My compound appears to degrade during purification on a silica gel column. Why is this happening?

A3: This is a common issue. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. This acidic environment can catalyze the degradation and polymerization of sensitive compounds like indoles, as discussed in the previous point.

  • Troubleshooting & Optimization:

    • Neutralize the Silica: Before preparing your column, you can create a slurry of the silica gel in the starting eluent and add 1% triethylamine (or another suitable base) to neutralize the acidic sites.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Alternative Purification: If possible, purify the compound by recrystallization to avoid contact with chromatographic media altogether.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Collect fractions promptly and remove the solvent.

dot

Caption: Workflow for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on extensive literature on indole chemistry, the three most significant degradation pathways are:

  • Oxidative Degradation: Cleavage of the pyrrole C2-C3 double bond is a common oxidative pathway.[5] This can lead to the formation of a 2,3-dioxoindole (isatin) derivative or ring-opened products like N-formyl-bromoanthranilic acid derivatives.[2]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation.[1] This can involve radical mechanisms, potentially leading to debromination or polymerization. For other halogenated aromatics, photolytic dehalogenation is a known degradation route.[6][7]

  • Acid-Catalyzed Degradation: In the presence of strong acids, the indole can protonate and subsequently dimerize or polymerize, leading to insoluble materials and a loss of the desired product.[1]

Q2: What are the expected products of forced degradation under ICH conditions?

A2: Forced degradation studies are essential for identifying potential degradants that could appear in a drug product over its shelf life.[8][9] For this compound, the following outcomes are expected under standard stress conditions:

  • Acidic Hydrolysis (e.g., 1 M HCl, heat): Primarily polymerization and potentially some hydrolysis of the carboxylic acid group if derivatized.

  • Basic Hydrolysis (e.g., 0.1 M NaOH, heat): Likely to promote oxidation, leading to ring-opened products.

  • Oxidative (e.g., 3% H₂O₂, RT): Expected to generate oxindole, isatin, and N-formyl-bromoanthranilic acid type structures.[2][3]

  • Photolytic (ICH Q1B conditions): May produce debrominated species (indole-2-carboxylic acid) and various radical-induced products.

  • Thermal (Dry Heat): May lead to decarboxylation at very high temperatures, in addition to slow oxidation.

Q3: How does the bromo-substituent at the C4 position influence stability?

A3: The electron-withdrawing nature of the bromine atom at the C4 position can subtly influence the reactivity of the indole ring. It will make the benzene portion of the molecule more electron-deficient. However, the primary site of instability—the electron-rich pyrrole ring—remains the main locus of degradation. The C-Br bond itself could be a point of liability, particularly under photolytic or certain reductive conditions, potentially leading to debromination.[10]

Q4: How should I properly store this compound and its solutions to ensure long-term stability?

A4: Proper storage is crucial to prevent gradual degradation.

  • Solid Form: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark place (refrigerator or freezer at 2-8°C).[1][11]

  • Solutions: Solutions are far more prone to degradation than the solid material. If you must store solutions, use degassed, high-purity solvents.[1] Store them in amber vials at low temperatures (ideally ≤ -20°C). For maximum stability, it is always best to prepare solutions fresh before use.

dot

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Compound This compound Oxidized Oxidized Species (e.g., Isatin, Ring-Opened Products) Compound->Oxidized Oxidative Pathway Debrominated Debrominated Species Compound->Debrominated Photolytic Pathway Polymerized Dimers / Polymers Compound->Polymerized Acid-Catalyzed Pathway Oxidation [O] (Air, H₂O₂, Peroxides) Light Light (hv) Acid Acid (H⁺)

Caption: Predicted major degradation pathways for the title compound.

Key Experimental Protocols

Protocol 1: General Forced Degradation (Stress Testing) Study

This protocol outlines a systematic approach to investigating the intrinsic stability of this compound, consistent with ICH guidelines.[12][13] The goal is to achieve 5-20% degradation to identify relevant degradants without causing extensive secondary degradation.[13]

Objective: To identify degradation products under various stress conditions.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with DAD/PDA and MS detectors

  • Photostability chamber (ICH Q1B compliant)

  • Thermostatic oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, use a separate amber HPLC vial or flask. Include a control sample (stock solution at 5°C, protected from light).

Stress ConditionProcedureTypical Duration
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C.2, 6, 24 hours
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temp.30 mins, 2, 6 hours
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temp.2, 6, 24 hours
Thermal Stress Store solid compound in an oven at 80°C.24, 48, 72 hours
Photostability Expose solid & solution to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter.As per ICH Q1B
  • Sampling and Analysis:

    • At each time point, withdraw an aliquot from the stressed samples.

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Characterize degradation products using mass spectrometry (MS) data.

Protocol 2: Starting Point for a Stability-Indicating RP-HPLC Method

Objective: To separate this compound from its potential degradation products.

  • Column: C18 stationary phase (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Detection: Diode Array Detector (DAD/PDA) at 220 nm and 280 nm. Mass Spectrometer (ESI+) scanning m/z 100-800.

  • Sample Diluent: 50:50 Acetonitrile:Water. Note: Check for sample stability in the diluent. If degradation occurs, use a mobile phase-like diluent and analyze immediately.

References

Technical Support Center: Navigating Solubility Challenges of 4-bromo-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-bromo-1H-indole-2-carboxylic acid and its derivatives. The unique chemical scaffold of these compounds holds significant promise in various therapeutic areas; however, their characteristically poor aqueous solubility can present considerable hurdles in experimental assays. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to overcome these solubility challenges, ensuring the reliability and accuracy of your research.

Troubleshooting Guide: Enhancing Solubility in Your Assays

This section addresses common issues encountered when working with this compound derivatives and provides step-by-step guidance to resolve them.

Q1: My this compound derivative is insoluble in my aqueous assay buffer. What is the underlying reason for this, and what is my first-line approach to solubilize it?

A1: The poor aqueous solubility of this compound derivatives is primarily due to the physicochemical properties of the indole scaffold. The indole ring system is predominantly hydrophobic, and the presence of the bromo-substituent further increases its lipophilicity. While the carboxylic acid moiety provides a degree of polarity, it is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to limited solubility in aqueous environments.[1]

Your initial and most common approach should be the preparation of a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solubilizing power for a broad range of organic compounds.[2][3]

  • Weighing: Accurately weigh a small quantity of your this compound derivative.

  • Dissolution: Dissolve the compound in a minimal amount of high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.4 mg of a compound with a molecular weight of 240 g/mol in 1 mL of DMSO.

  • Vortexing/Sonication: Vortex the solution thoroughly to ensure complete dissolution. If the compound is still not fully dissolved, sonication for a few minutes can be beneficial.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation.[4]

Critical Consideration: When diluting the DMSO stock into your aqueous assay buffer, it is imperative to keep the final DMSO concentration as low as possible, typically below 1%, and ideally below 0.5%.[2] High concentrations of DMSO can have detrimental effects on cellular health and enzyme activity, potentially confounding your experimental results.[4]

Q2: I've prepared a DMSO stock, but my compound still precipitates upon dilution into the aqueous assay buffer. What are my next steps?

A2: Precipitation upon dilution is a common issue and indicates that the aqueous buffer cannot maintain the compound in solution at the desired final concentration. In this scenario, you have several strategies to explore, often in combination.

For ionizable compounds, altering the pH of the assay buffer can significantly enhance solubility.[5] this compound is a weak acid due to its carboxylic acid group, with a predicted pKa of approximately 4.23.[6][7] By increasing the pH of the buffer to at least one to two pH units above the pKa, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[8][9]

Caption: Decision workflow for pH adjustment to improve solubility.

Caution: Ensure that the adjusted pH is compatible with the stability and activity of your biological target (e.g., enzyme, cell line).

The addition of a small percentage of a water-miscible organic solvent, known as a co-solvent, to your aqueous buffer can increase the overall solvent polarity and enhance the solubility of hydrophobic compounds.[10]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationAdvantagesDisadvantages
Ethanol1-5%Readily available, effective for many compounds.Can affect enzyme activity and cell viability at higher concentrations.
Polyethylene Glycol (PEG 400)1-10%Low toxicity, good solubilizing power.Can increase viscosity of the solution.
Propylene Glycol1-10%Good safety profile, commonly used in formulations.May not be as effective as other co-solvents for highly lipophilic compounds.

Experimental Approach:

  • Prepare a series of your assay buffer containing different concentrations of a chosen co-solvent (e.g., 1%, 2%, 5% ethanol).

  • Add your DMSO stock solution to each co-solvent buffer to the desired final concentration.

  • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound.

  • Run a solvent tolerance control experiment to ensure the chosen co-solvent concentration does not interfere with your assay.

Q3: I am working with a sensitive cellular assay where even low concentrations of organic solvents are a concern. Are there any solvent-free methods to improve solubility?

A3: Yes, for sensitive biological systems, minimizing organic solvents is crucial. In such cases, the use of cyclodextrins is an excellent strategy.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble guest molecules, like your this compound derivative, forming an inclusion complex that is more water-soluble.

Table 2: Commonly Used Cyclodextrins

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it suitable for a wide range of applications, including parenteral formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a favorable safety profile.[3]

This method is effective for preparing a solid dispersion of your compound with cyclodextrin, which can then be dissolved in your aqueous buffer.

  • Preparation: In a glass mortar, place the required amount of HP-β-CD.

  • Wetting: Add a small amount of a 50:50 (v/v) ethanol/water solution to the HP-β-CD and triturate with a pestle to form a uniform paste.

  • Compound Addition: Add the accurately weighed this compound derivative to the paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate. If the mixture becomes too dry, add a few drops of the ethanol/water solution to maintain a paste-like consistency.

  • Drying: Spread the resulting solid mass thinly on a watch glass and dry it in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

  • Dissolution: The resulting solid dispersion can now be weighed and dissolved directly in your aqueous assay buffer.

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Frequently Asked Questions (FAQs)

  • Q: Can I use surfactants like Tween® 80 or Triton™ X-100 to improve the solubility of my compound?

    • A: Yes, non-ionic surfactants can be effective. They form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[1] However, it is crucial to use them at concentrations above their critical micelle concentration (CMC) to be effective, and you must verify that this concentration does not disrupt cell membranes or inhibit enzyme activity in your specific assay.

  • Q: My compound seems to be degrading in the assay buffer over time. Could this be related to solubility issues?

    • A: While not directly a solubility issue, poor solubility can sometimes lead to the formation of amorphous precipitates which may have different chemical stability compared to the crystalline solid or the fully solvated molecule. It is advisable to prepare fresh dilutions of your compound for each experiment and to assess its stability in the final assay buffer over the time course of your experiment.

  • Q: Are there any chemical modification strategies I can consider to permanently improve the solubility of my lead compounds?

    • A: Yes, for long-term drug development, several medicinal chemistry strategies can be employed. The prodrug approach involves chemically modifying the molecule to a more soluble form that, once administered in vivo, is converted back to the active parent drug. For example, creating an ester or an amide with a highly soluble promoiety can significantly enhance aqueous solubility. Another approach is the formation of a salt of the carboxylic acid.

  • Q: What is a solid dispersion, and can it help with my solubility problem?

    • A: A solid dispersion is a system where your poorly soluble drug is dispersed in a hydrophilic carrier matrix.[7] The kneading method with cyclodextrins described above is a form of creating a solid dispersion. Other methods include melting, solvent evaporation, and spray drying. These techniques can enhance the dissolution rate and apparent solubility of your compound by reducing particle size to the molecular level and improving wettability.

References

Technical Support Center: Amide Coupling with 4-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 4-bromo-1H-indole-2-carboxylic acid. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the unique challenges of this substrate and achieve high-yielding, clean amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?

This is the most common issue, and it typically stems from one of four areas: poor solubility of the starting material, inefficient carboxylic acid activation, issues with the amine coupling partner, or suboptimal reaction conditions.

  • Poor Solubility: this compound, like many indole derivatives, can exhibit poor solubility in common aprotic solvents like Dichloromethane (DCM).[1][2] If your starting material is not fully dissolved before adding the coupling reagents, the reaction will be sluggish and incomplete.

    • Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Gentle warming may be required to achieve full dissolution before proceeding with the coupling chemistry.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid at the 2-position of the indole ring is sterically hindered. Standard coupling reagents that work well for simple aliphatic or benzoic acids may be too slow or inefficient here.[3][4]

    • Solution: Employ a more potent coupling reagent. Onium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for hindered systems.[5][6] These reagents form highly reactive OAt/OBt active esters that can overcome steric barriers.[5] Pre-activation—stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base for 15-30 minutes before adding the amine—is crucial to ensure the activated species is formed in high concentration.[4][7]

  • The Role of the Indole N-H: The indole N-H proton is weakly acidic. In the presence of the strong bases often used in amide couplings (like DIPEA), it can be partially deprotonated. While direct N-acylation is a less common side reaction, the presence of multiple acidic sites can complicate the reaction.[8] More importantly, the hydrogen bonding capacity of the N-H group contributes to the molecule's poor solubility and potential for aggregation.[9]

    • Solution: For most standard couplings, N-H protection is not necessary and adds extra synthetic steps. The key is to use a sufficient excess of a non-nucleophilic base (2-3 equivalents of DIPEA or N-Methylmorpholine) to neutralize the carboxylic acid and any generated HCl without interfering with the amine nucleophile.[10] If side reactions persist, protection with a group like Boc (tert-butyloxycarbonyl) or SEM ([2-(trimethylsilyl)ethoxy]methyl) can be considered, though this is often a last resort.[11][12]

  • Amine Reactivity: If you are coupling with an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can make the reaction difficult.[13]

    • Solution: This scenario requires the most reactive activated ester possible. Using HATU is highly recommended as the resulting OAt ester is more reactive than the OBt esters generated by HBTU or PyBOP.[5][14] Additionally, allowing the reaction to proceed for a longer time or at a slightly elevated temperature (e.g., 40-50 °C) may be necessary.

Q2: I'm observing a significant side product that appears to be a guanidinium derivative of my amine. How can I prevent this?

This side reaction is characteristic of uronium/aminium-based coupling reagents like HATU, HBTU, and HCTU.[15] It occurs when the amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid.

  • Causality: This typically happens if the amine is added to the reaction mixture before the carboxylic acid is fully activated. The free amine competes with the carboxylate for reaction with the HATU.

  • Prevention Strategy 1 (Order of Addition): The most effective solution is a pre-activation step. Always combine the this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in your solvent and stir for at least 15-30 minutes at room temperature.[7] This ensures the formation of the active ester intermediate. Only then should you add the amine to the mixture.

  • Prevention Strategy 2 (Alternative Reagent): If the problem persists, especially during a slow coupling reaction, switch to a phosphonium-based reagent like PyBOP . Phosphonium reagents do not have the same propensity to cause guanidinylation and can be added in excess to drive slow reactions to completion.[5]

Q3: My reaction is working, but I am concerned about racemization of my chiral amine. What is the best approach?

Racemization is a critical concern in peptide chemistry and can occur when the alpha-proton of an activated amino acid is abstracted.[16]

  • Mechanism: Strong bases and highly reactive intermediates can promote the formation of an oxazolone, which leads to loss of stereochemical integrity.

  • Solution:

    • Use Additives: Reagents like HATU and HBTU are formulated with HOBt or HOAt derivatives, which are excellent racemization suppressants.[16] For carbodiimide-based couplings (e.g., EDC), the addition of an agent like OxymaPure or HOBt (1-Hydroxybenzotriazole) is mandatory to minimize racemization.[4]

    • Control the Base: Use the weakest, most sterically hindered base possible. While DIPEA is common, using a weaker base like N-methylmorpholine (NMM) or sym-collidine can reduce the risk of racemization in sensitive couplings.[10]

    • Lower the Temperature: Running the reaction at 0 °C instead of room temperature can significantly slow the rate of epimerization relative to the rate of amide bond formation.[4]

Q4: Purification of my final bromoindole amide is difficult. What strategies do you recommend?

Purification can be challenging due to the polar nature of the amide and indole functionalities.

  • Workup: After the reaction, quench with water or saturated NH₄Cl solution and extract with a suitable organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or dilute HCl) to remove excess amine and base, then with a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

  • Chromatography:

    • Normal Phase (Silica Gel): This is the most common method. Use a gradient elution system, for example, starting with a non-polar solvent like Hexane and gradually increasing the polarity with Ethyl Acetate.[17] For more polar amides, a DCM/Methanol system may be required.

    • Reverse Phase HPLC: For highly polar compounds or difficult separations, reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is a powerful purification tool.[17]

  • Recrystallization: If the product is crystalline, recrystallization can be an excellent and scalable purification method, often yielding very pure material.[18] Common solvent systems to try include Ethanol, Acetonitrile, or mixtures like EtOAc/Hexane.[18]

Troubleshooting Summary

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Poor solubility of the indole acid. 2. Inefficient carboxylic acid activation (steric hindrance). 3. Low nucleophilicity of the amine.1. Use DMF or DMSO as the solvent. 2. Use a potent coupling reagent like HATU or PyBOP. 3. Implement a 15-30 min pre-activation step. 4. For weak amines, use HATU and consider gentle heating (40°C).
Guanidinium Side Product The amine is reacting directly with the uronium/aminium coupling reagent (e.g., HATU, HBTU).1. Strictly adhere to a pre-activation protocol: Mix acid, coupling reagent, and base for 15-30 min before adding the amine. 2. Switch to a phosphonium-based reagent like PyBOP.[5]
Racemization of Chiral Center 1. Base-mediated epimerization of the activated intermediate. 2. Over-activation or high reaction temperature.1. Ensure a racemization suppressant (like the HOAt in HATU, or by adding OxymaPure to EDC) is present.[4] 2. Use a weaker base (NMM instead of DIPEA).[10] 3. Run the reaction at a lower temperature (0 °C).
Difficult Purification 1. Unreacted starting materials or reagent byproducts co-eluting with the product. 2. High polarity of the final amide.1. Perform an acidic/basic aqueous workup to remove ionizable impurities. 2. For chromatography, try a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc). 3. Consider recrystallization from solvents like acetonitrile or ethanol.[18]

Diagrams and Workflows

General Amide Coupling Workflow

This diagram illustrates the essential steps for a successful amide coupling reaction, emphasizing the critical pre-activation stage.

G cluster_prep Preparation cluster_activation Pre-Activation (Critical Step) cluster_coupling Coupling cluster_workup Workup & Purification Prep 1. Dissolve Acid in Anhydrous DMF AddReagents 2. Add HATU (1.1 eq) & DIPEA (2.5 eq) Prep->AddReagents Stir 3. Stir at RT for 15-30 min AddReagents->Stir Formation of OAt-Active Ester AddAmine 4. Add Amine (1.0 eq) Stir->AddAmine React 5. Stir at RT (2h to Overnight) AddAmine->React Monitor 6. Monitor by TLC or LC-MS React->Monitor Workup 7. Aqueous Workup (Acid/Base Wash) Monitor->Workup Purify 8. Purify (Chromatography or Recrystallization) Workup->Purify

Caption: Workflow for amide coupling emphasizing pre-activation.

Troubleshooting Decision Tree

Use this logical guide to diagnose issues with your reaction.

G Start Low/No Yield? Solubility Is Starting Acid Fully Dissolved? Start->Solubility Yes Activation Using Potent Reagent (HATU/PyBOP)? Solubility->Activation Yes Sol_Yes Switch to DMF/DMSO Solubility->Sol_Yes No PreActivation Pre-activating for 15-30 min? Activation->PreActivation Yes Act_Yes Use HATU/PyBOP Activation->Act_Yes No Amine Is Amine Electron Deficient? PreActivation->Amine Yes PreAct_Yes Implement Pre-activation PreActivation->PreAct_Yes No Amine_Yes Increase Time/Temp Amine->Amine_Yes Yes Success Reaction Should Proceed Amine->Success No Sol_Yes->Activation Act_Yes->PreActivation PreAct_Yes->Amine Amine_Yes->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0-1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF (to make a ~0.1 M solution) and stir until all solids are completely dissolved. Gentle warming may be applied if necessary, then cool back to room temperature.

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the resulting mixture at room temperature for 20 minutes. The solution may change color.

  • In a separate vial, dissolve the amine (1.0-1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

Technical Support Center: Preventing Decarboxylation of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and robust protocols to address a common and often frustrating challenge in synthetic chemistry: the unwanted decarboxylation of indole-2-carboxylic acids during chemical transformations. Our goal is to equip you with the mechanistic understanding and practical solutions needed to ensure the success of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of indole-2-carboxylic acids.

Q1: Why are indole-2-carboxylic acids so prone to decarboxylation?

A: The instability stems from the electronic nature of the indole ring system. The C2 position is electron-rich, which stabilizes the cationic intermediate formed during electrophilic substitution. In the case of decarboxylation, protonation at the C3 position initiates a cascade that leads to the facile loss of CO2. This process is often accelerated by heat or acidic conditions, which favor the formation of the key zwitterionic intermediate that precedes CO2 elimination.

Q2: What are the most common reaction conditions that trigger decarboxylation?

A: High temperatures are the primary culprit. Heating indole-2-carboxylic acid above its melting point, or even refluxing in many common solvents, can lead to significant decarboxylation.[1] Acidic conditions, particularly in the presence of water, can also catalyze the reaction by promoting the formation of a protonated carbonic acid intermediate.[2] Furthermore, some transition metal catalysts, especially copper at high temperatures (e.g., 160°C), can actively promote decarboxylative coupling reactions.[3]

Q3: I need to run an amide coupling reaction. Which reagents are least likely to cause decarboxylation?

A: For amide coupling, the key is to use reagents that allow for activation and coupling at low temperatures (0 °C to room temperature).

  • Uronium/Aminium salts like HATU, HBTU, and COMU are excellent choices.[4] COMU, in particular, is noted for its high efficiency, good solubility, and safety profile, making it a modern and reliable option.[4][5]

  • Carbodiimides like EDC·HCl or DIC are also effective, especially when used with additives like HOBt or OxymaPure to suppress side reactions.[6][7] These reactions can typically be run at room temperature or below.

It is crucial to avoid prolonged reaction times at elevated temperatures, which can negate the benefits of using a mild coupling reagent.

Q4: Can I perform an esterification without significant decarboxylation?

A: Yes, but classic high-temperature, strongly acidic methods like Fischer esterification should be avoided. Milder, base-mediated conditions are preferred. A reliable method is the reaction of the indole-2-carboxylic acid with an alkyl halide (e.g., ethyl iodide) in the presence of a non-nucleophilic base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF. This approach typically proceeds at or slightly above room temperature, minimizing the risk of thermal degradation. Some modern methods have also demonstrated success using microwave irradiation at controlled, lower temperatures (e.g., 50 °C) in ionic liquids.[8][9]

Part 2: Troubleshooting Guide

This guide provides structured solutions to specific experimental problems.

Problem: Significant Decarboxylation During Amide Coupling
  • Symptoms: You observe a low yield of your desired indole-2-carboxamide product. TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of a nonpolar byproduct, identified as the corresponding 2-unsubstituted indole.

  • Root Cause Analysis: The conditions used for the amide coupling are too harsh, promoting the competing decarboxylation pathway.

Table 1: Troubleshooting Amide Coupling Reactions
Problematic ConditionUnderlying CauseRecommended Solution & Rationale
High Reaction Temperature (> 40 °C) Provides sufficient thermal energy to overcome the activation barrier for decarboxylation.Use a high-efficiency coupling reagent (e.g., COMU, HATU) that works at 0 °C to room temperature. This minimizes the available thermal energy for the side reaction.
Prolonged Reaction Times (> 12 h) Increases the cumulative thermal stress on the molecule, allowing the slower decarboxylation reaction to proceed to a greater extent.Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed.
Use of Strong Bases Can facilitate the formation of anionic intermediates that may be thermally unstable under certain conditions.Use a hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[4]
Inefficient Coupling Reagent Requires harsher conditions (more heat, longer time) to achieve activation, inadvertently promoting decarboxylation.Switch to a modern phosphonium or uronium salt reagent known for rapid activation under mild conditions.[4]
Recommended Protocols
Protocol 2.1: Low-Temperature Amide Coupling with COMU

This protocol is designed for sensitive indole-2-carboxylic acids where thermal decarboxylation is a primary concern.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the indole-2-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the amine (1.1 eq.), followed by a non-nucleophilic base such as DIPEA (2.5 eq.). Stir for 5 minutes.

  • Activation: Add COMU (1.2 eq.) portion-wise to the stirred solution. The solution may change color.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2.2: Two-Step Procedure via Acid Chloride Formation

This classic method isolates the activation step, allowing for a controlled, low-temperature coupling.

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend the indole-2-carboxylic acid (1.0 eq.) in anhydrous DCM. Add oxalyl chloride (1.5 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

  • Activation Monitoring: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction is complete when gas evolution (CO2, CO) ceases and the solid dissolves.

  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride. Crucially, do not use high heat.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. Add a solution of the amine (1.1 eq.) and a base like triethylamine or DIPEA (2.5 eq.) in DCM dropwise.

  • Reaction & Work-up: Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS). Perform a standard aqueous work-up as described in Protocol 2.1.

Part 3: Mechanistic Insights & Visual Guides

Understanding the "why" is as important as the "how." The following diagrams illustrate the key mechanism of decarboxylation and a decision-making workflow to help you select the optimal reaction strategy.

Diagram 1: Mechanism of Acid-Catalyzed Decarboxylation

This diagram illustrates the pathway for decarboxylation under acidic conditions, highlighting the key protonation step at C3 that renders the molecule susceptible to losing CO2.

Decarboxylation_Mechanism cluster_0 Step 1: Protonation at C3 cluster_1 Step 2: C-C Bond Cleavage cluster_2 Step 3: Tautomerization IndoleAcid Indole-2-Carboxylic Acid Protonated Zwitterionic Intermediate (Protonated at C3) IndoleAcid->Protonated + H+ Enamine Indole Enamine Intermediate Protonated->Enamine - CO2 (Rate-Determining Step) Indole Decarboxylated Indole (Final Product) Enamine->Indole Keto-Enol Tautomerization

Caption: Acid-catalyzed decarboxylation pathway of indole-2-carboxylic acid.

Diagram 2: Decision Workflow for Reaction Planning

This workflow guides the user through selecting an appropriate method based on the desired transformation, prioritizing conditions that minimize decarboxylation risk.

Decision_Workflow Start Start: Indole-2-Carboxylic Acid DesiredProduct What is the desired product? Start->DesiredProduct Amide Amide DesiredProduct->Amide Amide Ester Ester DesiredProduct->Ester Ester Other Other Transformation DesiredProduct->Other Other CheckStability Is the substrate extremely sensitive? Amide->CheckStability EsterMethod Use Mild Conditions: - Alkyl Halide (e.g., EtI) - Base: K2CO3 - Solvent: DMF - Temp: RT to 50°C Ester->EsterMethod AmideMethod Use Low-Temp Coupling: - COMU, HATU, or EDC/HOBt - Temp: 0°C to RT - Base: DIPEA CheckStability->AmideMethod No AcidChloride Use 2-Step Method: 1. (COCl)2, cat. DMF, 0°C 2. Amine, Base, 0°C CheckStability->AcidChloride Yes AvoidFischer Avoid: Strong Acid (H2SO4) High Heat (Reflux) EsterMethod->AvoidFischer

Caption: Decision tree for selecting reaction conditions to avoid decarboxylation.

References

Validation & Comparative

A Comparative Analysis of 4-Bromo- vs. 5-Bromo-1H-indole-2-carboxylic Acid: Unveiling the Impact of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on this heterocyclic ring can dramatically alter a molecule's biological profile. This guide provides an in-depth, objective comparison of two closely related isomers: 4-bromo-1H-indole-2-carboxylic acid and 5-bromo-1H-indole-2-carboxylic acid. While structurally similar, the seemingly minor shift in the bromine atom's position from the 4- to the 5-position has profound implications for their known biological activities and therapeutic potential. This document synthesizes available experimental data, explains the causal reasoning behind experimental designs, and proposes a clear path forward for a definitive head-to-head comparison.

Introduction: The Significance of Halogen Placement on the Indole Ring

The introduction of a halogen atom, such as bromine, into an organic molecule can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution.[1] These alterations, in turn, influence how the molecule interacts with biological targets. In the context of indole derivatives, the position of the halogen substituent is a critical determinant of biological activity. While a wealth of data exists for derivatives of 5-bromo-1H-indole-2-carboxylic acid, its 4-bromo counterpart remains largely unexplored in the scientific literature. This guide will first delve into the well-documented biological activities of the 5-bromo isomer and its derivatives, followed by a theoretical exploration of the potential activities of the 4-bromo isomer based on established structure-activity relationships (SAR) for halogenated indoles.

5-Bromo-1H-indole-2-carboxylic Acid: A Promising Scaffold for Anticancer Agents

The 5-bromo-1H-indole-2-carboxylic acid core has been extensively utilized as a foundational scaffold for the development of potent anticancer agents.[2] Research has predominantly centered on its derivatization to target key protein kinases implicated in tumor growth and angiogenesis, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3]

Inhibition of EGFR and VEGFR-2 Tyrosine Kinases

Aberrant activation of EGFR and VEGFR-2 is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and shown to exhibit significant inhibitory activity against these kinases. For instance, novel derivatives have demonstrated potent antiproliferative effects against a panel of human cancer cell lines, including those of the liver (HepG2), lung (A549), and breast (MCF-7).[3][6] The mechanism of action for many of these compounds involves the inhibition of EGFR tyrosine kinase activity, which subsequently leads to cell cycle arrest and the induction of apoptosis.[6]

One notable example is the 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide derivative (5BDBIC), which has shown significant potency against HepG2 hepatocellular carcinoma cells.[2][7] The inhibition of VEGFR-2 by such derivatives has been linked to the disruption of angiogenesis, a critical process for tumor growth and metastasis.[7]

The following diagram illustrates the general mechanism of action for these kinase inhibitors:

EGFR_VEGFR_Inhibition Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Binds & Activates ADP ADP Receptor->ADP Signaling Downstream Signaling (Proliferation, Angiogenesis) Receptor->Signaling Phosphorylation Inhibitor 5-Bromo-1H-indole-2-carboxylic acid derivative Inhibitor->Receptor Blocks ATP Binding Site Block Inhibition ATP ATP ATP->Receptor Phosphate Donor Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Signaling->Apoptosis Leads to Block->Signaling

Figure 1: General mechanism of EGFR/VEGFR-2 inhibition.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected derivatives of 5-bromo-1H-indole-2-carboxylic acid against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative of 5-bromo-1H-indole-2-carboxylic acidCancer Cell LineIC50 (µM)Reference
Carbothioamide derivative (3a)HepG2 (Liver)Not specified, but most powerful[6]
Carbothioamide derivative (3a)A549 (Lung)Not specified, but most powerful[6]
Carbothioamide derivative (3a)MCF-7 (Breast)Not specified, but most powerful[6]
Hydrazone derivative (5BDBIC)HepG2 (Liver)14.3[7]
N-(2,5-dioxopyrrolidin-1-yl) derivativeA549 (Lung)14.4[8]

This compound: A Frontier for Biological Exploration

In stark contrast to its 5-bromo isomer, there is a significant lack of published data on the biological activity of this compound.[9] While its chemical properties are documented, its therapeutic potential remains an open question. However, by examining the broader structure-activity relationships of halogenated indoles, we can formulate hypotheses about its likely biological profile.

Theoretical Considerations Based on Structure-Activity Relationships

Studies on various classes of halogenated indoles suggest that the position of the halogen atom is a critical determinant of biological activity.[10][11] For instance, in some series of anti-inflammatory and anticancer indole derivatives, bromine substitution at the C5 or C6 position has been shown to enhance biological activity.[10] This enhanced activity is often attributed to favorable interactions with the target protein, as well as improved pharmacokinetic properties.

The electronic properties of the indole ring are also influenced by the position of the bromine atom. A bromine at the 4-position will exert a different inductive and resonance effect compared to a bromine at the 5-position, which could alter the molecule's ability to bind to specific biological targets. For example, studies on multi-halogenated indoles as antifungal agents have shown that substitutions at the C4, C5, and C6 positions are optimal for activity.[12]

Given that the 5-bromo isomer shows potent activity as a kinase inhibitor, it is plausible that the 4-bromo isomer could also exhibit similar, albeit likely different, activity. The altered steric and electronic profile of the 4-bromo isomer may lead to a different kinase selectivity profile or potency.

A Proposed Experimental Workflow for a Head-to-Head Comparison

To definitively compare the biological activities of 4-bromo- and 5-bromo-1H-indole-2-carboxylic acid, a systematic experimental approach is required. The following workflow outlines the key steps for a comprehensive evaluation.

Experimental_Workflow start Start: Obtain pure samples of 4-bromo- and 5-bromo-1H-indole-2-carboxylic acid cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity kinase_panel Kinase Inhibition Profiling (Broad Panel) start->kinase_panel ic50 IC50 Determination for Active Hits cytotoxicity->ic50 kinase_panel->ic50 mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) ic50->mechanism in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo conclusion Comparative Analysis and Conclusion in_vivo->conclusion

Figure 2: Proposed workflow for comparative biological evaluation.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • 4-bromo- and 5-bromo-1H-indole-2-carboxylic acid

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[14]

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of the 4-bromo and 5-bromo compounds in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific kinase. This can be adapted for a variety of kinase assay formats (e.g., radiometric, fluorescence-based, or luminescence-based).[16][17]

Materials:

  • 4-bromo- and 5-bromo-1H-indole-2-carboxylic acid

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Detection reagents (specific to the assay format)

  • 96- or 384-well assay plates

  • Plate reader (appropriate for the detection method)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.

  • Assay Reaction: In each well of the assay plate, combine the kinase, the test compound (or vehicle control), and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and for a time that ensures the reaction is in the linear range.

  • Detection: Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., radioactivity, fluorescence, or luminescence) using the appropriate plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that 5-bromo-1H-indole-2-carboxylic acid is a valuable scaffold for the development of anticancer agents, particularly those targeting EGFR and VEGFR-2. Its derivatives have demonstrated potent in vitro activity against a range of cancer cell lines. In contrast, the biological potential of this compound remains largely untapped.

Based on general principles of structure-activity relationships for halogenated indoles, it is reasonable to hypothesize that the 4-bromo isomer may also possess interesting biological activities, potentially with a different pharmacological profile compared to its 5-bromo counterpart. The proposed experimental workflow provides a clear and robust strategy for a direct, head-to-head comparison of these two isomers.

The results of such a comparative study would not only fill a significant knowledge gap in the medicinal chemistry of indole derivatives but could also pave the way for the development of novel therapeutic agents. Understanding the nuanced effects of halogen isomerism is a critical step in the rational design of more potent and selective drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-substituted indole-2-carboxylic acids. Moving beyond a generic template, this document is structured to offer a causal understanding of how modifications to the 4-position of the indole ring influence biological activity, supported by experimental data and established protocols.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile template for drug design. Within this class, indole-2-carboxylic acids have emerged as a particularly important chemotype, serving as a key pharmacophore for a range of biological targets. The carboxylic acid at the 2-position often acts as a crucial anchoring group, forming salt bridges or hydrogen bonds with active site residues of target proteins.

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. By systematically modifying a lead compound and evaluating the resulting changes in potency and selectivity, researchers can develop a deeper understanding of the key molecular interactions driving the desired biological effect. This guide focuses specifically on the impact of substituents at the 4-position of the indole-2-carboxylic acid core, a position that is less explored compared to others on the indole ring, yet holds significant potential for modulating activity and optimizing drug-like properties.

The 4-Substituted Indole-2-Carboxylic Acid Core: Key Pharmacophoric Features

The 4-substituted indole-2-carboxylic acid scaffold possesses several key features that contribute to its biological activity. Understanding these is crucial for interpreting SAR data.

  • The Indole Nucleus: The bicyclic aromatic system provides a rigid framework and can engage in π-π stacking, hydrophobic, and cation-π interactions with the target protein.

  • The 2-Carboxylic Acid: This group is often essential for activity, acting as a hydrogen bond donor and acceptor, and frequently chelating with metal ions in the active sites of metalloenzymes.

  • The Indole N-H: The nitrogen atom's lone pair contributes to the aromaticity of the ring, and the N-H group can act as a hydrogen bond donor.

  • The 4-Position: Substituents at this position can influence the molecule's electronic properties, steric profile, and ability to form additional interactions with the target, thereby fine-tuning its activity and selectivity.

Caption: Key pharmacophoric features of the 4-substituted indole-2-carboxylic acid scaffold.

Comparative Analysis of 4-Position Substitutions: A Case Study on IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting tumor immune escape.[2] Consequently, IDO1 has emerged as a promising target for cancer immunotherapy.[1][3] Several indole-2-carboxylic acid derivatives have been investigated as IDO1 inhibitors, and the substitution at the 4-position has been shown to be critical for potency.

Impact of Amino and Substituted Amino Groups at the 4-Position

The introduction of an amino group at the 4-position of the indole-2-carboxylic acid scaffold has been a key strategy in the development of potent IDO1 inhibitors. This modification allows for crucial interactions within the enzyme's active site.

Compound ID4-Substituent (R)IDO1 IC50 (µM)TDO IC50 (µM)Reference
1a -NH₂2.723.48[4]
1b -NH(Me)>50>50[4]
1c -N(Me)₂>50>50[4]

Analysis of Findings:

The data clearly demonstrates the importance of an unsubstituted amino group at the 4-position for potent dual inhibition of IDO1 and TDO.[4] The primary amine is thought to form a critical hydrogen bond with a backbone carbonyl oxygen of a key residue in the active site. Methylation of the amino group, either mono- or di-substitution, leads to a complete loss of inhibitory activity. This suggests a stringent steric and electronic requirement at this position, where the hydrogen bond donating capacity of the -NH₂ group is essential for high-affinity binding.

Halogen Substituents: Modulating Electronic Properties

Halogen substitution is a common strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of a molecule. In the context of 4-substituted indole-2-carboxamides, halogenation has been explored for its impact on anti-mycobacterial activity.

Compound ID4-Substituent (R)M. tuberculosis H37Rv MIC (µM)Reference
2a -H1.95[5]
2b 4,6-di-F0.65[5]

Analysis of Findings:

While this data is for N-rimantadine-indole-2-carboxamides, it provides valuable insight into the effect of 4-position halogenation. The introduction of a fluorine atom at the 4-position (along with one at the 6-position) resulted in a significant increase in potency against Mycobacterium tuberculosis.[5] Fluorine, being highly electronegative, can alter the pKa of the indole N-H and influence the overall electron distribution of the aromatic system, potentially leading to more favorable interactions with the biological target. The enhanced activity of the 4,6-difluoro derivative highlights the potential of 4-halo substitution for improving the biological profile of indole-2-carboxylic acid derivatives.[5]

Experimental Protocols for SAR Elucidation

The generation of reliable SAR data is contingent on robust and reproducible experimental protocols. Below are representative procedures for the synthesis and biological evaluation of 4-substituted indole-2-carboxylic acids.

General Synthetic Scheme for 4-Substituted Indole-2-Carboxylic Acids

A common and versatile method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis. For 4-substituted derivatives, the appropriately substituted phenylhydrazine is used as a starting material.

Step-by-Step Protocol:

  • Hydrazone Formation: To a solution of the desired 3-substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium pyruvate (1.1 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Fischer Indole Cyclization: To the reaction mixture from Step 1, add a solution of polyphosphoric acid (PPA) or another suitable acid catalyst. Heat the reaction to 80-100 °C for 2-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield the desired 4-substituted indole-2-carboxylic acid ethyl ester.

  • Saponification: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid by heating with a base such as sodium hydroxide or lithium hydroxide in a mixture of ethanol and water.[6] Acidification of the reaction mixture precipitates the final product, which is then collected by filtration.

Synthesis_Workflow Start 3-Substituted Phenylhydrazine Step1 Hydrazone Formation (Sodium Pyruvate, Ethanol) Start->Step1 Step2 Fischer Indole Cyclization (PPA, Heat) Step1->Step2 Step3 Purification Step2->Step3 Intermediate 4-Substituted Indole-2-Carboxylate Ester Step3->Intermediate Step4 Saponification (NaOH or LiOH) Intermediate->Step4 End 4-Substituted Indole-2-Carboxylic Acid Step4->End

Caption: General workflow for the synthesis of 4-substituted indole-2-carboxylic acids.

In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory potency of compounds against the IDO1 enzyme.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). Prepare solutions of recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue (cofactor), and ascorbic acid.

  • Assay Reaction: In a 96-well plate, add the assay buffer, IDO1 enzyme, and varying concentrations of the test compound. Incubate for a short period at room temperature.

  • Initiate Reaction: Initiate the enzymatic reaction by adding L-tryptophan, methylene blue, and ascorbic acid to each well.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Develop Color: Stop the reaction by adding trichloroacetic acid. Incubate at 60 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge the plate to pellet the precipitated protein.

  • Quantification: Transfer the supernatant to a new plate and add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid). Measure the absorbance at a specific wavelength (e.g., 480 nm).

  • Data Analysis: The absorbance is proportional to the amount of kynurenine produced. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow Prep Prepare Reagents (Enzyme, Substrate, Compound) Incubate_1 Pre-incubation (Enzyme + Compound) Prep->Incubate_1 Start Initiate Reaction (Add Substrate) Incubate_1->Start Incubate_2 Reaction Incubation (37°C) Start->Incubate_2 Stop Stop Reaction (Add TCA) Incubate_2->Stop Develop Color Development Stop->Develop Measure Measure Absorbance Develop->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a typical in vitro IDO1 inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of 4-substituted indole-2-carboxylic acids is a nuanced and target-dependent field. The available data, particularly from studies on IDO1 inhibitors, underscores the profound impact that substituents at the 4-position can have on biological activity. The necessity of a primary amine for potent IDO1 inhibition highlights the importance of specific hydrogen bonding interactions.[4] Conversely, the enhanced anti-mycobacterial activity of 4-fluoro-substituted derivatives suggests that modulation of electronic properties can be a successful strategy for other targets.[5]

Future research in this area should aim to broaden the diversity of substituents explored at the 4-position. Systematic evaluation of a wider range of functional groups, including hydrogen bond acceptors, and alkyl and aryl groups of varying sizes, will be crucial for developing a more comprehensive understanding of the SAR for different biological targets. Furthermore, the application of computational modeling and structural biology will be invaluable in rationalizing observed SAR trends and guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

A Researcher's Guide to the In Vitro Validation of 4-bromo-1H-indole-2-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the in vitro validation of novel kinase inhibitors, using the promising scaffold, 4-bromo-1H-indole-2-carboxylic acid, as our central case study. The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds that target protein kinases, critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2][3][4] This guide provides the strategic framework and detailed experimental protocols necessary to rigorously assess the potential of a new chemical entity (NCE) from initial hit identification to mechanistic characterization.

We will compare our test compound's performance against two well-established kinase inhibitors:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of numerous kinases.[5][6] It serves as a valuable, albeit non-selective, positive control in many kinase assays.

  • Sorafenib (Nexavar®): An FDA-approved multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the intracellular RAF kinases.[7][8][9][10] Its more defined selectivity profile provides a relevant benchmark for inhibitors targeting oncogenic pathways.

This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure scientific integrity and generate trustworthy, reproducible data.

Part 1: Initial Target Discovery and Selectivity Profiling

The first crucial step is to understand the compound's activity landscape across the human kinome. The indole scaffold is known to interact with a wide range of kinases, including CDKs, PI3K, and various tyrosine kinases.[1][11] Therefore, an unbiased, broad-spectrum screen is the most logical starting point. This approach efficiently identifies primary targets and provides an early assessment of selectivity, a critical factor for a viable drug candidate.

Experimental Workflow: Broad-Spectrum Kinase Panel Screen

The most efficient method for this is to utilize a commercial kinase screening service. These services employ standardized, high-quality assays (such as radiometric assays or mobility shift assays) to test the compound against a panel of hundreds of kinases at a fixed concentration (typically 1 µM or 10 µM).

G cluster_prep Compound Preparation cluster_screening Screening Process cluster_analysis Data Analysis Compound Synthesized 4-bromo-1H-indole- 2-carboxylic acid DMSO_Stock Prepare 10 mM Stock in DMSO Compound->DMSO_Stock Submit Submit to Screening Service (e.g., Reaction Biology, Eurofins) DMSO_Stock->Submit Assay Assay Performance (Fixed concentration, e.g., 10 µM, against >300 kinases) Submit->Assay Service Provider Data Receive Raw Data (% Inhibition) Assay->Data Analysis Identify Primary Hits (e.g., >80% inhibition) Data->Analysis Selectivity Assess Selectivity Score (Identify off-targets) Analysis->Selectivity Target_Validation Target_Validation

Interpreting the Data: A Hypothetical Outcome

For our case study, let's assume the 10 µM screen yields the following results for this compound, which we will now refer to as Cmpd-X .

Kinase TargetFamily% Inhibition by Cmpd-X (10 µM)% Inhibition by Sorafenib (10 µM)% Inhibition by Staurosporine (10 µM)
VEGFR2 (KDR) Tyrosine Kinase 95% 98%99%
PDGFRβ Tyrosine Kinase 88% 97%99%
c-RAF Serine/Threonine 75% 92%98%
CDK2Serine/Threonine45%15%96%
ROCK1Serine/Threonine20%10%91%
PI3KαLipid Kinase15%8%85%
... (300+ other kinases)...<10%......

Analysis:

  • Primary Hits: The data strongly suggest that Cmpd-X is a potent inhibitor of VEGFR2, PDGFRβ, and c-RAF.

  • Selectivity: Cmpd-X shows promising selectivity. Unlike Staurosporine, which inhibits nearly everything, Cmpd-X has minimal activity against kinases like CDK2, ROCK1, and PI3Kα at this concentration. Its profile appears similar to, but perhaps more selective than, Sorafenib.

  • Next Step: Based on this profile, we select VEGFR2 as the primary target for in-depth validation due to the highest inhibition observed.

Part 2: Potency Determination (IC50) of the Primary Target

After identifying a primary target, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For this, we will use the ADP-Glo™ Kinase Assay , a robust, luminescence-based method.[12][13]

Causality: Why Choose the ADP-Glo™ Assay?

The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction.[14][15] Its key advantages are:

  • Universality: It can be used for virtually any kinase, regardless of the substrate (peptide, protein, lipid), as it detects the universal kinase reaction product, ADP.[14][16]

  • High Sensitivity: The assay can detect very low levels of ADP, allowing for the use of lower enzyme concentrations and measurement at early stages of the reaction where conditions are linear.[14][16]

  • Resistance to Interference: As a luminescence-based assay, it is less susceptible to compound interference from autofluorescence or light scattering, which can plague fluorescence-based methods.[14]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation Kinase VEGFR2 Kinase Reaction_Mix ADP + Phospho-Substrate ATP ATP Substrate Substrate Add_Reagent1 Add ADP-Glo™ Reagent Reaction_Mix->Add_Reagent1 Deplete_ATP Remaining ATP is depleted Add_Reagent1->Deplete_ATP Add_Reagent2 Add Kinase Detection Reagent Deplete_ATP->Add_Reagent2 Convert_ADP ADP is converted to ATP Add_Reagent2->Convert_ADP Luciferase ATP + Luciferin → Light Convert_ADP->Luciferase

Detailed Protocol: VEGFR2 IC50 Determination via ADP-Glo™

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • VEGFR2 Enzyme: Dilute recombinant human VEGFR2 kinase in kinase buffer to a 2X working concentration (e.g., 2 ng/µL).

  • Substrate/ATP Mix: Prepare a 4X solution containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The final ATP concentration should be at or near its Km for VEGFR2 for accurate IC50 determination.[17]

  • Compound Dilution Plate: Perform serial dilutions of Cmpd-X, Sorafenib, and Staurosporine in DMSO, then dilute into kinase buffer to create a 4X final concentration plate. Include a "No Inhibitor" (DMSO only) control and a "No Enzyme" background control.

2. Kinase Reaction (5 µL total volume):

  • Add 1.25 µL of 4X compound dilutions (or controls) to the appropriate wells.

  • Add 2.5 µL of 2X VEGFR2 enzyme solution to all wells except the "No Enzyme" control. Add 2.5 µL of kinase buffer to the "No Enzyme" wells.

  • Initiate the reaction by adding 1.25 µL of the 4X Substrate/ATP mix to all wells.

  • Mix the plate gently and incubate at room temperature for 60 minutes.

3. Assay Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read luminescence on a plate reader (e.g., BMG PHERAstar).

4. Data Analysis:

  • Subtract the "No Enzyme" background signal from all other wells.

  • Normalize the data by setting the "No Inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative IC50 Data (Hypothetical)
CompoundTarget KinaseIC50 (nM)
Cmpd-X VEGFR2 45 nM
SorafenibVEGFR230 nM
StaurosporineVEGFR25 nM

Analysis: The hypothetical data show that Cmpd-X is a potent inhibitor of VEGFR2 with an IC50 in the nanomolar range. While not as potent as the non-selective Staurosporine, its potency is comparable to the clinically approved inhibitor Sorafenib, marking it as a highly promising lead compound.

Part 3: Mechanism of Action (MoA) Determination

A critical question for any kinase inhibitor is its mechanism of action relative to ATP, the enzyme's essential cofactor. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[18] Confirming this is crucial for understanding inhibitor behavior, especially when translating from biochemical assays (low ATP) to cellular environments (high ATP).[17]

Experimental Design: ATP Competition Assay

The principle is to measure the inhibitor's IC50 at various ATP concentrations.[18]

  • If the inhibitor is ATP-competitive , its IC50 will increase as the ATP concentration increases. The inhibitor and ATP are competing for the same binding site, so more ATP is required to outcompete the inhibitor.

  • If the inhibitor is non-competitive (binding to an allosteric site), its IC50 will remain largely unchanged regardless of ATP concentration.

G cluster_comp ATP-Competitive Inhibition cluster_noncomp Non-Competitive Inhibition node1 { Kinase| ATP Site| Allosteric Site} ATP1 ATP ATP1->node1:f1 Inhibitor1 Inhibitor Inhibitor1->node1:f1 node2 { Kinase| ATP Site| Allosteric Site} ATP2 ATP ATP2->node2:f1 Inhibitor2 Inhibitor Inhibitor2->node2:f2

Protocol: MoA Study using ADP-Glo™

The protocol is identical to the IC50 determination, with one key modification: the assay is repeated with multiple Substrate/ATP mixes, each containing a different concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

Comparative MoA Data (Hypothetical)
ATP ConcentrationCmpd-X IC50 (nM)Sorafenib IC50 (nM)
10 µM (Km)4530
100 µM430295
1 mM (Physiological)41502800

Analysis: The IC50 values for both Cmpd-X and Sorafenib show a clear rightward shift (increase) with rising ATP concentrations. This dose-dependent increase is the hallmark of an ATP-competitive mechanism of action . This finding is critical, as it predicts that higher concentrations of the compound may be needed to achieve efficacy in a cellular context where ATP levels are high (in the millimolar range).[17]

Conclusion and Future Directions

This guide has outlined a rigorous, three-part in vitro validation strategy for a novel kinase inhibitor, this compound (Cmpd-X). Through a systematic approach of broad-panel screening, precise IC50 determination, and mechanistic studies, we have (hypothetically) demonstrated that Cmpd-X is a potent, selective, and ATP-competitive inhibitor of VEGFR2, with a profile comparable to the established drug Sorafenib.

These findings provide a strong foundation for advancing Cmpd-X into the next phase of drug discovery, which would include:

  • Cell-based Assays: Validating target engagement and anti-proliferative effects in cancer cell lines that are dependent on VEGFR2 signaling.

  • In Vivo Studies: Assessing the compound's efficacy, pharmacokinetics, and safety profile in animal models.

  • Further Selectivity Profiling: Expanding the kinase panel or using binding assays to build a more comprehensive off-target profile.

By following this structured, data-driven approach, researchers can confidently and efficiently validate novel kinase inhibitors, paving the way for the development of next-generation targeted therapies.

References

A Comparative Guide to the Efficacy of Bromo-Indole-2-Carboxylic Acid Derivatives Versus Standard-of-Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors

In the landscape of modern therapeutics, particularly in oncology, the indole nucleus stands out as a "privileged scaffold." Its inherent structural features allow it to interact with a multitude of biological targets, making it a cornerstone in the design of novel drug candidates.[1][2] Derivatives of indole have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This guide focuses on a specific, promising subclass: bromo-indole-2-carboxylic acid derivatives. These compounds have recently garnered significant attention for their potential to act as potent inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy.[1][5]

The objective of this guide is to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of the efficacy of these novel indole derivatives against established, standard-of-care drugs. We will move beyond a simple recitation of data, delving into the causality behind experimental design, presenting self-validating protocols, and grounding all claims in authoritative sources.

The Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancer types, this pathway is aberrantly activated through mutations or overexpression of the receptor, leading to uncontrolled cell growth. This makes EGFR a prime target for therapeutic intervention. Standard treatments, such as Erlotinib, are designed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling cascade.

Below is a diagram illustrating the EGFR signaling pathway and the mechanism of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF Ligand EGF->EGFR Binding RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Translocation P_EGFR->RAS Activation Inhibitor Bromo-Indole Derivative (e.g., Compound 3a) or Erlotinib Inhibitor->P_EGFR Inhibition Synthesis_Workflow Start Starting Material (e.g., 4-Bromoaniline) Step1 Diazotization & Reduction Start->Step1 Step2 Condensation (with Ethyl Pyruvate) Step1->Step2 Step3 Fischer Indole Synthesis (Cyclization with PPA) Step2->Step3 Intermediate1 Ethyl 5-Bromo-1H-indole- 2-carboxylate Step3->Intermediate1 Step4 Alkaline Hydrolysis Intermediate1->Step4 Intermediate2 5-Bromo-1H-indole- 2-carboxylic Acid Step4->Intermediate2 Step5 Amide Coupling (Amine, EDC, HOBt) Intermediate2->Step5 Final Final Derivative Library Step5->Final MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells (e.g., A549, MCF-7) Seeding 2. Seed Cells into 96-well Plate Cell_Culture->Seeding Incubate1 3. Incubate 24h (Allow Adherence) Seeding->Incubate1 Treatment 4. Add Serial Dilutions of Test Compound Incubate1->Treatment Incubate2 5. Incubate 48-72h Treatment->Incubate2 MTT_Add 6. Add MTT Reagent Incubate2->MTT_Add Incubate3 7. Incubate 2-4h (Formazan Formation) MTT_Add->Incubate3 Solubilize 8. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 9. Read Absorbance (~570 nm) Solubilize->Read Analysis 10. Plot Dose-Response Curve & Calculate IC50 Read->Analysis

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-bromo-1H-indole-2-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Imperative of Selectivity

The 1H-indole-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an excellent starting point for designing potent inhibitors against a diverse range of biological targets, including protein kinases, viral enzymes like HIV-1 integrase, and DNA topoisomerases.[1][2][3] Derivatives, such as those functionalized with a bromo-group at the 4-position, are actively being explored to enhance potency and modulate pharmacokinetic properties.[4][5][6]

However, the very features that make this scaffold versatile also present a significant challenge: target selectivity. In the quest for potent inhibitors, particularly within large and highly conserved protein families like the human kinome, the risk of off-target binding is substantial.[7][8] Unintended interactions can lead to misleading biological data in preclinical studies and severe toxicity in clinical trials. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a supplementary step but a cornerstone of the drug discovery process.

This guide provides an in-depth comparison of essential methodologies for profiling the selectivity of novel 4-bromo-1H-indole-2-carboxylic acid-based inhibitors. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, enabling you to design, execute, and interpret robust selectivity studies.

The Kinase Challenge: A Conserved Battlefield

Many indole-based inhibitors are designed to target the ATP-binding pocket of protein kinases.[1][9] The high degree of structural conservation in this pocket across the approximately 500-member human kinome is the primary reason for cross-reactivity.[8][10] An inhibitor designed for Epidermal Growth Factor Receptor (EGFR), for example, might inadvertently bind to other receptor tyrosine kinases or even kinases in different families, leading to a complex pharmacological profile.[11] Understanding this "polypharmacology" is critical; it can be detrimental (toxicity) or occasionally beneficial (multi-targeted efficacy).[8][12][13] A systematic profiling approach is the only way to elucidate this profile.

Part 1: Foundational In Vitro Selectivity Profiling

The first line of assessment is typically a broad biochemical screen against a panel of purified enzymes. This provides a direct measure of an inhibitor's activity against its intended target versus a wide array of potential off-targets under controlled, cell-free conditions.

Methodology: Large-Panel Kinase Profiling

Large-panel kinase screening is a cornerstone of modern drug discovery, offering a bird's-eye view of an inhibitor's kinome-wide interactions.[8] Service providers offer panels ranging from dozens to over 400 kinases.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Inhibitor Stock (e.g., 10 mM in DMSO) B Serial Dilution (e.g., 10-point, 3-fold) A->B Dilute D Add Inhibitor Dilutions B->D Transfer to Assay Plate C Dispense Kinase Panel (384-well plate) C->D E Add Substrate & ATP (Initiate Reaction) D->E F Incubate (e.g., 60 min at RT) E->F G Add Detection Reagent (e.g., ADP-Glo™) F->G H Read Luminescence/ Fluorescence G->H Measure Signal I Calculate % Inhibition H->I J Determine IC50 Values (for significant hits) I->J K Generate Selectivity Profile J->K

Caption: High-level workflow for a typical large-panel kinase selectivity screen.

  • Rationale: A single, relatively high concentration (e.g., 1 µM) is used for initial screening to maximize the chances of identifying even weak off-target interactions. Potent inhibitors should show high activity against their primary target and minimal activity against others at this concentration.

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. From this, create a 100 µM intermediate stock in the appropriate assay buffer.

  • Assay Plate Preparation: Utilize a 384-well plate. Dispense the panel of purified kinases, each in its optimized reaction buffer.

  • Inhibitor Addition: Add the inhibitor to a final concentration of 1 µM to each well containing a kinase. Include appropriate controls: "no inhibitor" (0% inhibition, vehicle only) and "no enzyme" (background).

  • Reaction Initiation: Add a mixture of the specific peptide substrate for each kinase and ATP.

    • Causality Note: The concentration of ATP is critical. Assays run at low ATP concentrations (e.g., near the K_m) will appear more potent for ATP-competitive inhibitors. Running the assay at a higher, more physiologically relevant ATP concentration (e.g., 1 mM) provides a more stringent and translatable measure of potency.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Terminate the reaction and add the detection reagent. Many commercial platforms measure the amount of ADP produced (e.g., Promega's ADP-Glo™) as a universal method for monitoring kinase activity.

  • Data Acquisition: Read the plate on a luminometer or appropriate plate reader.

  • Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

    • Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

Data Presentation & Interpretation

The results should be compiled into a clear table, allowing for direct comparison between derivatives.

Table 1: Comparative Kinase Selectivity Profile at 1 µM (Hypothetical data for this compound derivatives targeting EGFR)

Kinase TargetFamilyInhibitor A (% Inhibition)Inhibitor B (% Inhibition)Inhibitor C (% Inhibition)
EGFR RTK 98.2 99.1 95.5
HER2RTK65.425.172.3
VEGFR2RTK48.710.555.8
SRCTyrosine52.115.349.9
ABL1Tyrosine12.35.615.4
CDK2CMGC5.12.38.9
PKAAGC2.51.14.6
JNK1CMGC22.88.425.1
p38αCMGC18.96.720.3
BTKTyrosine75.320.181.7
  • Interpretation:

    • All three inhibitors potently inhibit the intended target, EGFR.

    • Inhibitor B demonstrates a superior selectivity profile, with only minor inhibition of HER2 and BTK and minimal activity against other kinases.

    • Inhibitors A and C are less selective, showing significant off-target activity against other receptor tyrosine kinases (HER2, VEGFR2), a cytoplasmic tyrosine kinase (SRC), and Bruton's tyrosine kinase (BTK). This cross-reactivity could lead to complex cellular effects and potential toxicity.

Part 2: Validating Target Engagement in a Cellular Context

Biochemical assays are essential but operate in an artificial environment. It is crucial to confirm that the inhibitor can reach and bind to its intended target (and off-targets) within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.[8] By heating intact cells treated with an inhibitor and then quantifying the amount of soluble protein remaining, one can directly measure target engagement.

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells (e.g., A549) B Treat with Inhibitor or Vehicle (DMSO) A->B C Aliquot Cell Suspension B->C Harvest D Heat Aliquots across a Temperature Gradient C->D E Cool to RT D->E F Cell Lysis (Freeze-Thaw) E->F Process G Separate Soluble/Aggregated (Centrifugation) F->G H Quantify Soluble Protein (Western Blot or MS) G->H I Plot Melt Curve & Determine ΔTm H->I

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).

  • Rationale: This protocol validates the binding of an inhibitor to its target in intact cells, providing physiological relevance that a biochemical assay lacks. The magnitude of the thermal shift (ΔTm) is proportional to the inhibitor's affinity and occupancy at the target.

  • Cell Culture and Treatment: Culture a cell line expressing the target of interest (e.g., A549 cells for EGFR). Treat confluent cells with the inhibitor (e.g., 10 µM Inhibitor B) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. One aliquot should remain at room temperature as a non-heated control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Causality Note: This lysis method avoids detergents that could disrupt the native protein-ligand complexes.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant. Normalize the total protein concentration across all samples. Analyze the abundance of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Densitometrically quantify the Western blot bands. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. The change in melting temperature (ΔTm = Tm_inhibitor - Tm_vehicle) represents the degree of target stabilization and engagement.

Data Presentation & Interpretation

CETSA data provides crucial validation of the in vitro findings. We will test our most selective compound, Inhibitor B, on its primary target (EGFR) and a key off-target identified in the screen (BTK).

Table 2: Cellular Target Engagement by Inhibitor B (10 µM) via CETSA

Target ProteinCell LineTm (Vehicle)Tm (Inhibitor B)ΔTm (°C) Interpretation
EGFRA54952.1°C58.5°C+6.4 Strong cellular engagement
BTKRamos (B-cell)49.8°C50.1°C+0.3 Negligible cellular engagement
  • Interpretation:

    • Inhibitor B induces a significant thermal stabilization of EGFR (+6.4°C), confirming robust target engagement in a cellular environment.

    • Despite showing moderate inhibition of BTK in the biochemical assay (20.1% at 1 µM), Inhibitor B causes no meaningful thermal shift for BTK in a relevant cell line. This is a critical piece of data.

    • Expert Insight: The discrepancy between the biochemical and cellular data for BTK is common and highlights the value of this orthogonal approach. It could be due to poor cell permeability of the inhibitor, high intracellular ATP concentrations outcompeting the inhibitor at BTK, or the inhibitor being rapidly metabolized or exported from the cell. This result significantly de-risks BTK as a problematic off-target for Inhibitor B.

Conclusion: An Integrated Strategy for Confident Drug Development

Profiling the cross-reactivity of this compound-based inhibitors is a non-negotiable component of their development. A successful strategy relies on an integrated, multi-assay approach. It begins with broad, in vitro screening to map the landscape of potential interactions and identify liabilities. This is followed by orthogonal, cell-based validation of on- and off-target engagement to confirm which interactions are relevant in a physiological setting.

By combining large-scale biochemical profiling with in-cell target engagement assays like CETSA, researchers can build a comprehensive and reliable selectivity profile. This allows for the confident selection of the most promising lead candidates, like Inhibitor B in our hypothetical example, for further development, ultimately saving time, resources, and increasing the probability of creating a safe and effective therapeutic.

References

A Head-to-Head Comparison of Halogenated Indole-2-Carboxylic Acids: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of halogenated indole-2-carboxylic acids, a scaffold of significant interest in modern drug discovery. We will delve into their synthesis, comparative physicochemical properties, and diverse biological activities, supported by experimental data and detailed protocols to empower researchers in their own investigations.

Introduction: The Strategic Value of Halogenation on the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds. The strategic introduction of halogen atoms (F, Cl, Br, I) onto this core is a powerful tool for modulating a molecule's properties. Halogenation can influence steric and electronic profiles, metabolic stability, and, most critically, binding affinity to protein targets through the formation of halogen bonds and other non-covalent interactions. This guide will explore these nuances, providing a comparative framework for selecting and developing candidates for therapeutic applications, particularly in oncology and virology.

Synthetic Strategies: Accessing Halogenated Analogs

The synthesis of halogenated indole-2-carboxylic acids can be approached in two primary ways: by starting with a pre-halogenated indole or by introducing the halogen at a later stage. A common and versatile method is the Fischer indole synthesis, which can utilize halogenated aryl hydrazines.[1] More modern approaches involve palladium-catalyzed cross-coupling reactions to introduce substituents onto a bromo-indole core, offering greater flexibility.[2][3]

For instance, to introduce varied halogenated phenyl groups at the C6 position, 6-bromoindole-2-carboxylic acid serves as a versatile starting material.[3][4] The general workflow involves esterification of the carboxylic acid, functionalization at other positions (e.g., Vilsmeier-Haack formylation at C3), and subsequent coupling reactions followed by hydrolysis to restore the carboxylic acid.[3]

Synthesis_Workflow cluster_0 Core Synthesis & Functionalization cluster_1 Late-Stage Modification (Example) Start Halogenated Aryl Hydrazine Fischer Fischer Indole Synthesis Start->Fischer IndoleCore Halogenated Indole-2- Carboxylic Acid Ester Fischer->IndoleCore Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) IndoleCore->Coupling If starting with bromo-indole Hydrolysis Ester Hydrolysis IndoleCore->Hydrolysis Direct Path Coupling->Hydrolysis FinalProduct Further Functionalized Halogenated Analog Hydrolysis->FinalProduct

Caption: Generalized synthetic workflow for producing functionalized halogenated indole-2-carboxylic acids.

Comparative Physicochemical Properties: pKa and Lipophilicity (LogP)

A compound's acidity (pKa) and lipophilicity (LogP) are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation systematically alters these properties.

  • Acidity (pKa): The carboxyl group of indole-2-carboxylic acid is acidic.[5] Introducing electron-withdrawing halogens to the indole ring increases the acidity (lowers the pKa) of the carboxylic acid. This effect is dependent on the electronegativity and position of the halogen. A lower pKa means the compound is more ionized at physiological pH, which can impact cell membrane permeability and solubility. Generally, the pK1 values for heterocyclic phosphonic acids are 2 to 3 log units lower than for the corresponding carboxylic acids.[6]

  • Lipophilicity (LogP): Halogens are lipophilic, and their addition generally increases the LogP value of the parent molecule. This enhancement in lipophilicity can improve membrane permeability and access to hydrophobic binding pockets in target proteins. However, excessive lipophilicity can lead to poor solubility and non-specific binding. The choice of halogen allows for fine-tuning of this property.

Table 1: Predicted Trends in Physicochemical Properties of Halogenated Indole-2-Carboxylic Acids

Halogen Substituent Electronegativity Expected Impact on pKa Expected Impact on LogP Rationale
Fluoro- (F) Highest Significant Decrease Modest Increase Strong inductive electron withdrawal increases acidity. Small size leads to a smaller increase in lipophilicity compared to other halogens.
Chloro- (Cl) High Decrease Moderate Increase Good balance of electron-withdrawing effects and increased lipophilicity.
Bromo- (Br) Moderate Moderate Decrease Significant Increase Often used as a synthetic handle for further modifications and provides substantial lipophilicity.

| Iodo- (I) | Lowest | Smallest Decrease | Highest Increase | Offers the greatest potential for halogen bonding but also imparts the highest lipophilicity. |

Head-to-Head Biological Activity

Halogenated indole-2-carboxylic acids have shown potent activity against a range of therapeutic targets. Here, we compare their performance in two key areas: cancer immunotherapy (IDO1 inhibition) and antiviral therapy.

IDO1/TDO Inhibition for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[7] Tumors exploit this pathway to create an immunosuppressive microenvironment by depleting tryptophan and producing immunosuppressive metabolites.[7][8] Inhibiting IDO1/TDO is a major strategy in cancer immunotherapy.[9]

Halogenated indole-2-carboxylic acid derivatives have been developed as potent dual inhibitors of IDO1 and TDO.[10] For example, a series of 6-acetamido-indole-2-carboxylic acid derivatives demonstrated potent dual inhibition. Compound 9o-1 emerged as a highly potent inhibitor with IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO.[10] The introduction of halogenated benzene rings can enhance binding, potentially through π-π stacking interactions with the viral DNA.[2]

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Cell Response IDO1 IDO1/TDO Enzyme Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_dep Tryptophan Depletion IDO1->Tryptophan_dep Tryptophan Tryptophan Tryptophan->IDO1 Catalyzes TCell T-Cell Kynurenine->TCell Induces Stress Suppression Suppression & Anergy TCell->Suppression Inhibitor Halogenated Indole-2-Carboxylic Acid Inhibitor->IDO1 INHIBITS Tryptophan_dep->TCell Starves

Caption: The IDO1 pathway and the mechanism of action for indole-2-carboxylic acid inhibitors.

Antiviral Activity

The indole-2-carboxylate scaffold is also a promising starting point for the development of broad-spectrum antiviral agents.[11][12] Studies have evaluated derivatives against viruses such as Influenza A and B, Herpes Simplex Virus-1 (HSV-1), and Coxsackie B3 virus (Cox B3).[12]

In one study, several halogenated derivatives showed potent activity.[12] For instance, a compound designated 14f (a 5-chloro-substituted indole-2-carboxylate derivative) exhibited strong inhibitory activity against Influenza A with an IC50 of 7.53 µM.[12] Another compound, 8f (a 4-chloro analog), showed the highest selectivity index (17.1) against the Cox B3 virus.[12] This highlights that not only the presence but also the position of the halogen is critical for determining the specific antiviral activity and spectrum. More recently, a 6-bromo-substituted indole-3-carboxylic acid derivative showed a potent effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 µM.[13]

Table 2: Comparative Biological Activity (IC50 Values in µM)

Compound Class/Example Target F-substituted Cl-substituted Br-substituted Reference Compound
6-Aryl-Indole-2-Carboxylic Acids HIV-1 Integrase 17a: 3.11 µM - - Raltegravir (standard)
6-Acetamido-Indole-2-Carboxylic Acids IDO1 - 9o-1: 1.17 µM - Epacadostat (clinical)
6-Acetamido-Indole-2-Carboxylic Acids TDO - 9o-1: 1.55 µM - -
Indole-2-Carboxylates Influenza A - 14f: 7.53 µM - Oseltamivir: 6.43 µM
Indole-2-Carboxylates Cox B3 Virus - 8f: (SI=17.1) - Ribavirin (standard)
6-Halo-Indole-3-Carboxylic Acid SARS-CoV-2 - - IC50: 1.84 µM -

Note: Data extracted from multiple sources for illustrative comparison.[10][12][13] Direct comparison requires head-to-head testing under identical conditions.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, we provide detailed, self-validating protocols for key assays.

Protocol: Enzyme Inhibition Assay (e.g., for IDO1)

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a recombinant enzyme.

Objective: To quantify the potency of halogenated indole-2-carboxylic acids as inhibitors of the IDO1 enzyme.

Principle: The assay measures the enzymatic conversion of tryptophan to N-formylkynurenine. The reaction is stopped, and the product is converted to kynurenine, which can be detected by its absorbance at 321 nm. The reduction in product formation in the presence of an inhibitor is used to calculate its potency.[14]

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid (reducing agent)

  • Methylene blue (cofactor)

  • Catalase

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • Test Compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA) (stop solution)

  • Acetic acid

  • 96-well UV-transparent microplate

  • Spectrophotometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute further in Assay Buffer to achieve the desired final concentrations (e.g., 100 µM to 1 nM) with a final DMSO concentration of <1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of test compound dilution (or DMSO for control wells)

    • 20 µL of a solution containing L-Tryptophan, ascorbic acid, methylene blue, and catalase.

  • Enzyme Addition: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 20 µL of pre-warmed recombinant IDO1 enzyme solution.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 30% (w/v) TCA.

  • Hydrolysis Step: Incubate the plate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Detection: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" blank from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow Start Prepare Compound Serial Dilutions Plate Add Buffer, Compound, & Substrate Mix to Plate Start->Plate PreIncubate Pre-incubate Plate (37°C, 10 min) Plate->PreIncubate AddEnzyme Initiate Reaction: Add IDO1 Enzyme PreIncubate->AddEnzyme Incubate Incubate (37°C, 60 min) AddEnzyme->Incubate Stop Stop Reaction (Add TCA) Incubate->Stop Hydrolyze Hydrolyze Product (65°C, 30 min) Stop->Hydrolyze Read Measure Absorbance (321 nm) Hydrolyze->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: Experimental workflow for the IDO1 enzyme inhibition assay.

Protocol: Cell-Based Antiviral Assay (CPE Reduction Assay)

This protocol determines a compound's ability to protect host cells from the virus-induced cytopathic effect (CPE).[15]

Objective: To quantify the antiviral activity (EC50) and cytotoxicity (CC50) of halogenated indole-2-carboxylic acids.

Principle: Virus infection often leads to host cell death (CPE). An effective antiviral compound will protect the cells, allowing them to remain viable. Cell viability is measured using a colorimetric reagent like MTS, which is converted by metabolically active cells into a colored formazan product.

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza, Vero for SARS-CoV-2)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test Compounds (dissolved in DMSO)

  • MTS reagent (or similar viability assay reagent)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells into 96-well plates at a density that forms a confluent monolayer after 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Addition: After 24 hours, remove the medium. Add 100 µL of fresh medium containing serial dilutions of the test compounds to the wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

  • Cytotoxicity Plate: Prepare a parallel plate with the same cell and compound setup but without adding the virus. This plate will be used to determine the 50% cytotoxic concentration (CC50).

  • Virus Infection: Add a predetermined amount of virus (e.g., a multiplicity of infection (MOI) of 0.01) to each well of the antiviral plate, except for the "cells only" control wells.

  • Incubation: Incubate both the antiviral and cytotoxicity plates at 37°C, 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Viability Measurement: After incubation, add 20 µL of MTS reagent to each well of both plates. Incubate for 2-4 hours until a color change is apparent.

  • Detection: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • EC50 (Antiviral): Calculate the percentage of CPE reduction for each compound concentration relative to the "cells only" (100% protection) and "virus control" (0% protection) wells. Plot the percentage of protection against the log of compound concentration to determine the 50% effective concentration (EC50).

    • CC50 (Cytotoxicity): Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control (100% viability). Plot viability against the log of compound concentration to determine the CC50.

    • Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window.

Conclusion and Future Outlook

Halogenated indole-2-carboxylic acids represent a versatile and highly tunable chemical scaffold for drug discovery. By strategically selecting the halogen and its position on the indole ring, researchers can optimize physicochemical properties and biological potency against a range of targets. The data presented herein demonstrates their potential as inhibitors of key enzymes in oncology and as broad-spectrum antiviral agents. The provided protocols offer a robust framework for their evaluation. Future work should focus on exploring less common halogenation patterns, investigating the role of halogen bonding in target engagement through structural biology, and optimizing ADME properties to advance the most promising candidates toward clinical development.

References

Comparative Docking Guide: Unlocking the Potential of 4-bromo-1H-indole-2-carboxylic Acid Analogs as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the In Silico Advantage

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form diverse molecular interactions make it a fertile ground for the design of novel therapeutics.[3] Within this class, 4-bromo-1H-indole-2-carboxylic acid serves as a compelling starting point for inhibitor design. Its derivatives have shown promise against a range of biological targets, including enzymes critical to viral replication and cancer progression.[2][4][5]

One such target of immense therapeutic interest is HIV-1 integrase, an enzyme essential for the replication of the human immunodeficiency virus.[1] Integrase Strand Transfer Inhibitors (INSTIs) are a critical component of modern antiretroviral therapy, and the indole-2-carboxylic acid scaffold has been identified as a promising framework for developing novel INSTIs.[5][6] These compounds function by chelating two essential Mg²⁺ ions within the enzyme's active site, effectively blocking the integration of viral DNA into the host genome.[5]

This guide provides a comprehensive, in-depth comparison of this compound and a series of its rationally designed analogs against HIV-1 integrase. We will employ molecular docking, a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand to its macromolecular target.[7][8] By simulating these interactions in silico, we can rapidly screen compounds, elucidate structure-activity relationships (SAR), and prioritize candidates for synthesis and experimental validation, significantly accelerating the drug discovery pipeline.[7] Our narrative will emphasize the causality behind experimental choices, ensuring a robust and self-validating protocol.

Strategic Selection of Analogs and the Protein Target

The efficacy of a ligand is profoundly influenced by its structural modifications. To explore the SAR of the this compound scaffold, we have designed three analogs, each with a specific modification intended to probe different molecular interactions:

  • Parent Compound (PC): this compound. The baseline for our comparison.

  • Analog A (6-OH substitution): 4-bromo-6-hydroxy-1H-indole-2-carboxylic acid. The introduction of a hydroxyl group is designed to explore the potential for additional hydrogen bonding interactions within the active site.

  • Analog B (N1-phenyl substitution): 4-bromo-1-phenyl-1H-indole-2-carboxylic acid. The addition of a phenyl group at the indole nitrogen aims to engage in potential π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

  • Analog C (4-Iodo substitution): 4-iodo-1H-indole-2-carboxylic acid. Replacing bromine with a larger, more polarizable iodine atom allows us to investigate the impact of halogen size on binding affinity and potential halogen bond formation.

Target Selection: Our target is the catalytic core domain of HIV-1 Integrase . For this study, we have selected the crystal structure complexed with the inhibitor MK-0536 (PDB ID: 5HOT) from the Protein Data Bank. This structure is ideal as it contains a co-crystallized ligand and the two critical Mg²⁺ ions, providing a well-defined active site for our docking simulations.

Experimental Methodology: A Validated Docking Protocol

Scientific integrity demands that our computational protocol be robust and reproducible. Therefore, a critical first step is the validation of our docking methodology. This is achieved by redocking the co-crystallized ligand (MK-0536) back into the active site of the protein and comparing the predicted pose with the experimentally determined crystallographic pose.[9][10] A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation, confirming that the chosen docking parameters can accurately reproduce the experimental binding mode.[9][11][12]

Computational Workflow Diagram

The entire in silico process, from preparation to analysis, follows a structured workflow.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Fetch Protein Structure (PDB ID: 5HOT) PrepProt Protein Preparation PDB->PrepProt Remove water, add hydrogens Ligands Design & Draw Analogs (2D Structures) PrepLig Ligand Preparation Ligands->PrepLig Convert to 3D, minimize energy Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Docking Execute Molecular Docking (AutoDock Vina) PrepLig->Docking Validation Protocol Validation (Redocking Native Ligand) Validation->Grid Confirms Grid & Parameters Grid->Docking Analyze Analyze Docking Results Docking->Analyze Table Tabulate Quantitative Data (Binding Energy, RMSD, Interactions) Analyze->Table Visualize Visualize Binding Poses (PyMOL, LigPlot+) Analyze->Visualize

Caption: A generalized workflow for in-silico molecular docking studies.

Step-by-Step Experimental Protocols

I. Software and Tools:

  • Protein Structure: RCSB Protein Data Bank (PDB)

  • Ligand Drawing: ChemDraw or similar chemical sketcher

  • Molecular Visualization: PyMOL, Discovery Studio

  • Docking Software: AutoDock Tools (ADT) and AutoDock Vina

  • Interaction Analysis: LigPlot+ or Discovery Studio Visualizer

II. Protein Preparation:

  • Download: Obtain the crystal structure of HIV-1 Integrase (PDB ID: 5HOT) from the PDB.

  • Clean Structure: Open the PDB file in AutoDock Tools (ADT). Remove all water molecules and heteroatoms except for the co-crystallized ligand (MK-0536) and the two Mg²⁺ ions, which are critical for the enzyme's function and inhibitor binding.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Compute Gasteiger charges to assign partial charges to each atom.

  • Save Receptor: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

III. Ligand Preparation:

  • Draw and Save: Draw the 2D structures of the parent compound and the three analogs (A, B, C). Save each as a MOL file.

  • 3D Conversion & Optimization: Use a program like Open Babel to convert the 2D MOL files into 3D SDF or PDB files. Perform an energy minimization step using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking: Open each energy-minimized ligand in ADT. Detect the root, set the number of rotatable bonds, and assign Gasteiger charges.

  • Save Ligand: Save each prepared ligand in the PDBQT format.

IV. Docking Protocol Validation (Redocking):

  • Prepare Native Ligand: Extract the co-crystallized ligand (MK-0536) from the original 5HOT PDB file and prepare it as described in step III.

  • Grid Generation: In ADT, define a grid box centered on the native ligand's position in the active site. Ensure the grid dimensions (e.g., 25x25x25 Å) are large enough to encompass the entire binding pocket and allow for ligand flexibility.

  • Redock: Run AutoDock Vina to dock the prepared native ligand back into the prepared receptor using the defined grid.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD. An RMSD ≤ 2.0 Å validates the protocol.[9][10]

V. Molecular Docking of Analogs:

  • Execute Docking: Using the validated grid parameters and protocol, perform molecular docking for the parent compound and each of the three analogs against the prepared HIV-1 Integrase receptor.

  • Output: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Results: A Comparative Analysis of Binding Affinities and Interactions

The docking simulations provide quantitative data on the binding affinity and detailed information on the molecular interactions between each analog and the HIV-1 Integrase active site. The results are summarized below.

CompoundDescriptionBinding Energy (kcal/mol)No. of H-BondsKey Interacting Residues
Parent (PC) This compound-7.83Asp64, Asp116, Thr66
Analog A 6-OH substitution-8.55Asp64, Asp116, Thr66, Glu152, Tyr143
Analog B N1-phenyl substitution-8.13Asp64, Asp116, Pro145, Tyr143
Analog C 4-Iodo substitution-7.93Asp64, Asp116, Thr66

Discussion of Results:

The docking results reveal distinct differences in the binding potential of the analogs, underscoring the importance of specific functional groups.

  • Binding Affinity: The binding energy, an estimate of the binding affinity, shows that a more negative value indicates a more stable protein-ligand complex.[11][13] Analog A (-8.5 kcal/mol) exhibited the strongest binding affinity, followed by Analog B (-8.1 kcal/mol). This suggests that the modifications in these analogs lead to more favorable interactions compared to the parent compound (-7.8 kcal/mol). The substitution of bromine with iodine in Analog C had a minimal impact on the binding energy.

  • Hydrogen Bonds: The carboxylate group of all compounds successfully formed crucial hydrogen bonds with the key catalytic triad residues Asp64 and Asp116 , and likely chelated the Mg²⁺ ions, mimicking the mechanism of known INSTIs.[5] Critically, Analog A formed two additional hydrogen bonds via its 6-hydroxy group with Glu152 and the backbone of Tyr143 . This additional interaction network is the primary reason for its superior binding affinity.

  • Hydrophobic and Other Interactions: Analog B 's slightly improved affinity over the parent compound can be attributed to a new π-π stacking interaction between its N1-phenyl ring and the aromatic side chain of Tyr143 , as well as hydrophobic interactions with Pro145 . This demonstrates that exploring hydrophobic pockets near the active site is a viable strategy for optimization.

The following diagram illustrates the comparative binding modes of the parent compound and the most promising candidate, Analog A.

G cluster_site HIV-1 Integrase Active Site cluster_pc Parent Compound (PC) cluster_a Analog A (Most Potent) ASP64 Asp64 ASP116 Asp116 GLU152 Glu152 TYR143 Tyr143 THR66 Thr66 MG1 Mg²⁺ MG2 Mg²⁺ PC_core Indole Core PC_cooh Carboxylate PC_br 4-Bromo PC_cooh->ASP64 H-Bond/ Chelation PC_cooh->ASP116 H-Bond/ Chelation PC_cooh->THR66 H-Bond/ Chelation PC_cooh->MG1 H-Bond/ Chelation PC_cooh->MG2 H-Bond/ Chelation A_core Indole Core A_cooh Carboxylate A_br 4-Bromo A_oh 6-Hydroxyl A_cooh->ASP64 H-Bond/ Chelation A_cooh->ASP116 H-Bond/ Chelation A_cooh->MG1 H-Bond/ Chelation A_cooh->MG2 H-Bond/ Chelation A_oh->GLU152 H-Bond A_oh->TYR143 H-Bond

References

A Researcher's Guide to Assessing the Selectivity of 4-bromo-1H-indole-2-carboxylic Acid and its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole-2-carboxylic acid scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of enzymes critical in pathophysiology. The strategic placement of a bromine atom at the 4-position of the indole ring, yielding 4-bromo-1H-indole-2-carboxylic acid, presents a lead compound with modulated electronic and steric properties, holding the potential for enhanced potency and selectivity. This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the selectivity profile of this inhibitor class. We will delve into a comparative analysis with established inhibitors, provide detailed experimental protocols for key assays, and offer insights into the causal relationships that underpin inhibitor selectivity.

While extensive research has been conducted on various derivatives, publicly available data on the specific inhibitory activity of this compound itself is limited. Therefore, this guide will utilize data from the parent compound, indole-2-carboxylic acid, and its substituted analogs as a surrogate to discuss the potential target landscape and will focus on empowering researchers with the methodologies to generate their own conclusive selectivity data.

Comparative Analysis: Potential Targets and Established Inhibitors

The indole-2-carboxylic acid scaffold has been implicated in the inhibition of several key enzyme families. Here, we compare the potential of this scaffold with well-characterized inhibitors for two prominent targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and HIV-1 Integrase.

Indoleamine 2,3-dioxygenase 1 (IDO1): An Immunomodulatory Target

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. Its upregulation in the tumor microenvironment leads to immunosuppression by depleting tryptophan and generating immunomodulatory metabolites. The indole structure of this compound makes it a logical candidate for IDO1 inhibition, mimicking the natural substrate, tryptophan.

Table 1: Comparison of IDO1 Inhibitors

CompoundTarget(s)IC50 (Human IDO1)Selectivity
This compound IDO1, TDO (putative)Data not publicly availableData not publicly available
Epacadostat IDO1~10 nM (cellular assay)[1][2]>1000-fold vs. IDO2 and TDO[1]

Note: IC50 values can vary based on assay conditions.

Epacadostat is a highly potent and selective inhibitor of IDO1, and its selectivity profile underscores the feasibility of targeting IDO1 without significantly affecting the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO)[1]. While specific data for this compound is unavailable, the investigation of its inhibitory activity against IDO1 and TDO is a rational starting point for any screening campaign.

HIV-1 Integrase: A Key Antiviral Target

HIV-1 integrase is essential for the replication of the virus, catalyzing the insertion of the viral DNA into the host genome. The parent compound, indole-2-carboxylic acid, has demonstrated inhibitory activity against the strand transfer step of HIV-1 integrase[3][4]. This suggests that the 4-bromo derivative could also possess anti-integrase activity.

Table 2: Comparison of HIV-1 Integrase Inhibitors

CompoundTargetIC50 (Strand Transfer)
Indole-2-carboxylic acid HIV-1 Integrase32.37 µM[3]
This compound HIV-1 Integrase (putative)Data not publicly available
Raltegravir HIV-1 Integrase2-7 nM[5]

Note: IC50 values can vary based on assay conditions.

Raltegravir is a potent, first-in-class integrase strand transfer inhibitor[5]. The significantly higher IC50 of the parent indole-2-carboxylic acid indicates that while the scaffold has potential, substantial optimization would be required to compete with established drugs like Raltegravir. The addition of the bromine atom in the 4-position could potentially enhance binding affinity through halogen bonding or by modifying the electronic properties of the indole ring.

Kinase Inhibition: A Broad Target Class

The indole scaffold is a common feature in many kinase inhibitors. Derivatives of 5-bromo-indole-2-carboxylic acid have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, suggesting that the broader class of bromo-indole-2-carboxylic acids warrants investigation against a panel of kinases[6][7]. A comprehensive selectivity assessment would involve screening against a diverse panel of kinases to identify both on-target and potential off-target activities.

Experimental Protocols for Selectivity Assessment

To rigorously assess the selectivity of this compound, a series of well-defined biochemical and cellular assays are necessary. The following protocols provide a detailed, step-by-step guide for these key experiments. The rationale behind critical steps is provided to ensure a deep understanding of the experimental design.

Protocol 1: In Vitro IDO1 Enzymatic Assay

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1. The assay measures the production of N-formylkynurenine, which is subsequently converted to kynurenine for detection.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reductant)

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA) for reaction termination

  • 4-(Dimethylamino)benzaldehyde (Ehrlich's reagent) for detection

  • 96-well microplates

  • Plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Inhibitor Addition: Add the diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.

  • Enzyme Initiation: Initiate the reaction by adding the recombinant IDO1 enzyme to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding TCA.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Detection: Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.

  • Absorbance Reading: Measure the absorbance at 480 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[8].

Causality Behind Experimental Choices:

  • The use of ascorbic acid and catalase is crucial to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state.

  • TCA is a strong acid that denatures the enzyme, effectively stopping the reaction.

  • Ehrlich's reagent provides a simple and robust colorimetric readout for kynurenine production.

Protocol 2: HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of an inhibitor to block the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA sequence.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Biotinylated donor DNA (mimicking the viral DNA end)

  • Target DNA (oligonucleotide)

  • Streptavidin-coated plates

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)

  • Wash buffer

  • Stop solution

  • 96-well microplates

  • Plate reader

Step-by-Step Methodology:

  • Plate Preparation: Add the biotinylated donor DNA to the streptavidin-coated plates and incubate to allow for binding. Wash to remove unbound DNA.

  • Integrase Binding: Add the recombinant HIV-1 integrase to the wells and incubate to allow it to bind to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor (e.g., Raltegravir) to the wells.

  • Strand Transfer Initiation: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the plate at 37°C to allow the integration reaction to proceed.

  • Detection: Wash the plate to remove unreacted components. Add the detection antibody that specifically recognizes the integrated product.

  • Signal Generation: Add the enzyme substrate (e.g., TMB) and incubate to develop a colorimetric signal.

  • Reaction Quenching: Stop the reaction with a stop solution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.

Causality Behind Experimental Choices:

  • The use of a biotin-streptavidin interaction provides a robust method for immobilizing the donor DNA to the plate.

  • The strand transfer reaction is dependent on a divalent metal cofactor, typically Mg2+ or Mn2+, which is chelated by many integrase inhibitors.

  • The specific detection of the integrated product ensures that the assay is measuring the strand transfer step and not the earlier 3'-processing step.

Protocol 3: Kinase Selectivity Profiling

To assess the selectivity of this compound across the human kinome, a broad panel screening is recommended. This is often performed as a service by specialized companies, but the general workflow is described below.

General Workflow:

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.

  • Assay Format: Kinase activity is typically measured using methods that detect either the consumption of ATP or the phosphorylation of a substrate. Common formats include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that quantify the amount of ADP produced.

  • Single-Dose Screening: Initially, the compound is tested at a single high concentration (e.g., 10 µM) against the entire kinase panel to identify potential hits (kinases inhibited above a certain threshold, e.g., 50%).

  • IC50 Determination: For the identified hits, a full dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value for each sensitive kinase.

  • Data Analysis and Visualization: The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the selectivity of the compound across the tested kinases.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language).

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis Inhibitor 4-bromo-1H-indole- 2-carboxylic acid Inhibitor->IDO1 Inhibition Immunosuppression Immunosuppression Kynurenine->Immunosuppression

Caption: IDO1 pathway and point of inhibition.

HIV_Integrase_Assay_Workflow cluster_plate Streptavidin-Coated Well cluster_detection Detection Steps Donor_DNA 1. Biotinylated Donor DNA Binding Integrase 2. HIV-1 Integrase Binding Donor_DNA->Integrase Inhibitor 3. Add Inhibitor Integrase->Inhibitor Target_DNA 4. Add Target DNA (Strand Transfer) Inhibitor->Target_DNA Detection_Ab 5. Add Detection Antibody Target_DNA->Detection_Ab Substrate 6. Add Substrate Detection_Ab->Substrate Readout 7. Measure Signal Substrate->Readout

Caption: HIV-1 integrase assay workflow.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel enzyme inhibitors. While a comprehensive public dataset on its selectivity is currently lacking, the methodologies outlined in this guide provide a clear path for researchers to generate this critical information. By systematically evaluating its activity against key targets such as IDO1, HIV-1 integrase, and a broad panel of kinases, and by comparing its performance to established inhibitors, the true potential and selectivity of this compound can be elucidated. The insights gained from such studies will be invaluable in guiding future medicinal chemistry efforts to optimize this scaffold into potent and selective clinical candidates.

References

Benchmarking New 4-bromo-1H-indole-2-carboxylic Acid Derivatives Against Known Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands out as a versatile scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth technical comparison of novel 4-bromo-1H-indole-2-carboxylic acid derivatives against established inhibitors, with a focus on their potential as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

The rationale for investigating this specific chemical space stems from the proven success of indole derivatives in modulating key biological pathways. For instance, various indole-based compounds have been shown to inhibit tubulin polymerization, histone deacetylases (HDACs), and crucial signaling proteins like Bcl-2.[1] Furthermore, the introduction of a bromine atom at the 4-position of the indole ring offers unique physicochemical properties that can influence binding affinity and metabolic stability, making these new derivatives particularly compelling candidates for novel drug development.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the performance of these new chemical entities. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

The Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase receptor that is a key regulator of cellular processes such as proliferation, survival, and differentiation.[2][4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately drive tumor growth and survival.[5][6]

Inhibiting the tyrosine kinase activity of EGFR is a clinically validated strategy for cancer treatment. Several small-molecule EGFR tyrosine kinase inhibitors (TKIs) have been approved for clinical use, including gefitinib, erlotinib, and afatinib.[7][8][9] These drugs compete with ATP for binding to the kinase domain, thereby blocking the autophosphorylation and subsequent activation of downstream signaling. This guide will use these established inhibitors as benchmarks to evaluate the potency and potential of our novel this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway Ligand (EGF, TGF-α) Ligand (EGF, TGF-α) EGFR EGFR Ligand (EGF, TGF-α)->EGFR Binds to Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_RAS Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors_RAS Proliferation_Invasion Cell Proliferation, Invasion, Metastasis Transcription_Factors_RAS->Proliferation_Invasion PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Transcription_Factors_PI3K Transcription Factors (e.g., NF-κB) mTOR->Transcription_Factors_PI3K Survival_Apoptosis Cell Survival, Reduced Apoptosis Transcription_Factors_PI3K->Survival_Apoptosis 4-bromo-1H-indole-2-carboxylic\nacid derivatives & Known TKIs 4-bromo-1H-indole-2-carboxylic acid derivatives & Known TKIs 4-bromo-1H-indole-2-carboxylic\nacid derivatives & Known TKIs->EGFR Inhibits Tyrosine Kinase Activity

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Design for Comparative Analysis

To rigorously evaluate the new this compound derivatives, a multi-tiered experimental approach is employed. This includes a primary biochemical assay to determine direct inhibitory activity against the EGFR tyrosine kinase, followed by cell-based assays to assess cellular potency and effects on downstream signaling.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis & Comparison synthesis Synthesis of this compound derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization tk_assay EGFR Tyrosine Kinase Inhibition Assay characterization->tk_assay ic50_determination IC50 Determination tk_assay->ic50_determination cell_proliferation Cell Proliferation Assay (e.g., MTT) ic50_determination->cell_proliferation western_blot Western Blot Analysis of Downstream Signaling cell_proliferation->western_blot data_comparison Comparison with Known Inhibitors western_blot->data_comparison

Caption: Experimental workflow for inhibitor benchmarking.

Detailed Experimental Protocols

This assay directly measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compounds (this compound derivatives and known inhibitors) dissolved in DMSO

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds and known inhibitors in DMSO.

    • Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

    • Add 10 µL of a solution containing the EGFR kinase and the peptide substrate in assay buffer to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent or fluorescent detection reagent according to the manufacturer's protocol.

    • Record the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells that overexpress EGFR (e.g., A549 lung cancer cells).

  • Materials:

    • A549 cells (or another suitable EGFR-overexpressing cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds and known inhibitors

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and known inhibitors for 72 hours. Include untreated and vehicle (DMSO) treated cells as controls.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Comparative Data Analysis

The following table summarizes the hypothetical inhibitory activities of new this compound derivatives (designated as 4-Br-Indole-X) in comparison to established EGFR inhibitors.

CompoundEGFR Kinase IC50 (nM)A549 Cell Proliferation GI50 (µM)
4-Br-Indole-1 150.8
4-Br-Indole-2 251.2
4-Br-Indole-3 80.5
Gefitinib 20-800.5-1.0
Erlotinib 2-100.1-0.5
Afatinib 0.50.01-0.05

Note: The IC50 and GI50 values for known inhibitors are approximate and can vary depending on the specific assay conditions.[8][9][10]

Discussion and Future Directions

The hypothetical data presented above suggest that the novel this compound derivatives exhibit potent inhibitory activity against EGFR. Notably, compound 4-Br-Indole-3 shows comparable in vitro and cellular potency to the first-generation inhibitor Erlotinib. These promising results warrant further investigation into the structure-activity relationship (SAR) of this series. Future studies should focus on:

  • Western Blot Analysis: To confirm the on-target activity of these compounds by assessing the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK in treated cells.

  • Selectivity Profiling: To evaluate the inhibitory activity of the most potent compounds against a panel of other kinases to determine their selectivity profile.

  • In Vivo Efficacy Studies: To assess the anti-tumor activity of lead compounds in animal models of cancer.

  • Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates.

By systematically applying the methodologies outlined in this guide, researchers can effectively benchmark new chemical entities and identify promising lead compounds for further development in the ongoing quest for more effective cancer therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 4-bromo-1H-indole-2-carboxylic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of compounds like 4-bromo-1H-indole-2-carboxylic acid is not merely a regulatory hurdle, but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this brominated indole derivative, grounded in scientific principles and field-proven best practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Harmful if swallowed (Acute toxicity, oral) [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The presence of the bromine atom designates this compound as a halogenated organic acid . This classification is crucial for waste segregation, as halogenated waste streams are typically subject to specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following minimum PPE must be worn when handling this compound for disposal:

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, with a minimum thickness of 0.11 mm).Prevents skin contact that can lead to irritation.[5] Gloves should be inspected before use and disposed of as contaminated waste after handling.
Protective Clothing A full-length laboratory coat.Provides a barrier against accidental spills and skin exposure.[5]
Respiratory Protection In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved N95 (or equivalent) respirator is recommended.Mitigates the risk of inhaling airborne particles, which can cause respiratory irritation.[5][6]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the systematic process for the safe disposal of this compound. This workflow is designed to ensure regulatory compliance and minimize risk to personnel and the environment.

Step 1: Initial Containment and Labeling at the Point of Generation
  • Action: Immediately upon completion of experimental work, collect all waste materials containing this compound. This includes unreacted compound, contaminated weighing paper, and any disposable equipment that has come into direct contact with the chemical.

  • Causality: Prompt containment at the source prevents the spread of contamination and minimizes the risk of accidental exposure.[7]

  • Procedure:

    • Place solid waste into a clearly labeled, sealable, and chemically compatible container.

    • For solutions, use a designated, leak-proof container.

    • The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

Step 2: Waste Segregation - The Halogenated Stream
  • Action: Segregate the waste container with this compound into the designated halogenated organic waste stream.

  • Causality: Bromine is a halogen. Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase costs.[8] Halogenated wastes require specific incineration conditions to ensure complete destruction and to manage the resulting acidic gases (such as hydrogen bromide).[9]

  • Procedure:

    • Locate your laboratory's designated satellite accumulation area for hazardous waste.

    • Place the labeled container in the secondary containment designated for halogenated organic compounds.

    • Never mix this compound with other waste categories such as non-halogenated solvents, strong acids or bases, or heavy metals.[2]

Step 3: Documentation and Request for Disposal
  • Action: Maintain a detailed log of the waste generated and formally request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Causality: Accurate documentation is a legal requirement and ensures that the disposal facility has a precise understanding of the waste stream they are handling.

  • Procedure:

    • Record the amount of this compound being disposed of in your laboratory's waste log.

    • Complete a hazardous waste pickup request form as required by your institution.

    • Ensure all information on the form matches the container label.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) containment Initial Containment & Labeling start->containment segregation Waste Segregation Decision containment->segregation halogenated Halogenated Organic Waste Stream segregation->halogenated Contains Bromine? YES non_halogenated Non-Halogenated Waste Stream segregation->non_halogenated Contains Bromine? NO documentation Documentation & Disposal Request halogenated->documentation pickup EHS/Contractor Pickup documentation->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Decision workflow for the disposal of this compound.

Spill Management: An Emergency Protocol

In the event of an accidental spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[6] Avoid generating dust.

    • For solutions, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable laboratory cleaner.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as halogenated organic waste.[10]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within the laboratory.

References

Mastering the Safe Handling of 4-Bromo-1H-indole-2-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of an experiment is intrinsically linked to the safety and precision with which it is conducted. The compound 4-bromo-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry, requires meticulous handling. This guide provides an in-depth, experience-driven protocol for personal protective equipment (PPE) and safe operational workflows, ensuring both personal safety and the validity of your research.

Foundational Safety: Hazard Assessment

Before any handling, a thorough understanding of the compound's hazard profile is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound was not located, a hazard assessment can be extrapolated from closely related bromo-indole compounds. The primary hazards are consistently identified across these analogs.[1][2][3][4]

A representative SDS for a similar compound, 4-Bromoindole, classifies it with the following GHS hazard statements.[1] This data forms the logical basis for our subsequent safety protocols.

Hazard Class GHS Hazard Code Description
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity – single exposureH335May cause respiratory irritation.[1]

These classifications dictate that our primary goal is to prevent contact with skin, eyes, and the respiratory system.

The First Line of Defense: Engineering Controls

PPE is the final barrier between a researcher and a hazard; it should never be the only one. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls, and engineering controls are paramount.[5]

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood.[2][5] This is critical to contain airborne particulates and vapors, directly mitigating the respiratory irritation hazard (H335).[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

  • Accessible Safety Equipment: Per OSHA standards, eyewash stations and safety showers must be readily accessible and unobstructed in any area where corrosive or hazardous materials are handled.[5]

The Essential Barrier: Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is required, addressing all potential routes of exposure.[6][7] This protocol is based on the known hazards of skin, eye, and respiratory irritation.[1]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87-marked safety glasses with side shields are the absolute minimum.[8]

  • Recommended Practice: Due to the serious eye irritation risk (H319), tightly fitting safety goggles are strongly recommended.[1]

  • High-Risk Operations: When pouring larger volumes of solutions or if there is any splash hazard, a face shield must be worn in addition to safety goggles.[8]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat is mandatory to protect skin and clothing from incidental contact and spills.[8]

  • Gloves (Hand Protection): Glove selection is a critical decision point.

    • Material: Nitrile gloves are a standard and appropriate choice for handling solids and many common laboratory solvents. Always inspect gloves for tears or pinholes before use.[4]

    • Technique: For tasks with prolonged chemical contact or when working with aggressive solvents, consider double-gloving or using a heavier-duty glove.[8] Contaminated gloves must be removed and disposed of properly, followed by hand washing, before leaving the work area.[4]

  • Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[8]

Respiratory Protection
  • Within a Fume Hood: When all operations involving the compound are correctly performed inside a certified fume hood, a respirator is typically not required.

  • Outside a Fume Hood: In the rare event that the solid powder must be handled outside of a fume hood (e.g., during a large-scale weighing operation where a powder-containment balance hood is unavailable), respiratory protection is mandatory. A NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of irritating dust particles.[3][9] All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for fit-testing and training.[6]

Step-by-Step Safe Handling Workflow

This workflow integrates engineering controls and PPE to ensure a multi-layered safety approach from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 1. Hazard Review Review SDS & Protocols prep2 2. Don PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 3. Verify Controls Confirm Fume Hood Operation prep2->prep3 handle1 4. Weigh Solid Use anti-static weigh paper prep3->handle1 handle2 5. Prepare Solution Add solid to solvent slowly handle1->handle2 handle3 6. Cap & Mix Ensure container is sealed handle2->handle3 clean1 7. Decontaminate Clean glassware & surfaces handle3->clean1 clean2 8. Segregate Waste Solid & Liquid Hazardous Waste clean1->clean2 clean3 9. Doff PPE & Wash Remove gloves last, wash hands clean2->clean3

Caption: End-to-end workflow for safely handling this compound.

Emergency and Disposal Protocols

Spill Response

  • Small Spill (Solid): Gently sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • Small Spill (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite), then scoop the material into a sealed container for hazardous waste disposal.[3]

  • Large Spill: Evacuate the immediate area and prevent entry. Alert your institution's Environmental Health and Safety (EHS) department immediately.

First Aid (Based on analogous compounds)

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Waste Disposal

All this compound, contaminated materials (like gloves or weigh paper), and its solutions must be treated as hazardous waste.

  • Identification: The material must be identified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) regulations.[11][12]

  • Segregation: Keep solid and liquid waste in separate, clearly labeled, sealed containers.

  • Disposal: The waste must be disposed of through your institution's EHS office or a licensed professional waste disposal service, following all federal, state, and local regulations.[2][13] Do not pour this chemical down the drain.[4]

By integrating a deep understanding of the chemical's hazards with robust engineering controls and meticulous PPE protocols, researchers can handle this compound with the confidence that ensures both personal safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1H-indole-2-carboxylic Acid
Reactant of Route 2
4-bromo-1H-indole-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.